molecular formula C21H22N4O2 B1656943 Disperse Yellow 49 CAS No. 54824-37-2

Disperse Yellow 49

Cat. No.: B1656943
CAS No.: 54824-37-2
M. Wt: 362.4
InChI Key: YSOHRODHDJYIPG-UHFFFAOYSA-N
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Description

Disperse Yellow 49 is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOHRODHDJYIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Disperse Yellow 49 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 49 is a synthetic organic compound classified as a methine dye.[1] It is primarily utilized as a disperse dye in the textile industry for imparting a bright, greenish-yellow hue to synthetic fibers.[1][2] Its low water solubility makes it suitable for the dyeing of hydrophobic fibers such as polyester, nylon, diacetate, and triacetate.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identification

This compound is chemically known as 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate.[2] Its structure features a central N-alkylaniline core, substituted with a dicyanomethyl group and an ethyl N-phenylcarbamate side chain.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 54824-37-2[1]
Molecular Formula C₂₁H₂₂N₄O₂[1]
Molecular Weight 362.43 g/mol [1]
IUPAC Name 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate[2]
Synonyms C.I. This compound, Artisil Brilliant Yellow 6GFL, Foron Brilliant Yellow SE 6GFL[2][3]

Physicochemical Properties

This compound exists as a yellow to light brown powder at room temperature.[1][4] It exhibits poor solubility in water but is soluble in various organic solvents, including acetone and ethanol, and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[4][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Yellow to Light Brown Powder[1][4]
Boiling Point 531.9 ± 50.0 °C at 760 mmHg (Predicted)[2]
Flash Point 275.5 ± 30.1 °C (Predicted)[2]
Density 1.2 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in acetone and ethanol; Slightly soluble in DMSO and methanol[4][5]
Chemical Stability Decomposes under high temperature and alkaline conditions[1]
Ion Sensitivity Color may be affected by the presence of copper and iron ions[1]

Synthesis of this compound

The synthesis of this compound is achieved through multi-step organic reactions. While specific industrial synthesis protocols are proprietary, a plausible synthetic pathway can be deduced from its chemical structure. The process likely involves the formation of an N-alkylaniline intermediate, followed by the introduction of the dicyanomethyl group, and finally, the formation of the carbamate linkage.

A potential synthetic route is outlined below:

Synthesis_of_Disperse_Yellow_49 cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Vilsmeier-Haack type reaction (Introduction of dicyanomethyl group) cluster_3 Step 4: Carbamate Formation A m-Toluidine C N-(2-Hydroxyethyl)-3-methylaniline A->C + B 2-Chloroethanol B->C C2 N-(2-Hydroxyethyl)-3-methylaniline E N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline C2->E + D Ethyl halide D->E E2 N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline G 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol E2->G + F Malononitrile + Reagent F->G G2 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol I This compound G2->I + H Phenyl isocyanate H->I

Deduced Synthetic Pathway for this compound.

Experimental Protocols

Dyeing of Polyester Fabric (Carrier Method)

This protocol describes a laboratory-scale procedure for dyeing polyester fabric with this compound using a carrier.

  • Preparation of the Dyebath:

    • Prepare a stock solution of this compound by pasting a known amount of the dye with a dispersing agent and then diluting with deionized water.

    • The dyebath is prepared to a specific liquor ratio (e.g., 1:40) and contains the dye dispersion, a carrier (e.g., methylnaphthalene), and an acid to maintain a pH of approximately 3-5.[1]

  • Dyeing Procedure:

    • Introduce a pre-wetted polyester fabric sample into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to 100 °C over 30-45 minutes.[1]

    • Maintain the temperature at 100 °C for 60-90 minutes with continuous agitation.[1]

    • After dyeing, cool the dyebath and remove the fabric sample.

  • Aftertreatment:

    • Rinse the dyed fabric thoroughly with cold water.

    • Perform a reduction clearing treatment with a solution of sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye.

    • Wash the fabric with a non-ionic detergent and then rinse with water.

    • Finally, dry the dyed fabric.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the identification and quantification of this compound in textile samples.

  • Sample Preparation: [6]

    • Weigh 1 gram of the textile sample and cut it into small pieces.

    • Extract the dye using 20 mL of methanol in an ultrasonic bath at 50 °C for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter.

    • Evaporate the filtrate to dryness and reconstitute the residue in a known volume of a water/methanol mixture (e.g., 95:5 v/v).[6]

  • Instrumentation and Conditions: [6][7]

    • HPLC System: A high-performance liquid chromatograph.

    • Column: A reverse-phase column, such as a ZORBAX XDB-C8 (50 mm × 2.1 mm, 1.8 µm) or a Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[6][7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Mass Spectrometer: A triple quadrupole or time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

Table 3: Example HPLC Gradient Elution Program

Time (min)% Mobile Phase A (5 mM Ammonium Acetate in Water)% Mobile Phase B (Acetonitrile)
06040
64060

This is an exemplary gradient and may require optimization based on the specific instrument and column used.

Applications

The primary application of this compound is in the dyeing of polyester fibers, where it exhibits good fastness properties, particularly lightfastness.[2] It is suitable for both hot melt dyeing (at optimal temperatures of 195-200 °C) and carrier dyeing methods (at 100 °C).[1][8] It can also be used for the direct printing of polyester, nylon, and acetate fabrics.[8] When dyeing polyester-cotton blends, it does not stain the cotton component.[2] Beyond textiles, it has found use in coloring inks, paints, plastics, and rubber.[5] Some research also indicates its use as a model compound for studying the properties of azo dyes and their environmental interactions.[2] Furthermore, it has been investigated for potential applications in the development of new materials like polymers and nanomaterials.[2]

References

An In-Depth Technical Guide to the Synthesis of C.I. Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Yellow 49 is a monoazo disperse dye characterized by its vibrant yellow hue and application in the dyeing of synthetic fibers, particularly polyester. This technical guide provides a comprehensive overview of a plausible synthetic pathway for C.I. This compound, with the IUPAC name 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate. The synthesis is a multi-step process commencing with the N-alkylation of 3-methylaniline, followed by a Vilsmeier-Haack formylation, conversion of the formyl group to a dicyanomethylene moiety via Knoevenagel condensation, and culminating in the formation of the final carbamate dye. This document details the proposed experimental protocols for each step, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for coloring hydrophobic fibers like polyester, cellulose acetate, and polyamide. C.I. This compound is a notable member of this class, valued for its bright yellow shade. Understanding its synthesis is crucial for process optimization, quality control, and the development of novel dye structures with enhanced properties. This guide outlines a scientifically sound, step-by-step synthesis of C.I. This compound, based on established organic chemistry principles.

Proposed Synthesis Pathway

The synthesis of C.I. This compound can be logically divided into four principal stages:

  • Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (3): This initial step involves the sequential N-alkylation of 3-methylaniline (1).

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the para-position of the aniline ring to yield 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol (4).

  • Knoevenagel Condensation: Conversion of the aldehyde to the key dicyanomethylene intermediate, 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol (5).

  • Carbamate Formation: The final reaction of the hydroxyethyl group with phenyl isocyanate to produce C.I. This compound (6).

The overall synthetic scheme is depicted below:

Disperse_Yellow_49_Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Knoevenagel Condensation cluster_3 Step 4: Carbamate Formation 3-methylaniline 3-Methylaniline (1) Intermediate_2 N-ethyl-3-methylaniline (2) 3-methylaniline->Intermediate_2 Ethylating Agent Intermediate_3 N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (3) Intermediate_2->Intermediate_3 2-Chloroethanol or Ethylene Oxide Intermediate_4 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol (4) Intermediate_3:e->Intermediate_4:w POCl3, DMF Intermediate_5 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol (5) Intermediate_4:e->Intermediate_5:w Malononitrile, Base Final_Product C.I. This compound (6) Intermediate_5:e->Final_Product:w Phenyl isocyanate

Caption: Proposed four-step synthesis pathway for C.I. This compound.

Experimental Protocols

Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (3)

Step 1a: Synthesis of N-ethyl-3-methylaniline (2)

  • Materials: 3-methylaniline (1.0 mol), ethyl bromide (1.2 mol), sodium carbonate (1.5 mol), ethanol (500 mL).

  • Procedure: A mixture of 3-methylaniline, sodium carbonate, and ethanol is placed in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Ethyl bromide is added dropwise to the stirred suspension. The reaction mixture is then heated to reflux for 6-8 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The ethanol is removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation.

Step 1b: Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (3)

  • Materials: N-ethyl-3-methylaniline (1.0 mol), 2-chloroethanol (1.1 mol), sodium bicarbonate (1.2 mol), water (200 mL).

  • Procedure: N-ethyl-3-methylaniline and sodium bicarbonate are suspended in water in a flask equipped with a reflux condenser. 2-chloroethanol is added, and the mixture is heated to reflux for 12-16 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The product is purified by vacuum distillation.

Synthesis of 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol (4) via Vilsmeier-Haack Reaction
  • Materials: N-ethyl-N-(2-hydroxyethyl)-3-methylaniline (1.0 mol), phosphorus oxychloride (POCl₃, 1.2 mol), N,N-dimethylformamide (DMF, 3.0 mol).

  • Procedure: In a three-necked flask cooled in an ice-water bath, phosphorus oxychloride is added dropwise to DMF with stirring to form the Vilsmeier reagent. To this pre-formed reagent, a solution of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline in DMF is added slowly, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours and then heated to 60-70 °C for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried.

Synthesis of 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol (5) via Knoevenagel Condensation
  • Materials: 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol (1.0 mol), malononitrile (1.1 mol), piperidine or another basic catalyst (catalytic amount), ethanol (500 mL).

  • Procedure: A solution of the aldehyde (4), malononitrile, and a catalytic amount of piperidine in ethanol is refluxed for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried.

Synthesis of C.I. This compound (6)
  • Materials: 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol (1.0 mol), phenyl isocyanate (1.05 mol), dry toluene or another aprotic solvent (300 mL), triethylamine (catalytic amount).

  • Procedure: A solution of the alcohol (5) in dry toluene is placed in a flask under a nitrogen atmosphere. A catalytic amount of triethylamine is added, followed by the dropwise addition of phenyl isocyanate. The reaction is typically exothermic and may require cooling to maintain the temperature around 25-30 °C. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction can be monitored by the disappearance of the -OH band in the IR spectrum. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of C.I. This compound. Please note that these are representative values and may vary based on specific experimental conditions and scale.

StepReactant 1Molar Ratio (vs. Substrate)Reactant 2Molar Ratio (vs. Substrate)SolventTemperature (°C)Time (h)Typical Yield (%)
1a 3-Methylaniline1.0Ethyl bromide1.2EthanolReflux6-875-85
1b N-ethyl-3-methylaniline1.02-Chloroethanol1.1WaterReflux12-1670-80
2 N-ethyl-N-(2-hydroxyethyl)-3-methylaniline1.0POCl₃ / DMF1.2 / 3.0DMF60-704-680-90
3 2-((4-formyl-3-methylphenyl)(ethyl)amino)ethanol1.0Malononitrile1.1EthanolReflux2-485-95
4 2-((4-(dicyanomethyl)-3-methylphenyl)(ethyl)amino)ethanol1.0Phenyl isocyanate1.05Toluene25-302-390-98

Logical Workflow Diagram

The logical progression of the synthesis can be visualized as follows:

Synthesis_Workflow Start Start: 3-Methylaniline Step1 N-Alkylation Start->Step1 Purification1 Purification (Distillation) Step1->Purification1 Step2 Vilsmeier-Haack Formylation Purification2 Purification (Filtration/Recrystallization) Step2->Purification2 Step3 Knoevenagel Condensation Step4 Carbamate Formation Step3->Step4 Purification3 Purification (Recrystallization) Step4->Purification3 End End: C.I. This compound Purification1->Step2 Purification2->Step3 Purification3->End

Caption: Logical workflow for the synthesis and purification of C.I. This compound.

Conclusion

This technical guide has detailed a viable and robust synthetic pathway for C.I. This compound. The described methodologies are based on well-established and reliable organic reactions. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals to replicate and potentially optimize the synthesis of this important disperse dye. The visual diagrams further clarify the chemical transformations and the overall workflow, making this guide a valuable resource for those in the fields of dye chemistry, materials science, and drug development. Further research could focus on the development of more environmentally friendly catalytic systems and the exploration of alternative synthetic routes to enhance efficiency and sustainability.

Spectroscopic Analysis of Disperse Yellow 49: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 49 is a synthetic dye belonging to the disperse class of colorants, characterized by their low water solubility and application in dyeing hydrophobic fibers such as polyester and acetate. This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the analysis of this compound. It is important to note that the commercial name "this compound" has been associated with two distinct chemical structures, identified by CAS numbers 54824-37-2 and 6858-49-7. This guide will address both compounds to ensure a thorough analysis.

The structural and analytical characterization of such dyes is crucial for quality control in manufacturing, toxicological assessment in drug development, and for ensuring product safety and regulatory compliance. Spectroscopic techniques are indispensable tools for elucidating the chemical structure, identifying functional groups, and quantifying the presence of these dyes in various matrices.

Chemical Structures and Properties

The two chemical entities referred to as this compound possess distinct molecular formulas and weights, which has implications for their spectroscopic and chromatographic behavior.

Table 1: Chemical Properties of this compound Variants

PropertyThis compound (CAS: 54824-37-2)This compound (CAS: 6858-49-7)
Chemical Name 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate[1]2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate[2]
Molecular Formula C₂₁H₂₂N₄O₂[1]C₂₂H₂₂N₄O₂[2]
Molecular Weight 362.43 g/mol 374.44 g/mol
Chemical Structure

Note: The IUPAC names and structures are based on the CAS registry information.

Spectroscopic Data

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and identification of dyes. The following data has been reported for this compound with CAS number 6858-49-7.

Table 2: LC-MS Data for this compound (CAS: 6858-49-7)

ParameterValueReference
Retention Time 10.1 min
UV-Vis λmax 1 446 nm
UV-Vis λmax 2 234 nm
m/z (positive ESI) 375
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

FTIR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation. Based on the structures of the two this compound variants, the following characteristic absorption bands are expected.

Table 3: Predicted FTIR Spectral Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Carbamate) 3300-3500Stretch
C-H (Aromatic) 3000-3100Stretch
C-H (Aliphatic) 2850-3000Stretch
C≡N (Nitrile) 2220-2260Stretch[3][4]
C=O (Carbamate) 1680-1730Stretch[5]
C=C (Aromatic) 1450-1600Stretch
C-N (Aromatic Amine) 1250-1350Stretch[6]
C-O (Carbamate) 1200-1300Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. The following table outlines the predicted chemical shift regions for the protons (¹H) and carbons (¹³C) in the this compound molecules.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹H Aromatic Protons 6.5 - 8.0[7][8][9]
N-H (Carbamate) 5.0 - 8.0
-CH₂- (Ethyl & Methylene) 3.0 - 4.5
-CH₃ (Ethyl & Methyl) 1.0 - 2.5
¹³C C=O (Carbamate) 150 - 170[10][11]
Aromatic Carbons 110 - 150[12][13]
C≡N (Nitrile) 110 - 125[14][15][16]
-CH₂- (Aliphatic) 20 - 60
-CH₃ (Aliphatic) 10 - 25

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Sample Preparation
  • Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound standard and dissolve it in 100 mL of a suitable solvent such as acetonitrile or methanol to prepare a stock solution of 100 µg/mL.

  • Textile Sample Extraction : For the analysis of dyed textiles, a representative sample (e.g., 1 gram) is finely cut. The dye is then extracted using a suitable solvent (e.g., 20 mL of methanol or chlorobenzene) with the aid of ultrasonication for approximately 30 minutes at a slightly elevated temperature (e.g., 50-60 °C). The extract is then centrifuged and filtered through a 0.45 µm syringe filter prior to analysis.

UV-Vis Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer is used.

  • Procedure :

    • A suitable dilution of the stock solution is prepared using the same solvent to obtain a concentration within the linear range of the instrument.

    • The spectrophotometer is blanked using the pure solvent.

    • The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples. Alternatively, the KBr pellet method can be employed.

  • Procedure (ATR) :

    • A small amount of the solid dye powder is placed directly onto the ATR crystal.

    • The pressure arm is engaged to ensure good contact between the sample and the crystal.

    • The spectrum is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.

  • Procedure (KBr Pellet) :

    • Approximately 1-2 mg of the dye is intimately mixed and ground with about 200 mg of dry KBr powder.

    • The mixture is pressed into a transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase : A gradient elution is typically used with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate : 0.3-0.5 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Mode : Full scan to determine the parent ion, followed by product ion scan (MS/MS) for structural confirmation.

    • Capillary Voltage, Cone Voltage, and Collision Energy : These parameters are optimized for the specific analyte and instrument.

Visualizations

Analytical Workflow for Dye Identification

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown dye sample, potentially this compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Identification Sample Unknown Dye Sample Preparation Sample Preparation (Extraction/Dissolution) Sample->Preparation UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis Screening FTIR FTIR Spectroscopy Preparation->FTIR Functional Groups LC_MS LC-MS Analysis Preparation->LC_MS Separation & Mass NMR NMR Spectroscopy (if required) Preparation->NMR Detailed Structure Spectral_Data Acquire Spectral Data (λmax, IR bands, m/z, δ) UV_Vis->Spectral_Data FTIR->Spectral_Data LC_MS->Spectral_Data Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation Database_Search Database Comparison (Spectral Libraries) Spectral_Data->Database_Search Database_Search->Structure_Elucidation Identification Final Identification Structure_Elucidation->Identification

Caption: Workflow for the spectroscopic identification of an unknown dye.

This comprehensive guide provides the foundational knowledge for the spectroscopic analysis of this compound. For definitive identification and quantification, it is recommended to use certified reference standards for both CAS variants. The provided protocols and expected spectral data serve as a robust starting point for researchers and professionals in the field.

References

An In-depth Technical Guide on the Physicochemical and Biological Data of CAS Number 54824-37-2 (Disperse Yellow 49)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for CAS number 54824-37-2, identified as Disperse Yellow 49. While efforts have been made to provide accurate information, the detailed experimental protocols for the cited physicochemical data and specific molecular targets for its biological activities are not available in the public domain. This guide, therefore, presents the available data and general experimental methodologies.

Physicochemical Data

This compound is a synthetic dye belonging to the methine class.[1] Its primary application is in the dyeing of polyester, nylon, and acetate fabrics.[1][2] The following tables summarize its key physicochemical properties based on available data.

Table 1: General and Physical Properties

PropertyValueSource(s)
Common Name This compound[1][3]
CAS Number 54824-37-2[1]
Molecular Formula C₂₁H₂₂N₄O₂[1][4]
Molecular Weight 362.43 g/mol [1][4]
Appearance Light brown to yellow powder[1][5]
Density 1.2 ± 0.1 g/cm³[2]

Table 2: Thermal and Other Properties

PropertyValueSource(s)
Boiling Point 531.9 ± 50.0 °C at 760 mmHg[2]
Flash Point 275.5 ± 30.1 °C[2]
LogP (Octanol-Water Partition Coefficient) 4.37[2]

Table 3: Solubility Data

SolventSolubilitySource(s)
Water Insoluble[5]
Acetone Soluble[1][5]
Ethanol Soluble[1][5]
Methanol Slightly Soluble[3]
DMSO Slightly Soluble (with heating)[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in publicly accessible literature. The following sections describe generalized, standard laboratory procedures for determining the key parameters listed above. These are provided for informational purposes and are not confirmed methods for the specific data presented.

Determination of Melting and Boiling Points

A common laboratory method for determining the melting and boiling points of organic compounds is the Thiele tube method or the use of a digital melting/boiling point apparatus.

  • Principle: A small, powdered sample of the solid is placed in a capillary tube and heated alongside a thermometer in a liquid bath with a high boiling point (e.g., silicone oil). For boiling point determination, a small, inverted capillary tube is placed in a test tube containing the liquid sample, which is then heated. The temperature at which the solid melts or a continuous stream of bubbles emerges from the inner capillary is recorded.

  • Apparatus: Thiele tube or digital melting/boiling point apparatus, thermometer, capillary tubes, heating source.

  • General Procedure (Melting Point):

    • A small amount of the finely powdered dry sample is packed into a capillary tube sealed at one end.

    • The capillary tube is attached to a thermometer.

    • The assembly is placed in the heating bath of the apparatus.

    • The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • General Procedure (Boiling Point):

    • A small volume of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

    • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

Determination of Solubility

Solubility is typically determined by the shake-flask method, a standard and widely used technique.

  • Principle: A known amount of the solute is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in the saturated solution.

  • Apparatus: Erlenmeyer flasks, constant temperature shaker or magnetic stirrer, analytical balance, filtration apparatus, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC).

  • General Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a flask.

    • The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

    • The solution is allowed to stand to allow undissolved solid to settle.

    • A sample of the supernatant is withdrawn, filtered to remove any suspended particles.

    • The concentration of the dissolved dye in the filtrate is determined using a calibrated analytical method.

Determination of the Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the classical and most reliable method for the experimental determination of LogP.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

  • Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC-UV).[6]

  • General Procedure: [6]

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

    • A known amount of this compound is dissolved in one of the phases.

    • The two phases are mixed in a separatory funnel in a defined volume ratio.

    • The funnel is shaken until equilibrium is achieved.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the dye in each phase is determined.

    • The LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).

Biological Activity and Signaling Pathways

Publicly available information suggests that this compound exhibits inhibitory activity against certain enzymes and cellular pathways.[4] However, specific details regarding the molecular mechanisms and the identity of the inhibited kinases are lacking. The following sections outline the implicated pathways and provide generalized workflows for assessing such activities.

Inhibition of Kinase Signaling Pathways

This compound has been reported to inhibit kinase signaling pathways.[4] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their inhibition can have significant effects on cellular processes like proliferation, differentiation, and apoptosis. Without specific information on the targeted kinases, a detailed pathway diagram cannot be constructed.

Below is a generalized workflow for screening a compound for kinase inhibitory activity.

G cluster_workflow Kinase Inhibitor Screening Workflow start Start: Compound of Interest (this compound) panel Screen against a panel of kinases (e.g., radiometric or fluorescence-based assays) start->panel hit_id Identify 'hit' kinases (kinases showing significant inhibition) panel->hit_id ic50 Determine IC50 values for hits (dose-response curves) hit_id->ic50 Inhibition > threshold end End: Characterized Kinase Inhibitor hit_id->end No significant inhibition selectivity Assess selectivity profile (compare IC50 across different kinases) ic50->selectivity moa Mechanism of Action studies (e.g., kinetic analysis to determine competitive, non-competitive, etc.) selectivity->moa cell_based Cell-based assays (confirm activity in a cellular context) moa->cell_based cell_based->end

Caption: Generalized workflow for identifying and characterizing kinase inhibitors.

Regulation of Myosin Phosphatase Signaling

The regulation of myosin light chain phosphatase (MLCP) is a key mechanism in smooth muscle contraction and cell motility. MLCP dephosphorylates the myosin light chain, leading to muscle relaxation. Its activity is often regulated by upstream signaling pathways, including those involving Rho-associated kinase (ROCK). While it has been suggested that this compound is involved in myosin phosphatase regulation, the specific mechanism is not described in the available literature.

The diagram below illustrates a simplified, general overview of the myosin phosphatase regulatory pathway.

G cluster_pathway Simplified Myosin Phosphatase Regulatory Pathway agonist Agonist (e.g., Angiotensin II) gpcr GPCR agonist->gpcr rhoa RhoA gpcr->rhoa activates rock ROCK (Rho-associated kinase) rhoa->rock activates mlcp Myosin Light Chain Phosphatase (MLCP) rock->mlcp inhibits p_mlc Phosphorylated Myosin Light Chain mlcp->p_mlc dephosphorylates mlc Myosin Light Chain p_mlc->mlc contraction Muscle Contraction p_mlc->contraction

Caption: A simplified diagram of the RhoA/ROCK pathway regulating myosin phosphatase.

Inhibition of Sucrase Activity

This compound has been reported to inhibit sucrase activity.[4] Sucrase is an enzyme located in the brush border of the small intestine that hydrolyzes sucrose into glucose and fructose, which are then absorbed into the bloodstream. Inhibition of sucrase can reduce the rate of carbohydrate digestion and absorption.

A typical in vitro sucrase inhibition assay involves the following steps.

G cluster_workflow Sucrase Inhibition Assay Workflow start Start: Prepare Sucrase Enzyme Solution and Inhibitor (this compound) Solutions incubation Pre-incubate sucrase with varying concentrations of the inhibitor start->incubation reaction Initiate reaction by adding sucrose (substrate) incubation->reaction stop_reaction Stop the reaction after a defined time (e.g., by heat inactivation) reaction->stop_reaction quantification Quantify the amount of glucose produced (e.g., using a glucose oxidase assay) stop_reaction->quantification calculation Calculate the percentage of inhibition and determine the IC50 value quantification->calculation end End: IC50 Value of Inhibitor calculation->end

Caption: A generalized workflow for an in vitro sucrase inhibition assay.

Conclusion

This compound (CAS 54824-37-2) is a synthetic dye with defined physicochemical properties. While there are indications of its biological activity, including the inhibition of kinase signaling pathways and sucrase, the public domain lacks the in-depth experimental data and specific molecular targets required for a full toxicological and pharmacological assessment. The information provided in this guide is based on currently available data and should be supplemented with further experimental validation for any research or drug development purposes.

References

In-Depth Technical Guide: Characterization of 4-((6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (C21H22N4O2)

In-Depth Technical Guide: Characterization of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (C21H22N4O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the compound with the molecular formula C21H22N4O2, identified as 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (PubChem CID: 138635185). This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its potential biological activity based on related structures. The thieno[2,3-d]pyrimidine core is a recognized scaffold in medicinal chemistry, often associated with kinase inhibition.[3][4][5] This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound.

Physicochemical and Structural Data

The fundamental properties of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide are summarized below. It is important to note that while the structural information is confirmed, specific experimental data such as melting point and spectroscopic details are not widely available in the public domain and the presented data is based on computational predictions where specified.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H22N4O2PubChem
IUPAC Name4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamidePubChem
PubChem CID138635185PubChem
Molecular Weight394.5 g/mol PubChem
XLogP3-AA3.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count6PubChem
Exact Mass394.14634959 g/mol PubChem
Monoisotopic Mass394.14634959 g/mol PubChem
Topological Polar Surface Area99.8 ŲPubChem
Heavy Atom Count29PubChem
Formal Charge0PubChem
Complexity639PubChem

Table 2: Spectroscopic Data Summary (Predicted)

Spectroscopy TypePredicted Data Highlights
¹H NMR Characteristic peaks expected for aromatic, amide, methylene, and methoxy protons.
¹³C NMR Resonances anticipated for aromatic, carbonyl, and aliphatic carbons.
Infrared (IR) Absorption bands indicative of N-H, C=O (amide), C-N, and C-O stretching vibrations.
Mass Spectrometry (MS) Expected molecular ion peak [M]+ at m/z 394.1463.

Experimental Protocols

The synthesis of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide can be achieved through a multi-step process, drawing upon established methods for the synthesis of thieno[2,3-d]pyrimidine derivatives.[6][7][8]

Synthesis of the Thieno[2,3-d]pyrimidine Core

The core scaffold can be synthesized starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol:

  • Cyclization to Thienopyrimidinone: A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) and formamide (excess) is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one intermediate.

  • Chlorination: The thienopyrimidinone intermediate (1 equivalent) is suspended in phosphorus oxychloride (POCl3) and heated at reflux for several hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., aqueous ammonia) to precipitate the 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine. The solid is collected by filtration, washed with water, and dried.

Synthesis of the Amine Side-Chain

Protocol:

  • Amide Formation: To a solution of 4-aminobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and a base (e.g., triethylamine) are added. 2-Methoxyethylamine (1 equivalent) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 4-amino-N-(2-methoxyethyl)benzamide, is isolated and purified by standard procedures.

Final Coupling Reaction

Protocol:

  • Nucleophilic Aromatic Substitution: The 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (1 equivalent) and 4-amino-N-(2-methoxyethyl)benzamide (1-1.2 equivalents) are dissolved in a suitable solvent such as isopropanol or dioxane. A non-nucleophilic base (e.g., diisopropylethylamine) is added, and the reaction mixture is heated at reflux. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified by column chromatography or recrystallization to yield 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide.

Mandatory Visualizations

Synthetic Workflow

Gcluster_0Core Synthesiscluster_1Side-Chain Synthesiscluster_2Final CouplingA2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileBCyclization with FormamideA->BC5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-oneB->CDChlorination with POCl3C->DE4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidineD->EJNucleophilic Aromatic SubstitutionE->JF4-Aminobenzoic AcidHAmide Coupling (DCC or HATU)F->HG2-MethoxyethylamineG->HI4-Amino-N-(2-methoxyethyl)benzamideH->II->JK4-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamideJ->K

Caption: Synthetic workflow for the target compound.

Potential Signaling Pathway: Kinase Inhibition

Given that thieno[2,3-d]pyrimidine derivatives are frequently investigated as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a kinase signaling pathway, such as the VEGFR-2 pathway, which is crucial in angiogenesis.[1]

Gcluster_0VEGFR-2 Signaling Pathwaycluster_1InhibitionVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2BindsPLCgPLCγVEGFR2->PLCgActivatesPKCPKCPLCg->PKCActivatesRafRafPKC->RafActivatesMEKMEKRaf->MEKPhosphorylatesERKERKMEK->ERKPhosphorylatesProliferationCell Proliferation,Migration, SurvivalERK->ProliferationPromotesInhibitorC21H22N4O2(Potential Inhibitor)Inhibitor->VEGFR2Inhibits(Hypothesized)

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Potential Biological Activity

While specific biological data for 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide is not available in the public domain, the thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery.[3][4][5] Compounds with this core structure have been reported to exhibit a range of biological activities, including:

  • Kinase Inhibition: Many thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Janus kinase (JAK).[1][2][3] These kinases are often implicated in cancer and inflammatory diseases.

  • Anticancer Activity: As a consequence of their kinase inhibitory activity, numerous thieno[2,3-d]pyrimidine compounds have demonstrated potent anticancer effects in various cancer cell lines.[4]

  • Anti-inflammatory Activity: Some derivatives have shown anti-inflammatory properties, potentially through the inhibition of signaling pathways involved in the inflammatory response.

Given these precedents, it is plausible that 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide may also exhibit kinase inhibitory and potential anticancer or anti-inflammatory properties. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.

Conclusion

This technical guide provides a consolidated overview of the characterization of 4-((6,7-dihydro-5H-cyclopenta[1][2]thieno[2,3-d]pyrimidin-4-yl)amino)-N-(2-methoxyethyl)benzamide (C21H22N4O2). While a lack of publicly available experimental data necessitates a reliance on predicted values for some properties, the provided synthetic protocols and discussion of potential biological activities offer a solid foundation for future research and development. The thieno[2,3-d]pyrimidine core represents a promising starting point for the design of novel therapeutic agents, and this specific compound warrants further investigation to determine its full pharmacological profile.

Toxicological Profile of Disperse Yellow 49: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Disperse Yellow 49. Due to a significant lack of publicly available toxicological data for this specific substance, this guide also includes a detailed toxicological profile of the structurally related and well-studied azo dye, Disperse Yellow 3, as a surrogate to provide a more complete picture of the potential hazards associated with this class of compounds. The information presented for Disperse Yellow 3 should be considered as a reference and not as a direct representation of the toxicological properties of this compound.

Introduction to this compound

This compound is a synthetic organic dye belonging to the methine class.[1] It is used in the textile industry for dyeing synthetic fibers. While specific toxicological data is sparse, its chemical structure and classification as a disperse dye warrant a thorough evaluation of its potential health effects. This guide aims to summarize the known information about this compound and provide a detailed analysis of a related compound, Disperse Yellow 3, to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This dye is a light brown powder that is soluble in acetone and ethanol.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number54824-37-2[1][3][4]
Molecular FormulaC₂₁H₂₂N₄O₂[3]
Molecular Weight362.43 g/mol [3]
AppearanceLight brown powder[1][2]
SolubilitySoluble in acetone and ethanol[1][2][5]
XLogP34.37[4]
Density1.2 ± 0.1 g/cm³[4]
Boiling Point531.9 ± 50.0 °C at 760 mmHg[4]
Flash Point275.5 ± 30.1 °C[4]

Available Toxicological Data for this compound

The available toxicological information for this compound is limited. It is primarily identified as a potential skin sensitizer.

Skin Sensitization
Other Toxicological Endpoints

Safety data sheets for this compound generally state that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity. Some sources suggest that this compound may bind to DNA-binding proteins and inhibit kinase signaling pathways involved in cell function and DNA replication, but these are qualitative statements without supporting experimental data.[3]

Toxicological Profile of Disperse Yellow 3 (CAS No. 2832-40-8) as a Surrogate

Given the lack of data for this compound, the toxicological profile of Disperse Yellow 3, a well-studied monoazo disperse dye, is presented here as a case study.

Chemical and Physical Properties of Disperse Yellow 3

The chemical and physical properties of Disperse Yellow 3 are summarized in Table 2.

Table 2: Chemical and Physical Properties of Disperse Yellow 3

PropertyValueReference(s)
CAS Number2832-40-8[7][8][9]
Molecular FormulaC₁₅H₁₅N₃O₂[7][8][9]
Molecular Weight269.30 g/mol [7][8]
AppearanceBrownish-yellow powder[7]
Melting Point268-270 °C[8][9]
SolubilitySoluble in acetone, ethanol, and benzene; sparingly soluble in water.[10]
λmax357 nm
Acute, Subchronic, and Chronic Toxicity of Disperse Yellow 3

Studies conducted by the National Toxicology Program (NTP) have provided data on the toxicity of Disperse Yellow 3.

  • Acute Toxicity: In 14-day studies, mortality was observed in rats at dietary concentrations of 50,000 ppm and higher, and in mice at 100,000 ppm.[10]

  • Subchronic Toxicity: In 13-week studies, depressed weight gain was noted in rats and mice at dietary concentrations of 10,000 ppm or more.[10] In a separate subchronic study, dose-related lesions of the pituitary and thyroid glands, spleen, and kidneys were reported in rats.[11]

  • Chronic Toxicity and Carcinogenicity: A 2-year feeding study concluded that Disperse Yellow 3 was carcinogenic in male F344/N rats and female B6C3F1 mice.[11][12] In male rats, there was a significant increase in the incidence of neoplastic nodules of the liver.[10][11][13] In female mice, a significantly increased incidence of hepatocellular adenoma was observed.[10][11]

Table 3: Summary of Chronic Toxicity and Carcinogenicity of Disperse Yellow 3 in a 2-Year NTP Bioassay

Species/SexDose Levels (ppm in diet)Key FindingsReference(s)
Rat/Male5,000, 10,000Increased incidence of neoplastic nodules of the liver.[10][11][12][13]
Rat/Female5,000, 10,000No treatment-related tumor findings.[14]
Mouse/Male2,500, 5,000Increases in alveolar/bronchiolar adenoma.[10][14]
Mouse/Female2,500, 5,000Increased incidence of hepatocellular adenoma and malignant lymphomas.[10][11][14]
Genotoxicity of Disperse Yellow 3

Disperse Yellow 3 has been shown to be mutagenic in several in vitro and in vivo test systems.

  • Bacterial Reverse Mutation Assay (Ames Test): Disperse Yellow 3 was mutagenic in several strains of Salmonella typhimurium both with and without metabolic activation.[10][13][15]

  • In Vitro Mammalian Cell Assays: It induced forward mutations in mouse lymphoma cells with metabolic activation.[11] It also caused sister chromatid exchange in Chinese hamster ovary cells.[13]

  • In Vivo Assays: Disperse Yellow 3 induced chromosomal aberrations in tail-regenerating frog larvae.[11]

The genotoxicity of Disperse Yellow 3 is a significant toxicological concern.[13]

Reproductive and Developmental Toxicity of Disperse Yellow 3

No data were available to the IARC Working Group on the reproductive and developmental toxicity of Disperse Yellow 3.[10]

Mechanism of Toxicity of Azo Dyes

The toxicity of many azo dyes is attributed to their metabolic reduction to aromatic amines. This reductive cleavage of the azo bond (-N=N-) is carried out by azoreductase enzymes found in the liver and gut microflora.[16] Some of the resulting aromatic amines are known to be genotoxic and carcinogenic.[13] For Disperse Yellow 3, the expected metabolites are 4-aminoacetanilide and 2-amino-p-cresol, which have also demonstrated genotoxic activity.[13]

G cluster_0 Metabolism of Azo Dyes cluster_1 Toxicological Effects AzoDye Azo Dye (-N=N-) Metabolites Aromatic Amines AzoDye->Metabolites Azoreductase (Liver, Gut Flora) Genotoxicity Genotoxicity (DNA Damage) Metabolites->Genotoxicity Metabolic Activation Carcinogenicity Carcinogenicity (Tumor Formation) Genotoxicity->Carcinogenicity Initiation

Conceptual diagram of azo dye metabolism and toxicity.

Experimental Protocols for Toxicological Assessment

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicological properties of chemicals.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[17][18][19][20][21]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step. The method classifies the substance into a toxicity class based on the observed mortality.

  • Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose (e.g., 2000 mg/kg body weight) is administered orally to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased, decreased, or the study is concluded.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).

G Start Start with Dose X (e.g., 2000 mg/kg) 3 animals Observe Observe for 14 days (Mortality and Clinical Signs) Start->Observe Outcome1 0 or 1 death Observe->Outcome1 Outcome2 2 or 3 deaths Observe->Outcome2 HigherDose Proceed to higher dose (if necessary) Outcome1->HigherDose LowerDose Proceed to lower dose Outcome2->LowerDose Stop Stop and Classify LowerDose->Stop HigherDose->Stop

Workflow for OECD 423 Acute Toxic Class Method.
Skin Sensitization - OECD Test Guideline 406 (Guinea Pig Maximization Test)

This guideline describes a procedure to determine the potential of a substance to cause skin sensitization.[1][22][23][24][25]

  • Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.

  • Animals: Young adult guinea pigs are used.

  • Procedure:

    • Induction Phase: The test substance is administered to the animals both by intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and by topical application.

    • Rest Period: A 10-14 day rest period follows the induction phase.

    • Challenge Phase: A non-irritating concentration of the test substance is applied topically to a different area of the skin.

  • Data Analysis: The skin reactions at the challenge site are scored for erythema and edema at 24 and 48 hours after application. The incidence and severity of the reactions in the test group are compared to a control group.

G Induction Induction Phase (Intradermal Injection & Topical Application) Rest Rest Period (10-14 days) Induction->Rest Challenge Challenge Phase (Topical Application) Rest->Challenge Observation Observation & Scoring (24 & 48 hours) Challenge->Observation Result Classification (Sensitizer/Non-sensitizer) Observation->Result

General workflow for the Guinea Pig Maximization Test (OECD 406).
Bacterial Reverse Mutation Test - OECD Test Guideline 471 (Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a substance.[26][27][28][29][30]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a minimal agar medium lacking the specific amino acid.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Conclusion

The toxicological profile of this compound remains largely uncharacterized, with the most notable identified hazard being its potential for skin sensitization. The lack of comprehensive data on other critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity highlights a significant data gap.

In contrast, the toxicological profile of the related azo dye, Disperse Yellow 3, is well-documented, revealing concerns regarding its genotoxicity and carcinogenicity in animal models. The mechanism of toxicity for azo dyes often involves metabolic reduction to potentially harmful aromatic amines.

For a complete and accurate risk assessment of this compound, further toxicological studies following standardized guidelines are imperative. The information provided in this guide on Disperse Yellow 3 and the standard testing protocols can serve as a valuable resource for designing and interpreting future studies on this compound and other related disperse dyes.

References

Environmental Fate and Degradation of Azo Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest and most versatile class of synthetic colorants. Their extensive use in the textile, pharmaceutical, food, and cosmetic industries has led to significant environmental concerns due to their recalcitrant nature and the potential toxicity of their degradation byproducts. This guide provides a comprehensive overview of the environmental fate and degradation of azo dyes, with a focus on the underlying physicochemical principles, microbial degradation pathways, and the analytical methodologies used to study these processes. Key quantitative data on degradation efficiencies are summarized, detailed experimental protocols are provided, and the intricate signaling pathways governing microbial degradation are visualized to offer a holistic understanding for researchers in the field.

Physicochemical Properties and Environmental Fate

Azo dyes are organic compounds that are typically solids and often exist as salts.[1] Many are water-soluble due to the presence of sulfonic acid groups, which facilitates their dispersal in aquatic environments.[1] The azo bond is the most labile part of the molecule and is susceptible to cleavage under certain environmental conditions.[2] The stability of azo dyes is influenced by factors such as pH, temperature, and light exposure. Their persistence in the environment is a major concern, as they can reduce light penetration in water bodies, affecting aquatic photosynthesis, and some azo dyes and their breakdown products have been shown to be toxic, mutagenic, and carcinogenic.[3][4]

Degradation Pathways

The environmental degradation of azo dyes can occur through both abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation of azo dyes is primarily driven by physical and chemical processes such as photolysis, oxidation, and hydrolysis. Advanced Oxidation Processes (AOPs), including ozonation and Fenton reactions, can effectively decolorize azo dyes by generating highly reactive hydroxyl radicals that break down the chromophoric azo bond.[5] However, these methods can be costly and may generate secondary pollutants.[3]

Biotic Degradation

Microbial degradation is a more cost-effective and environmentally friendly approach to azo dye remediation.[3] A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes under different environmental conditions.[6][7]

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism of azo dye degradation is the reductive cleavage of the azo bond.[8] This process is often mediated by intracellular or extracellular microbial enzymes, particularly azoreductases.[8][9] The reduction of the azo bond leads to the formation of colorless aromatic amines, which may be more toxic than the parent dye.[8][10]

Aerobic Degradation: The aromatic amines produced during anaerobic degradation are typically resistant to further breakdown in the absence of oxygen. However, under aerobic conditions, these amines can be mineralized by other microbial enzymes, such as laccases and peroxidases, into less toxic compounds, carbon dioxide, and water.[6][8] Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective strategy for the complete mineralization of azo dyes.[6][10]

Quantitative Data on Azo Dye Degradation

The efficiency of azo dye degradation is influenced by numerous factors, including the microbial strain, the chemical structure of the dye, and various physicochemical parameters.

Table 1: Influence of Physicochemical Parameters on Azo Dye Decolorization Efficiency

Azo DyeMicroorganismParameterConditionDecolorization Efficiency (%)Reference
Methyl RedLysinibacillus fusiformispH796[11]
Methyl RedLysinibacillus fusiformisTemperature30 ± 2 °C96[11]
Reactive Orange 122Streptomyces albidoflavus 3MGHTemperature35 °C59.87[4]
Direct Blue 15Streptomyces albidoflavus 3MGHTemperature35 °C61.71[4]
Direct Black 35Streptomyces albidoflavus 3MGHTemperature35 °C58.2[4]
Reactive Orange 122Streptomyces albidoflavus 3MGHpH669.1[4]
Direct Blue 15Streptomyces albidoflavus 3MGHpH668.52[4]
Direct Black 35Streptomyces albidoflavus 3MGHpH667.3[4]
Reactive Orange 122Streptomyces albidoflavus 3MGHDye Conc.0.2 g/L61.56[4]
Direct Blue 15Streptomyces albidoflavus 3MGHDye Conc.0.2 g/L63.7[4]
Direct Black 35Streptomyces albidoflavus 3MGHDye Conc.0.2 g/L54.48[4]
Reactive Yellow F3RLysinibacillus sphaericus MTCC 9523-Optimized96.30[5]
Joyfix Red RBLysinibacillus sphaericus MTCC 9523-Optimized92.71[5]
Methyl RedPseudomonas aeruginosaDye Conc.40 mg/LMaximum[12]
Methyl OrangeAcclimated SludgeTime24 h78[7]
Methyl RedAcclimated SludgeTime24 h89[7]
TartrazineAcclimated SludgeTime24 h73[7]
Methyl RedAcclimated SludgeTime8 days99[7]
Orange GAcclimated SludgeTime8 days87[7]

Table 2: Kinetic Parameters for Azo Dye Degradation

Azo DyeDegradation MethodKinetic ModelRate Constant (k)Half-life (t½)Reference
CI Direct Green 26Photocatalytic (TiO2)Pseudo-first-orderVaries with temp.-[13]
Metanil YellowPhotocatalytic (IONPs)-Increases with catalyst conc.1.25 h (at 8 mg/L catalyst)[2]
Orange IIPhotocatalytic (IONPs)-Varies with conditions-[2]
Reactive Red 198OzonationPseudo-first-order-Varies with conditions[14]
Congo RedBiosorptionPseudo-second-order--[15]

Experimental Protocols

Azo Dye Decolorization Assay

This protocol is used to quantify the extent of color removal from a solution containing an azo dye.

  • Culture Preparation: Inoculate a suitable microbial culture into a liquid medium containing the target azo dye at a specific concentration (e.g., 100 mg/L).[5]

  • Incubation: Incubate the cultures under optimized conditions (e.g., 37°C, pH 8, aerobic or microaerophilic) for a defined period (e.g., 72 hours).[5]

  • Sampling: At regular intervals, withdraw an aliquot of the culture medium (e.g., 3 mL).[4]

  • Cell Separation: Centrifuge the aliquot (e.g., 5,000 rpm for 15 minutes) to separate the microbial biomass.[4]

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer. An uninoculated medium serves as the control.[4]

  • Calculation: Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Enzyme Activity Assays

4.2.1. Azoreductase Activity Assay

This assay measures the activity of azoreductase, a key enzyme in the anaerobic degradation of azo dyes.

  • Enzyme Extraction: Prepare a cell-free extract from the microbial culture by methods such as sonication.[5]

  • Reaction Mixture: Prepare a reaction mixture (e.g., 1 mL total volume) containing potassium phosphate buffer (e.g., 0.1 M, pH 7), a model azo dye substrate such as Methyl Red (e.g., 24 µM), and the enzyme solution.[9]

  • Pre-incubation: Pre-incubate the reaction mixture at a specific temperature (e.g., 30°C) for a short period (e.g., 4 minutes).[9]

  • Initiation of Reaction: Initiate the reaction by adding a reducing equivalent, typically NADH or NADPH (e.g., 1 mM).[9]

  • Measurement: Monitor the decrease in absorbance at the λmax of the substrate (e.g., 437 nm for Methyl Red) over time using a UV-Vis spectrophotometer.[9]

  • Unit Definition: One unit of azoreductase activity is defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute under the specified conditions.[9]

4.2.2. Laccase Activity Assay

This assay is used to determine the activity of laccase, an oxidative enzyme involved in the degradation of aromatic amines.

  • Enzyme Source: Use a cell-free supernatant or a purified enzyme solution.[5]

  • Substrate Solution: Prepare a solution of a suitable substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or syringaldazine, in an appropriate buffer (e.g., 100 mM phosphate-citrate buffer, pH 4.0).[16][17]

  • Reaction Mixture: In a cuvette, mix the enzyme solution with the substrate solution.[16]

  • Measurement: Measure the increase in absorbance at the characteristic wavelength of the oxidized product (e.g., 420 nm for oxidized ABTS) over time at a constant temperature (e.g., 30°C).[16][17]

  • Unit Definition: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of the substrate per minute.[16]

Analytical Techniques for Metabolite Identification

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate, identify, and quantify the parent azo dye and its degradation metabolites.

  • Sample Preparation: Filter the supernatant from the decolorization assay through a 0.22 or 0.45 µm syringe filter.[10]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is commonly used.[18]

    • Mobile Phase: A gradient of solvents, typically a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), is employed.[10][18]

    • Flow Rate: A constant flow rate (e.g., 0.8 mL/min) is maintained.[18]

    • Detection: A photodiode array (PDA) or UV detector is used to monitor the absorbance at specific wavelengths corresponding to the analytes of interest.[10]

  • Analysis: Inject the prepared sample into the HPLC system. The retention times and peak areas of the parent dye and its metabolites are compared to those of known standards for identification and quantification.

4.3.2. Total Organic Carbon (TOC) Analysis

TOC analysis is used to determine the extent of mineralization of the azo dye.

  • Principle: Organic carbon in the sample is oxidized to carbon dioxide (CO2) through methods like high-temperature combustion, chemical oxidation, or UV irradiation.[19] The resulting CO2 is then detected and quantified, typically by a non-dispersive infrared (NDIR) detector.[19]

  • Procedure:

    • Sample Preparation: Remove inorganic carbon from the sample by acidification and sparging.[19]

    • Oxidation: Introduce the sample into a TOC analyzer where the organic carbon is oxidized to CO2.

    • Detection: The CO2 produced is measured, and the TOC concentration is calculated.

  • Interpretation: A decrease in TOC over the course of the degradation experiment indicates the mineralization of the organic dye molecule.

Signaling Pathways and Regulation

The microbial degradation of azo dyes is a highly regulated process involving complex signaling pathways that control the expression of key catabolic enzymes.

Regulation of Azoreductase Expression

The expression of azoreductase genes is influenced by various environmental factors and cellular signals. In Escherichia coli, the expression of the azoR gene is reportedly lower at higher glucose concentrations, agitation speeds, and incubation temperatures, while it is higher at increased culture densities.[8] Several genes, including arsC and relA, have been identified as potential regulators of azoR expression in response to the presence of azo dyes like Methyl Red.[8]

Azoreductase_Regulation AzoDye Azo Dye (e.g., Methyl Red) CellularSensors Cellular Sensors AzoDye->CellularSensors Induces Degradation Azo Bond Cleavage AzoDye->Degradation RegulatorGenes Regulator Genes (e.g., arsC, relA) CellularSensors->RegulatorGenes Activates TranscriptionFactors Transcription Factors RegulatorGenes->TranscriptionFactors Expresses azoR_promoter azoR Promoter TranscriptionFactors->azoR_promoter Binds to azoR_gene azoR Gene Azoreductase_mRNA Azoreductase mRNA azoR_gene->Azoreductase_mRNA Transcription Azoreductase Azoreductase Enzyme Azoreductase_mRNA->Azoreductase Translation Azoreductase->Degradation Catalyzes

Caption: Regulation of azoreductase gene expression in bacteria.

Regulation of Laccase Expression in Fungi

In fungi, the expression of laccase genes is induced by a variety of stimuli, including metal ions (e.g., copper), aromatic compounds related to lignin, and nutrient levels (carbon and nitrogen).[20] The promoters of laccase genes contain specific responsive elements, such as metal-responsive elements (MREs) and xenobiotic-responsive elements (XREs), which bind to transcription factors to regulate gene expression.[3][20] The presence of dyes can act as an inducer, leading to the increased transcription of laccase genes.[9]

Laccase_Regulation cluster_inducers Inducers cluster_gene Laccase Gene AromaticCompounds Aromatic Compounds (e.g., Dyes, Lignin derivatives) CellularReceptors Cellular Receptors/ Signaling Cascade AromaticCompounds->CellularReceptors MetalIons Metal Ions (e.g., Cu2+) MetalIons->CellularReceptors NutrientLevels Nutrient Levels (Carbon, Nitrogen) NutrientLevels->CellularReceptors TranscriptionFactors Transcription Factors (e.g., ACE1) CellularReceptors->TranscriptionFactors Activates Promoter Promoter Region (MRE, XRE) TranscriptionFactors->Promoter Binds to LaccaseGene Laccase Gene Laccase_mRNA Laccase mRNA LaccaseGene->Laccase_mRNA Transcription Laccase Laccase Enzyme Laccase_mRNA->Laccase Translation Degradation Degradation of Aromatic Amines Laccase->Degradation Catalyzes

Caption: Regulation of laccase gene expression in fungi.

Conclusion

The environmental fate and degradation of azo dyes are complex processes influenced by a multitude of factors. While abiotic methods can be effective for decolorization, microbial degradation offers a more sustainable and complete solution for the mineralization of these xenobiotic compounds. A thorough understanding of the underlying degradation pathways, the kinetics of these reactions, and the regulatory networks governing the expression of key degradative enzymes is essential for the development of efficient bioremediation strategies. The experimental protocols and analytical techniques detailed in this guide provide a framework for researchers to systematically investigate and optimize the degradation of azo dyes, contributing to the mitigation of their environmental impact.

References

An In-depth Technical Guide on the Biological Mechanisms of Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information regarding the biological activities of Disperse Yellow 49 (DY49). It is important to note that while several biological effects have been reported, detailed mechanistic studies, quantitative data (such as IC50 values or binding affinities), and specific experimental protocols for DY49 are not extensively available in peer-reviewed scientific literature. Therefore, this guide provides an overview of the reported activities and contextualizes them with general principles and methodologies in cellular and molecular biology.

Introduction to this compound

This compound (CAS No: 54824-37-2) is a synthetic monoazo dye.[1][2][3] Industrially, it is used in the dyeing of synthetic fabrics.[4][5] In the biomedical field, it has been mentioned for use in the diagnosis of skin cancer and as a counterstain in histological preparations.[6][7] Emerging information suggests that DY49 may interact with several biological systems, indicating a potential for bioactivity that warrants further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 54824-37-2[6]
Molecular Formula C₂₁H₂₂N₄O₂[6]
Molecular Weight 362.43 g/mol [6]
Appearance Off-white to black solid; Yellow powder[6][8]
Solubility DMSO (Slightly), Methanol (Slightly)[6]
Synonyms C.I. This compound, Disperse Brilliant Yellow SE-6GFL[6]

Reported Biological Activities and Potential Mechanisms of Action

This compound has been reported to exhibit several biological activities, though the precise mechanisms are not fully elucidated.[6][7] The following sections detail these reported effects and discuss the potential underlying mechanisms based on established biological principles.

Inhibition of Kinase Signaling Pathways

DY49 has been stated to inhibit kinase signaling pathways that are involved in crucial cellular processes such as cell function and DNA replication.[6][7] Protein kinases are fundamental enzymes that regulate a vast array of cellular activities through the phosphorylation of target proteins. The inhibition of these pathways is a major focus in drug development, particularly in oncology.

Given the general role of kinases, DY49 could potentially interfere with pathways like the MAPK or PI3K/Akt signaling cascades, which are central to cell proliferation and survival. However, the specific kinase(s) targeted by DY49 have not been identified in the available literature.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_response Cellular Response (Proliferation, Survival) transcription_factors->cell_response dy49 This compound dy49->raf ? dy49->mek ? dy49->erk ?

A generalized MAPK signaling pathway, indicating potential points of inhibition by this compound.
Interaction with Myosin Phosphatase Regulation

A notable reported activity of DY49 is its involvement in the regulation of myosin phosphatase.[6][7] Specifically, it is suggested to be inactive in cells lacking myosin phosphatase activity.[6][7] Myosin light chain phosphatase (MLCP) is a key enzyme that dephosphorylates the regulatory light chain of myosin II, leading to the regulation of cell contractility, motility, and division.[9] MLCP itself is regulated by signaling pathways, often involving kinases like Rho-associated kinase (ROCK), which can inhibit MLCP activity.

If DY49's action is dependent on myosin phosphatase, it could act by either modulating the phosphatase's activity directly or by interfering with its upstream regulators.

G RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK activates MYPT1 MYPT1 (MLCP regulatory subunit) ROCK->MYPT1 phosphorylates & inhibits MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP is part of pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC dephosphorylates MLC Myosin Light Chain (MLC) pMLC->MLC Contraction Actomyosin Contraction & Cellular Tension pMLC->Contraction DY49 This compound DY49->MLCP modulates?

Simplified pathway of myosin light chain phosphorylation and the regulatory role of MLCP.
Binding to DNA-Binding Proteins and Tropomyosin

DY49 is reported to bind to DNA-binding proteins and tropomyosin.[6][7]

  • DNA-Binding Proteins: The interaction with DNA-binding proteins suggests that DY49 could interfere with DNA replication, transcription, or repair processes. Azo dyes have been studied for their ability to interact with DNA, with some acting as groove binders or intercalators.[10][11] If DY49 binds to proteins like histones or transcription factors, it could alter chromatin structure or gene expression.

  • Tropomyosin: Tropomyosin is an actin-binding protein that regulates the function of actin filaments in both muscle and non-muscle cells. By binding to tropomyosin, DY49 could potentially affect cytoskeletal dynamics, cell motility, and muscle contraction.

Inhibition of Sucrase Activity

The reported inhibition of sucrase activity by DY49 points to a potential effect on carbohydrate metabolism.[6][7] Sucrase is an intestinal enzyme that breaks down sucrose into glucose and fructose. Inhibition of this enzyme would slow down carbohydrate digestion and absorption, a mechanism used by some anti-diabetic drugs.

Methodologies for Investigating Biological Activity

As specific experimental protocols for DY49 are not available, this section provides detailed templates for the types of experiments that would be necessary to characterize its mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for and quantify the inhibitory activity of a compound against a specific protein kinase.

  • Objective: To determine the IC50 value of this compound against a selected protein kinase (e.g., a member of the Raf family).

  • Materials:

    • Recombinant human kinase

    • Specific peptide substrate for the kinase

    • This compound (dissolved in DMSO)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 0.01 µM to 100 µM.

    • To each well of the 384-well plate, add 5 µL of the diluted DY49 or vehicle control (DMSO in buffer).

    • Add 10 µL of a solution containing the kinase and its peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a 40-minute incubation with ADP-Glo™ Reagent followed by a 30-minute incubation with Kinase Detection Reagent.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of DY49 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add Compound/Vehicle to Assay Plate prep_compound->add_compound add_enzyme Add Kinase and Substrate Solution add_compound->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate (60 min) start_reaction->incubate detect_adp Detect ADP Production (e.g., ADP-Glo™) incubate->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze Calculate % Inhibition and IC50 read_luminescence->analyze end End analyze->end

Experimental workflow for a typical in vitro kinase inhibition assay.
Protocol: DNA Binding Analysis via Fluorescence Spectroscopy

This protocol outlines a general method to assess the binding of a small molecule to DNA.

  • Objective: To determine if this compound binds to double-stranded DNA (dsDNA) and characterize the binding mode.

  • Materials:

    • Calf thymus DNA (ctDNA)

    • This compound

    • Tris-EDTA (TE) buffer (pH 7.4)

    • Ethidium bromide (EtBr) solution (for competitive binding)

    • Fluorometer

  • Procedure (Direct Binding):

    • Prepare a stock solution of DY49 in a suitable solvent (e.g., DMSO) and a stock solution of ctDNA in TE buffer.

    • In a quartz cuvette, place a fixed concentration of DY49 (e.g., 10 µM).

    • Record the fluorescence emission spectrum of DY49 alone.

    • Titrate small aliquots of the ctDNA stock solution into the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition of DNA.

  • Procedure (Competitive Binding with EtBr):

    • Prepare a solution of ctDNA (e.g., 20 µM) and ethidium bromide (e.g., 10 µM) in TE buffer and allow it to incubate for 30 minutes to form the DNA-EtBr complex.

    • Measure the fluorescence of the DNA-EtBr complex.

    • Add increasing concentrations of DY49 to the solution.

    • Measure the fluorescence after each addition. A decrease in fluorescence indicates that DY49 is displacing EtBr from the DNA, suggesting an intercalative binding mode.

  • Data Analysis:

    • Analyze changes in fluorescence intensity (quenching or enhancement) to infer binding.

    • Use the Stern-Volmer equation to analyze quenching data and calculate binding constants (Ksv, Kq).

G intercalation Intercalation Dye inserts between DNA base pairs. - Causes helix unwinding and lengthening. dna DNA Double Helix minor_groove Minor Groove Binding Dye fits into the minor groove of DNA. - Minimal distortion to DNA structure. electrostatic Electrostatic Interaction Positively charged dye interacts with the phosphate backbone. - Non-specific binding. dy49 This compound dy49->intercalation ? dy49->minor_groove ? dy49->electrostatic ?

Potential modes of interaction between a small molecule like DY49 and DNA.

Summary and Future Directions

This compound is reported to have several distinct biological activities, including the inhibition of kinase signaling and sucrase, as well as binding to key cellular proteins. These reported effects suggest a potential for this compound in biological research and possibly therapeutic development. However, the current understanding of its mechanism of action is superficial and lacks the detailed, quantitative data necessary for a complete assessment.

Future research should focus on:

  • Target Identification: Identifying the specific protein kinase(s) inhibited by DY49.

  • Quantitative Analysis: Determining the IC50 and Ki values for its interactions with identified targets.

  • Cellular Studies: Investigating the downstream effects of DY49 on cellular signaling pathways, cell cycle progression, and apoptosis in relevant cell models.

  • Structural Biology: Elucidating the binding mode of DY49 with its targets through techniques like X-ray crystallography or NMR.

A thorough investigation based on these points will be crucial to validate the reported activities and understand the true potential of this compound in biological systems.

References

An In-depth Technical Guide to the Photostability and Degradation Pathways of Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 49 is a synthetic organic dye belonging to the methine class, characterized by a chromophore consisting of a methine group (=CH-).[1] As a disperse dye, it exhibits low water solubility and is primarily used for dyeing hydrophobic fibers such as polyester and acetate. The photostability of such dyes is a critical parameter, influencing their performance in various applications and their environmental fate. This technical guide provides a comprehensive overview of the photostability and potential degradation pathways of this compound, along with detailed experimental protocols for their investigation. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes established principles of dye chemistry and photochemistry to offer a robust framework for its study.

Quantitative Data on Photostability

The photostability of a dye is quantitatively assessed by parameters such as the photobleaching quantum yield (Φ), which represents the efficiency of a photon in causing the irreversible decomposition of the dye molecule. A lower quantum yield indicates higher photostability. The half-life (t½) of a dye under specific irradiation conditions is another key metric.

Table 1: Photostability Data for this compound (Illustrative)

ParameterValueConditionsReference
Photobleaching Quantum Yield (Φ) [Insert experimental value]Solvent, Wavelength, Intensity[Cite source]
Photodegradation Rate Constant (k) [Insert experimental value]Solvent, Wavelength, Intensity[Cite source]
Half-life (t½) [Insert experimental value]Solvent, Wavelength, Intensity[Cite source]

Experimental Protocols

Determination of Photobleaching Quantum Yield

The photobleaching quantum yield (Φ) is a key parameter to quantify the photostability of a dye. It is determined by exposing a dilute solution of the dye to a constant and known light intensity and monitoring the decrease in its absorbance or fluorescence over time.

Methodology:

  • Sample Preparation: Prepare optically dilute solutions of this compound in a suitable solvent (e.g., acetonitrile, ethanol) with an absorbance of approximately 0.1 at the wavelength of maximum absorption (λmax).

  • Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.

  • Irradiation: Irradiate the dye solution in a quartz cuvette using a light source with a stable output (e.g., xenon lamp with a monochromator). Stir the solution continuously during irradiation to ensure homogeneity.

  • Monitoring Degradation: At regular time intervals, measure the absorbance of the solution at its λmax using a UV-Vis spectrophotometer.

  • Calculation: The photobleaching quantum yield (Φ) can be calculated using the following equation:

    Φ = (Number of dye molecules degraded) / (Number of photons absorbed)

    The number of degraded molecules can be determined from the change in absorbance using the Beer-Lambert law. The number of absorbed photons is determined from the actinometry data.

Identification of Degradation Products by LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying the degradation products of dyes.

Methodology:

  • Forced Degradation: Expose a solution of this compound to the desired degradation conditions (e.g., UV irradiation, photocatalysis).

  • Sample Preparation: After degradation, dilute the sample with the mobile phase and filter it through a 0.22 µm syringe filter before injection into the LC-MS system.

  • LC Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase could be a mixture of water (with 0.1% formic acid) and acetonitrile.

  • MS Analysis: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products. Use full scan mode to identify the molecular ions of the products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the mass spectra of the degradation products with the parent dye and propose structures based on the observed mass-to-charge ratios and fragmentation patterns.

Proposed Degradation Pathways

The photodegradation of methine dyes like this compound can proceed through several pathways, primarily involving reactions with reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which are generated upon photoexcitation.

Key Degradation Steps:

  • Photoexcitation: The dye molecule absorbs light, leading to the formation of an excited singlet state (¹Dye), which can then convert to a more stable triplet state (³Dye).

  • Generation of Reactive Oxygen Species (ROS): The excited triplet state of the dye can transfer its energy to molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Alternatively, electron transfer reactions can lead to the formation of superoxide radicals (O₂•⁻), which can further react to produce other ROS like hydroxyl radicals (•OH).

  • Attack on the Methine Chain: The electron-rich methine bridge is a primary target for electrophilic attack by ROS. This can lead to the cleavage of the C=C double bond, resulting in the formation of smaller aromatic and aliphatic fragments.

  • Modification of the Aromatic Rings: The aromatic rings of the dye can also be attacked by hydroxyl radicals, leading to hydroxylation and subsequent ring-opening.

  • N-dealkylation: The N-alkyl groups on the aniline moiety can be cleaved through oxidative processes.

Visualizations

The following diagrams illustrate the proposed degradation pathway and the experimental workflows.

G Proposed Photodegradation Pathway of this compound cluster_0 Initiation cluster_1 Propagation cluster_2 Termination This compound This compound Excited State (Singlet/Triplet) Excited State (Singlet/Triplet) This compound->Excited State (Singlet/Triplet) hν (Light Absorption) Intermediate Products Intermediate Products This compound->Intermediate Products Direct Photolysis Reactive Oxygen Species (ROS)\n(¹O₂, •OH, O₂•⁻) Reactive Oxygen Species (ROS) (¹O₂, •OH, O₂•⁻) Excited State (Singlet/Triplet)->Reactive Oxygen Species (ROS)\n(¹O₂, •OH, O₂•⁻) Energy/Electron Transfer to O₂ Reactive Oxygen Species (ROS)\n(¹O₂, •OH, O₂•⁻)->Intermediate Products Attack on Methine Chain & Aromatic Rings Degradation Products Degradation Products Intermediate Products->Degradation Products Degradation Products\n(Smaller aromatic compounds, aliphatic fragments, CO₂, H₂O) Degradation Products (Smaller aromatic compounds, aliphatic fragments, CO₂, H₂O) G Experimental Workflow for Photostability Analysis cluster_0 Sample Preparation cluster_1 Photodegradation Experiment cluster_2 Data Analysis cluster_3 Degradation Product Analysis Prepare Dye Solution Prepare Dye Solution Irradiation with Light Source Irradiation with Light Source Prepare Dye Solution->Irradiation with Light Source Monitor Absorbance/Fluorescence Monitor Absorbance/Fluorescence Irradiation with Light Source->Monitor Absorbance/Fluorescence At time intervals LC-MS Analysis LC-MS Analysis Irradiation with Light Source->LC-MS Analysis After degradation Calculate Quantum Yield Calculate Quantum Yield Monitor Absorbance/Fluorescence->Calculate Quantum Yield Structural Elucidation Structural Elucidation LC-MS Analysis->Structural Elucidation

References

Methodological & Application

Application Note: Quantification of Disperse Yellow 49 using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Disperse Yellow 49 in various matrices, particularly from textile samples. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV-Vis detection. This protocol is designed for researchers, scientists, and professionals in quality control and drug development who require accurate quantification of this disperse dye.

Introduction

This compound is a synthetic dye belonging to the methine class, with the molecular formula C21H22N4O2 and a molecular weight of 362.43 g/mol [1][2]. It is characterized as a light brown powder soluble in acetone and ethanol[2][3]. Accurate quantification of this compound is crucial for quality control in the textile industry and for safety assessments. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with a Diode-Array Detector (DAD).

Experimental

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is required.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 95%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

    • Dichloromethane (analytical grade)

    • Sodium dithionite (analytical grade)

Chromatographic Conditions

A reversed-phase separation was optimized for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection DAD at 420 nm
Preparation of Standard Solutions

A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 25 µg/mL for the calibration curve.

Sample Preparation from Textile Matrix
  • Sample Comminution: Cut the textile sample into small pieces (approximately 2x2 mm).

  • Extraction: Weigh 1.0 g of the comminuted textile into a 50 mL conical flask. Add 20 mL of methanol and sonicate for 30 minutes at 60°C in a water bath. Allow the mixture to cool to room temperature.

  • Reductive Cleavage (Optional, for total aromatic amine analysis): To the methanolic extract, add 5 mL of a freshly prepared 20% (w/v) sodium dithionite solution. Seal the flask and incubate at 70°C for 30 minutes with occasional shaking to reduce the azo dye to its constituent amines.

  • Liquid-Liquid Extraction: Transfer the solution to a 100 mL separatory funnel. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower organic layer. Repeat the extraction of the aqueous layer with an additional 20 mL of dichloromethane. Combine the organic extracts.

  • Solvent Evaporation and Reconstitution: Evaporate the combined dichloromethane extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. The chromatographic parameters and expected performance are summarized in the table below.

Quantitative Data Summary
ParameterExpected Value
Retention Time (min) ~ 12.5
Linearity Range (µg/mL) 0.5 - 25.0
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Precision (%RSD) < 2.0
Accuracy/Recovery (%) 95 - 105

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Textile Sample comminution Comminution (2x2 mm pieces) sample->comminution extraction Methanol Extraction (Sonication) comminution->extraction reductive_cleavage Optional: Reductive Cleavage (Sodium Dithionite) extraction->reductive_cleavage lle Liquid-Liquid Extraction (Dichloromethane) extraction->lle Direct Extraction reductive_cleavage->lle evaporation Evaporation & Reconstitution lle->evaporation filtration Filtration (0.45 µm) evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD Detection at 420 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in textile samples. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting.

References

Application Note: Quantitative Analysis of Disperse Yellow 49 in Textiles by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 49 is a synthetic dye classified under the methine class, characterized by its bright greenish-yellow hue.[1] It is utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and cellulose acetate.[2][3] Due to its chemical properties, including solubility in acetone and ethanol, it is suitable for various dyeing processes.[1][4][5] However, concerns regarding the allergenic potential and the possibility of it being a precursor to carcinogenic aromatic amines have led to increased scrutiny and the need for sensitive and accurate detection methods in textile products.[3][6][7] This application note provides a detailed protocol for the quantitative analysis of this compound in textiles using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.[7][8]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₂N₄O₂[1][4][9]
Molecular Weight362.43 g/mol [1][9]
CAS Registry Number54824-37-2[1]
AppearanceLight brown to yellow powder[1][4][5]
SolubilitySoluble in acetone and ethanol[1][4][5]

Experimental Protocol

This protocol outlines the necessary steps for the extraction of this compound from textile samples and subsequent analysis by LC-MS/MS.

Sample Preparation: Ultrasound-Assisted Extraction
  • Cut a representative textile sample into small pieces (approximately 5x5 mm).

  • Accurately weigh approximately 1.0 g of the textile pieces into a 50 mL conical flask or a capped tube.[6][10]

  • Add 20 mL of methanol to the vessel.[6]

  • Place the vessel in an ultrasonic bath and sonicate at 50-70°C for 10-30 minutes.[6][10]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid matrix particles.[6]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended for the LC-MS/MS analysis of this compound.

ParameterRecommended Setting
LC System Nexera UHPLC system or equivalent[3][6]
MS System Triple quadrupole mass spectrometer[3][6]
Column Kinetex C18 100A (100 x 2.1 mm, 1.7 µm) or equivalent[3][6]
Mobile Phase A Water with 0.1% formic acid[3][6]
Mobile Phase B Acetonitrile with 0.1% formic acid[3]
Flow Rate 0.3 mL/min[3][6]
Injection Volume 5 µL
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), positive mode
MS Mode Multiple Reaction Monitoring (MRM)

Gradient Elution Program:

Time (min)% Mobile Phase B
0.01 - 2.005
12.0095
12.01 - 17.50100
17.51 - 20.005

Note: The gradient program may require optimization based on the specific column and instrumentation used.

Calibration
  • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution with an appropriate solvent mixture (e.g., 95:5 water/methanol) to prepare a series of calibration standards.[6]

  • Inject the calibration standards into the LC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics for the analysis of this compound.

ParameterTypical Value
Linearity (r²)>0.99[6]
Limit of Detection (LOD)0.02 - 1.35 ng/mL
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[6]
Recovery77.4 - 83.9%[11]
Matrix Effect31.0 - 50.9%[6]

*Ranges for LOD and LOQ are based on a study of 47 synthetic dyes, including this compound.[6]

Experimental Workflow Diagram

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Textile_Sample Textile Sample Cut_Sample Cut into Small Pieces Textile_Sample->Cut_Sample Weighing Weigh ~1g of Sample Cut_Sample->Weighing Extraction Add Methanol & Sonicate Weighing->Extraction Centrifugation Centrifuge at 10,000 rpm Extraction->Centrifugation Filtration Filter through 0.22 µm PTFE Centrifugation->Filtration LC_Injection Inject into LC-MS/MS Filtration->LC_Injection Sample Extract Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Acquisition Data Acquisition Mass_Spectrometric_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Reporting Report Results (mg/kg) Quantification->Reporting

References

Application Notes: Dyeing Polyester with C.I. Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyester, a synthetic fiber known for its durability and hydrophobicity, requires specific dyeing conditions to achieve high-quality and lasting coloration. Its crystalline structure necessitates the use of non-ionic disperse dyes, which can penetrate the fiber matrix at elevated temperatures. Disperse dyes are sparingly soluble in water and are applied from a fine aqueous dispersion. The dyeing mechanism involves the diffusion of dye molecules from the water phase, adsorption onto the fiber surface, and subsequent diffusion into the amorphous regions of the polyester fiber.

This document provides a detailed protocol for the application of C.I. Disperse Yellow 49 to polyester fabrics using the high-temperature exhaust dyeing method. This method is widely used as it promotes excellent dye penetration and fastness properties.

Compound Information
  • C.I. Name: this compound

  • Molecular Formula: C₂₁H₂₂N₄O₂

  • Appearance: Light brown powder

  • Solubility: Soluble in acetone and ethanol; sparingly soluble in water.

  • Key Characteristics: The dye is sensitive to copper and iron ions, which can affect the final color. It is also susceptible to decomposition under high-temperature alkaline conditions. The optimal pH for dyeing is in the acidic range of 3 to 5.

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol

This protocol outlines the procedure for dyeing polyester fabric with this compound in a laboratory-scale high-temperature dyeing apparatus.

1.1. Materials and Reagents:

  • Polyester fabric, scoured and pre-wetted

  • C.I. This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (or a suitable pH buffer)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

1.2. Equipment:

  • High-temperature laboratory dyeing machine

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Analytical balance

1.3. Dyeing Procedure:

  • Dye Dispersion Preparation: Create a smooth, lump-free paste by mixing the required amount of this compound with an equal amount of dispersing agent and a small volume of cold water. Dilute this paste with warm water (40-50°C).

  • Dye Bath Preparation: Set the liquor ratio (the ratio of the weight of the goods to the volume of the dye liquor), typically between 1:10 and 1:20. Fill the dyeing vessel with the required volume of water and add the dispersing and levelling agents.

  • pH Adjustment: Adjust the pH of the dye bath to the desired range of 4.5-5.5 using acetic acid.[1]

  • Fabric Loading: Introduce the pre-wetted polyester fabric into the dye bath at a starting temperature of approximately 60°C.[2]

  • Dye Addition & Temperature Ramp: Add the prepared dye dispersion to the bath. Seal the dyeing machine and begin to raise the temperature at a rate of 1-2°C per minute until it reaches 130°C.[2]

  • Dyeing: Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]

  • Cooling: After the dyeing cycle is complete, cool the bath to 60-70°C at a rate of approximately 2°C per minute before draining.[2]

  • Rinsing: Rinse the dyed fabric with hot water.

1.4. Reduction Clearing (After-treatment):

To remove any unfixed dye from the fabric surface and improve fastness properties, a reduction clearing process is necessary.[3]

  • Prepare a new bath with 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.[3]

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[3]

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, dry the fabric.

Colorfastness Testing Protocols

The following are standard methods for evaluating the colorfastness of the dyed fabric.

2.1. Colorfastness to Washing:

  • Standard: ISO 105-C06:2010[4]

  • Principle: The test simulates household and commercial laundering conditions to assess color change and staining.[5] A specimen of the dyed fabric is agitated in a soap solution with a multifiber test fabric and stainless steel balls under specified conditions of time and temperature.

  • Evaluation: The change in color of the specimen and the degree of staining on the multifiber fabric are assessed using the respective Grey Scales.

2.2. Colorfastness to Light:

  • Standard: ISO 105-B02:2014

  • Principle: This method evaluates the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight. A specimen is exposed to the light from a xenon arc lamp under controlled conditions along with a set of blue wool references.

  • Evaluation: The colorfastness is rated by comparing the fading of the specimen to that of the blue wool references (rated 1-8, with 8 being the highest fastness).

2.3. Colorfastness to Rubbing (Crocking):

  • Standard: ISO 105-X12:2016[4]

  • Principle: This test determines the amount of color transferred from the fabric surface to another surface by rubbing.[2] A specimen is rubbed with a dry and a wet standard white cotton cloth using a crockmeter.

  • Evaluation: The degree of staining on the white cloths is assessed using the Grey Scale for Staining.

Data Presentation

The following tables summarize the recommended dyeing recipe and the expected colorfastness properties of polyester dyed with C.I. This compound.

Table 1: Recommended Dyeing Recipe for High-Temperature Exhaust Method

ComponentConcentration (% on weight of fabric)Purpose
This compound0.5 - 4.0 (depending on desired shade)Colorant
Dispersing Agent0.5 - 1.0 g/LPrevents dye agglomeration
Levelling Agent0.5 - 1.0 g/LPromotes uniform dye uptake
Acetic AcidAs requiredTo maintain pH 4.5-5.5
Liquor Ratio1:10 - 1:20---
Temperature130°CPromotes fiber swelling and dye diffusion
Time60 minutesFor complete dye penetration

Table 2: Colorfastness Properties of C.I. This compound on Polyester

Fastness TestStandardRating
Washing (Staining) AATCC5
ISO5
Perspiration (Staining) AATCC5
ISO4-5
Light Fastness AATCC / ISO7
Ironing (Fading) AATCC / ISO3 / 5

Data sourced from World Dye Variety. Ratings are on a scale of 1-5 for washing and perspiration (5=best) and 1-8 for light fastness (8=best).

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scour Scour Polyester Fabric load Load Fabric at 60°C scour->load dye_disp Prepare Dye Dispersion add_dye Add Dye Dispersion dye_disp->add_dye bath_prep Prepare Dye Bath bath_prep->load load->add_dye ramp_temp Ramp Temperature to 130°C add_dye->ramp_temp hold_temp Hold at 130°C for 60 min ramp_temp->hold_temp cool Cool to 70°C hold_temp->cool rinse1 Hot Rinse cool->rinse1 red_clear Reduction Clearing at 80°C rinse1->red_clear rinse2 Hot & Cold Rinse red_clear->rinse2 neutralize Neutralize rinse2->neutralize dry Dry Fabric neutralize->dry

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Logical_Relationship Dyeing Dyeing Process Fastness Good Colorfastness Dyeing->Fastness Temp High Temperature (130°C) Temp->Dyeing pH Acidic pH (4.5-5.5) pH->Dyeing Aux Auxiliaries (Dispersing/Levelling Agents) Aux->Dyeing Post Post-Treatment (Reduction Clearing) Post->Fastness

Caption: Key Factors for Successful Polyester Dyeing.

References

Application Notes: The Use of Disperse Yellow 49 in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 49 is a synthetic dye belonging to the methine class.[] While it has established applications in the textile industry, its potential use as a fluorescent probe in biological research, particularly in cell imaging, has been explored. This document aims to provide a comprehensive overview of the available information regarding the application of this compound for cellular imaging. However, it is important to note that detailed, peer-reviewed studies outlining specific protocols and quantitative data for this application are limited. The information presented herein is compiled from various sources, including chemical supplier data and general descriptions of the dye's properties.

Physicochemical and Putative Fluorescent Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₂₁H₂₂N₄O₂[][2][3]
Molecular Weight362.43 g/mol [][2][3]
AppearanceYellow to light brown powder[][2]
SolubilitySlightly soluble in DMSO and Methanol[2]
CAS Number54824-37-2[][2]

Putative Biological Interactions and Applications

Several sources suggest that this compound has potential applications in biomedical research. It has been mentioned in the context of skin cancer diagnosis and is purported to bind to DNA-binding proteins.[2][3] Furthermore, it is described as an inhibitor of certain kinase signaling pathways, which are integral to cellular functions like DNA replication and myosin phosphatase regulation.[2][3] However, the specific kinase targets and the mechanism of inhibition have not been detailed in the available literature.

Experimental Protocols

Due to the lack of specific, validated protocols for the use of this compound as a fluorescent probe in cell imaging, the following are general guidelines based on standard intracellular staining techniques. Researchers are strongly advised to perform thorough optimization and validation for their specific cell types and experimental conditions.

Preparation of Stock Solution
  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

General Cell Staining Protocol (Adherent Cells)
  • Seed cells on a suitable imaging dish or plate and culture until the desired confluency is reached.

  • Prepare a working solution of this compound by diluting the stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS). The optimal concentration needs to be determined empirically, typically in the range of 1-10 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the working solution of this compound to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • After incubation, remove the staining solution and wash the cells two to three times with warm PBS.

  • Add fresh culture medium or an appropriate imaging buffer to the cells.

  • Proceed with imaging using a fluorescence microscope.

Cytotoxicity Assessment

It is crucial to determine the cytotoxic potential of this compound on the specific cell line being used. A standard cytotoxicity assay, such as the MTT or MTS assay, should be performed.

Workflow for Cytotoxicity Assessment

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay seed_cells Seed cells in a 96-well plate culture Culture for 24 hours seed_cells->culture prepare_dye Prepare serial dilutions of this compound add_dye Add dye to cells prepare_dye->add_dye incubate Incubate for a defined period (e.g., 24h) add_dye->incubate add_mtt Add MTT reagent incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway Interaction

While specific details are lacking, the purported inhibition of kinase signaling pathways by this compound suggests a potential area of investigation. A generalized kinase signaling cascade is depicted below. Researchers could potentially use this compound to study the effects of broad kinase inhibition on cellular processes.

Generalized Kinase Signaling Pathway

cluster_0 Kinase Cascade extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase1 Kinase 1 receptor->kinase1 activates dy49 This compound dy49->kinase1 inhibits? kinase2 Kinase 2 kinase1->kinase2 phosphorylates kinase3 Kinase 3 kinase2->kinase3 phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription_factor->cellular_response

Caption: A generalized kinase signaling pathway potentially inhibited by this compound.

Conclusion and Future Directions

This compound is a commercially available dye with some described biological activities. However, its utility as a specific and reliable fluorescent probe for cell imaging is not well-documented in scientific literature. To establish its role in this application, further research is required to:

  • Characterize its photophysical properties, including excitation and emission spectra, quantum yield, and photostability.

  • Develop and validate specific protocols for its use in various cell types and for imaging different subcellular structures.

  • Determine its precise molecular targets, including the specific kinases it may inhibit.

  • Evaluate its cytotoxicity and phototoxicity in detail.

Without such fundamental data, the use of this compound as a fluorescent probe in a research setting should be approached with caution and would necessitate extensive preliminary validation.

References

Application of Disperse Yellow 49 in Polymer Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 49 is a synthetic dye belonging to the azo dye family.[1] While traditionally used in the textile industry for dyeing polyester and other synthetic fibers, its potential applications in polymer science are emerging.[1][2] Its utility in this field stems from its chemical structure and photophysical properties, which can be sensitive to the local microenvironment within a polymer matrix. This document provides an overview of potential applications, detailed experimental protocols, and data presentation formats for utilizing this compound in polymer science research. Although direct, extensive research on this compound as a molecular probe in polymer science is not widely published, its characteristics suggest its utility in several areas based on the established principles of using dyes in polymer characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing experiments and interpreting results.

PropertyValueReference
Chemical Formula C₂₁H₂₂N₄O₂[3]
Molecular Weight 362.43 g/mol [3]
Appearance Yellow Powder[3]
Solubility Soluble in acetone and ethanol; Slightly soluble in DMSO and Methanol[2]

Potential Applications in Polymer Science

This compound can be theoretically applied in several areas of polymer science, primarily leveraging its potential solvatochromic and fluorescent properties.

Fluorescent Probe for Monitoring Polymerization Kinetics

The fluorescence of a dye can be influenced by the viscosity and polarity of its environment. As a polymerization reaction proceeds, the viscosity of the medium increases, which can affect the fluorescence intensity and lifetime of an embedded dye. By monitoring these changes, it may be possible to track the progress of the polymerization reaction in real-time.

Sensor for Detecting Environmental Changes in Polymers

The absorption and emission spectra of certain dyes can shift in response to changes in the polarity of the surrounding polymer matrix. This solvatochromic behavior can be exploited to develop sensors. For instance, a polymer film containing this compound could potentially indicate changes in humidity or the absorption of organic solvents through a visible color change or a shift in its fluorescence emission spectrum.

Characterization of Polymer Microenvironments

The photophysical response of this compound, when dispersed within a polymer, can provide insights into the local polymer microenvironment. This includes information on local polarity, free volume, and the glass transition temperature (Tg).

Experimental Protocols

The following are generalized experimental protocols for the potential applications of this compound in polymer science. These are based on standard methodologies for using dyes as probes and sensors.

Protocol 1: Monitoring Emulsion Polymerization using this compound as a Fluorescent Probe

Objective: To monitor the kinetics of an emulsion polymerization reaction by observing changes in the fluorescence of this compound.

Materials:

  • Monomer (e.g., methyl methacrylate)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., ammonium persulfate)

  • Deionized water

  • This compound

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet

  • Fluorometer with a fiber optic probe

Procedure:

  • Preparation of the Emulsion: In the reaction vessel, dissolve the surfactant in deionized water. Add the monomer and stir vigorously to form a stable emulsion.

  • Incorporation of the Dye: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add a small aliquot of the dye solution to the emulsion and stir until homogeneously dispersed. The final concentration of the dye should be in the micromolar range to avoid aggregation-caused quenching.

  • Initiation of Polymerization: Deoxygenate the emulsion by bubbling nitrogen gas through it for 30 minutes. Heat the reaction mixture to the desired temperature (e.g., 70°C). Add the initiator to start the polymerization.

  • Fluorescence Monitoring: Insert the fiber optic probe of the fluorometer into the reaction mixture. Record the fluorescence emission spectrum of this compound at regular intervals throughout the polymerization process. The excitation wavelength should be chosen based on the absorption maximum of the dye in the reaction medium.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of time. An increase in fluorescence intensity is expected as the viscosity of the medium increases during polymerization.

Expected Data:

Time (minutes)Fluorescence Intensity (a.u.)
0150
15180
30250
60400
90550
120600
Protocol 2: Preparation of a Polymer-Based Sensor Film with this compound

Objective: To create a polymer film containing this compound that can act as a colorimetric or fluorescent sensor for solvent vapors.

Materials:

  • Polymer (e.g., Polymethyl methacrylate - PMMA)

  • Solvent for the polymer (e.g., chloroform)

  • This compound

  • Glass slides

  • Spin coater or casting knife

  • Spectrophotometer and Fluorometer

Procedure:

  • Solution Preparation: Dissolve the polymer in the chosen solvent to a concentration of 10% (w/v). Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).

  • Dye Doping: Add a specific amount of the this compound stock solution to the polymer solution to achieve the desired dye concentration (e.g., 0.1% w/w relative to the polymer). Mix thoroughly.

  • Film Casting: Clean the glass slides. Cast the polymer-dye solution onto the glass slides using a spin coater or a casting knife to ensure a uniform thickness.

  • Drying: Allow the solvent to evaporate completely in a dust-free environment at room temperature, or in a vacuum oven at a temperature below the polymer's glass transition temperature.

  • Sensor Testing: Expose the prepared film to different solvent vapors (e.g., ethanol, acetone, hexane) in a sealed chamber. Record the absorption and fluorescence spectra of the film before and after exposure.

Expected Data:

Analyte (Vapor)Absorption λmax (nm)Emission λmax (nm)Visual Color Change
Air (Control) 420500Yellow
Ethanol 425510Light Yellow-Green
Acetone 430515Yellow-Green
Hexane 418495Yellow

Visualizations

Experimental Workflow for Polymerization Monitoring

G cluster_prep Preparation cluster_reaction Polymerization cluster_monitoring Monitoring & Analysis A Prepare Emulsion (Monomer, Surfactant, Water) B Add this compound Stock Solution A->B C Deoxygenate with N₂ B->C D Heat to Reaction Temp. C->D E Add Initiator D->E F Record Fluorescence Spectra (Real-time) E->F Polymerization Starts G Plot Intensity vs. Time F->G

Caption: Workflow for monitoring polymerization kinetics using a fluorescent probe.

Logical Relationship for a Polymer-Based Sensor

G cluster_components Sensor Components cluster_interaction Sensing Mechanism cluster_output Sensor Response Polymer Polymer Matrix (e.g., PMMA) Interaction Analyte interacts with Polymer-Dye Microenvironment Polymer->Interaction Dye This compound Dye->Interaction Analyte Analyte (e.g., Solvent Vapor) Analyte->Interaction Signal Change in Photophysical Properties (Absorption/Fluorescence) Interaction->Signal Output Detectable Signal (Color Change / Spectral Shift) Signal->Output

Caption: Logical flow of a polymer-based sensor utilizing a responsive dye.

Conclusion

This compound holds potential for application in polymer science research as a fluorescent probe and sensor component. The protocols and data presentation formats provided herein offer a foundational framework for researchers to explore these applications. Further investigation into the specific photophysical responses of this compound in various polymer systems is warranted to fully characterize its capabilities and limitations as a molecular probe. It is important to note that the provided protocols are generalized and may require optimization based on the specific polymer system and experimental setup.

References

Application Notes: High-Temperature Dyeing of Polyester with Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol and technical data for the high-temperature dyeing of polyester (polyethylene terephthalate, PET) fabrics using C.I. Disperse Yellow 49. This information is intended to guide researchers in achieving consistent, high-quality dyeing results for applications where precise coloration and robust performance are critical.

Introduction

This compound (CAS No. 54824-37-2) is a methine-class disperse dye known for producing a bright, greenish-yellow shade on polyester fibers.[1] Its molecular formula is C₂₁H₂₂N₄O₂.[2][3] Disperse dyes are non-ionic, water-insoluble colorants ideal for dyeing hydrophobic fibers like polyester.[4] The compact, crystalline structure of polyester necessitates a high-temperature dyeing process (typically 130°C) to facilitate fiber swelling, which allows the dye molecules to penetrate and diffuse into the polymer matrix.[5][6] This high-temperature exhaust method ensures deep shades and excellent fastness properties.[5][7] However, it is noted that this compound is sensitive to alkaline conditions at high temperatures and may not be suitable for high-pressure dyeing.[1] The optimal pH for its application is in the acidic range of 3 to 5.[1]

Quantitative Data

The following tables summarize the key physicochemical and performance data for C.I. This compound.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValue
C.I. NameThis compound
CAS Number54824-37-2[1]
Molecular FormulaC₂₁H₂₂N₄O₂[2][3]
Molecular Weight362.43 g/mol [1][8]
Chemical ClassMethine[1]
AppearanceLight brown powder[1][2]
SolubilitySoluble in acetone and ethanol; slightly soluble in heated DMSO and methanol.[1][2][3]

Table 2: Recommended High-Temperature Dyeing Parameters for Polyester

ParameterRecommended Value
Dye Concentration0.5 - 2.0% (on weight of fiber, o.w.f.)
Liquor Ratio1:10 - 1:15[5]
Dyeing Temperature130°C[5][9]
Dyeing Time30 - 60 minutes at 130°C[5][9]
pH of Dyebath4.5 - 5.5 (adjusted with acetic acid)[5][10]
Heating Rate1.5 - 2.0°C / minute[5]
Cooling Rate2.0 - 3.0°C / minute

Table 3: Typical Fastness Properties of this compound on Polyester

Fastness TestISO Method (Typical)AATCC Method (Typical)Rating (1-5 Scale, 5=Excellent)Rating (1-8 Scale for Light, 8=Excellent)
Washing Fastness (Color Change)ISO 105-C06[11]AATCC 614-5[1]
Washing Fastness (Staining)ISO 105-C06[11]AATCC 615[1]
Perspiration FastnessISO 105-E04AATCC 155[1]
Ironing FastnessISO 105-X11AATCC 1335[1]
Light FastnessISO 105-B02AATCC 167[1]

Note: Fastness properties can vary based on the depth of shade and the quality of the after-treatment process.

Experimental Protocols

This section details the step-by-step procedures for dyeing polyester fabric and evaluating the results.

  • Substrate: 100% Polyester fabric, scoured and pre-wetted.

  • Dye: C.I. This compound (technical grade)[8]

  • Chemicals:

    • Anionic Dispersing Agent (e.g., sodium lignosulfonate)

    • Leveling Agent (non-ionic surfactant blend)

    • Acetic Acid (Glacial)

    • Sodium Hydroxide

    • Sodium Hydrosulfite (85% min.)

    • Non-ionic Detergent

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., Glycerin or IR bath dyer)

    • Analytical balance

    • Beakers and graduated cylinders

    • pH meter

    • Spectrophotometer for color measurement

    • Wash fastness tester[12]

    • Crockmeter (Rubbing fastness tester)[13]

    • Light fastness tester (Xenon arc lamp)[13]

This protocol is for a 2% o.w.f. dyeing on a 10 g polyester sample with a 1:15 liquor ratio.

  • Dye Dispersion Preparation:

    • Weigh 0.2 g of this compound.

    • Create a smooth paste with a small amount of water (2-3 mL) and 0.2 g (1 g/L) of dispersing agent.

    • Gradually add hot water (40-50°C) to the paste under constant stirring to create a fine, stable dispersion (total volume ~20 mL).

  • Dye Bath Preparation:

    • The total volume for a 1:15 liquor ratio is 150 mL (10 g fabric x 15).

    • Fill the dyeing vessel with 130 mL of distilled water.

    • Add 0.15 g (1 g/L) of leveling agent to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using a few drops of dilute acetic acid.[10]

    • Add the prepared dye dispersion to the dyebath and mix thoroughly.

  • Dyeing Cycle:

    • Introduce the pre-wetted 10 g polyester fabric sample into the sealed dyeing vessel.

    • Place the vessel in the dyeing machine at an initial temperature of 60°C.[9]

    • Run for 10 minutes at 60°C.

    • Raise the temperature to 130°C at a controlled rate of 2°C/minute.[5]

    • Maintain the temperature at 130°C for 45-60 minutes, ensuring continuous agitation or circulation.[5][9]

    • Cool the dyebath down to 70°C at a rate of 2-3°C/minute.

    • Drain the dyebath.

This step is crucial for removing unfixed surface dye, which significantly improves wet fastness and prevents crocking (rubbing off of color).[5]

  • Prepare a fresh bath at a 1:15 liquor ratio.

  • Add the following chemicals:

    • 2 g/L Sodium Hydroxide

    • 2 g/L Sodium Hydrosulfite

  • Treat the dyed fabric in this reduction bath at 70-80°C for 15-20 minutes.[14]

  • Drain the bath.

  • Rinse the fabric thoroughly with hot water (60°C) for 10 minutes.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) for 5 minutes.

  • Rinse again with cold water until the water runs clear.

  • Squeeze excess water and air-dry or oven-dry the fabric at a temperature not exceeding 100°C.

  • Color Yield (K/S Value): Measure the spectral reflectance of the dyed fabric using a spectrophotometer and calculate the color strength (K/S value) using the Kubelka-Munk equation. Higher K/S values indicate greater color yield.[15]

  • Washing Fastness: Assess according to ISO 105-C06 or AATCC 61 standards. Evaluate both the color change of the sample and the staining on adjacent multifiber fabric using standard grey scales.[11][13]

  • Rubbing Fastness: Evaluate dry and wet rubbing fastness according to ISO 105-X12 or AATCC 8 using a crockmeter.[13]

  • Light Fastness: Determine the resistance to fading upon light exposure according to ISO 105-B02 or AATCC 16, using a xenon arc lamp and comparing against blue wool standards.[13]

Diagrams and Workflows

DyeingWorkflow A 1. Dye Dispersion (Dye + Dispersing Agent + H₂O) C 3. Add Dye Dispersion to Bath A->C B 2. Dyebath Preparation (H₂O + Auxiliaries + pH Adjust) B->C D 4. Introduce Polyester Fabric C->D E 5. Dyeing Cycle (Ramp 60°C -> 130°C) D->E F 6. Hold at 130°C (45-60 min) E->F G 7. Cool to 70°C F->G H 8. Reduction Clearing (NaOH + Na₂S₂O₄ at 70-80°C) G->H I 9. Hot Rinse & Neutralize H->I J 10. Cold Rinse & Dry I->J K 11. Evaluation (K/S, Fastness Tests) J->K

Caption: Experimental workflow for high-temperature polyester dyeing.

DyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber D_agg Dye Aggregates D_disp Dispersed Dye Particles D_agg->D_disp Dispersing Agent D_sol Single Dye Molecules (Soluble) D_disp->D_sol Equilibrium F_surf Fiber Surface D_sol->F_surf 1. Adsorption (Van der Waals) F_int Fiber Interior (Amorphous Regions) F_surf->F_int 2. Diffusion (High Temp > 100°C)

Caption: Mechanism of dye transfer from bath to polyester fiber.

References

Application Notes and Protocols: Carrier Dyeing of Disperse Yellow 49 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the carrier dyeing of synthetic fibers, particularly polyester, with C.I. Disperse Yellow 49 (CAS 54824-37-2). The information is intended to guide researchers in achieving consistent and high-quality dyeings for various applications.

Introduction

This compound is a methine-class disperse dye known for its bright, greenish-yellow shade and good overall fastness properties.[1] Carrier dyeing is a well-established method for applying disperse dyes to hydrophobic synthetic fibers like polyester at atmospheric pressure and temperatures around 100°C.[1][2] This method utilizes organic compounds, known as carriers, which act as swelling agents for the fiber. This action increases the intermolecular space within the polymer structure, facilitating the diffusion and penetration of the dye molecules into the fiber matrix.[3] The result is the ability to achieve deeper shades and satisfactory fastness without resorting to high-temperature and high-pressure dyeing equipment.

Physicochemical Properties of C.I. This compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
C.I. NameThis compound
CAS Number54824-37-2[1]
Molecular FormulaC₂₁H₂₂N₄O₂[1]
Molecular Weight362.43 g/mol [1]
Chemical ClassMethine[1]
AppearanceLight brown powder[1][4]
SolubilitySoluble in acetone and ethanol; slightly soluble in DMSO and methanol.[1][4]

Principle of Carrier Dyeing

The mechanism of carrier dyeing involves the carrier plasticizing the synthetic fiber. By lowering the glass transition temperature (Tg) of the polymer, the carrier enhances the segmental mobility of the polymer chains.[3][5] This increased mobility creates transient voids, allowing the disperse dye molecules, which are sparingly soluble in water, to diffuse from the dyebath into the amorphous regions of the fiber. The overall process can be visualized as a series of steps from dye dispersion in the bath to its final fixation within the fiber.

CarrierDyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Synthetic Fiber (Polyester) Dye Disperse Dye Aggregates DispAgent Dispersing Agent Dye->DispAgent Dispersion Carrier Carrier Emulsion FiberSurface Fiber Surface Carrier->FiberSurface Adsorption & Swelling DispAgent->FiberSurface Dye Transport FiberMatrix Amorphous Fiber Matrix FiberSurface->FiberMatrix Dye Diffusion & Fixation

Caption: Mechanism of Carrier Dyeing.

Experimental Protocols

The following protocols provide a general framework for the carrier dyeing of polyester with this compound. Researchers should note that optimization of parameters such as carrier type and concentration, dyeing time, and temperature may be necessary to achieve desired results for specific applications.

Materials and Reagents
  • Substrate: 100% Polyester fabric

  • Dye: C.I. This compound

  • Carrier: e.g., o-phenylphenol, butyl benzoate, or a commercial proprietary carrier

  • Dispersing Agent: A non-ionic or anionic surfactant

  • Wetting Agent: (Optional)

  • Acetic Acid: To adjust pH

  • Sodium Hydroxide: For reduction clearing

  • Sodium Hydrosulfite: For reduction clearing

  • Non-ionic Detergent: For after-treatment

Dyeing Procedure
  • Preparation of the Dyebath:

    • Set the liquor-to-goods ratio (L:R), for example, at 1:20.

    • Fill the dyeing vessel with the required amount of distilled water.

    • Add a dispersing agent (e.g., 1 g/L) and a wetting agent (e.g., 1 g/L).

    • Disperse the required amount of C.I. This compound in a small amount of water to form a paste, then add it to the dyebath.

    • Add the carrier (e.g., 3 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1]

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dyebath at an initial temperature of approximately 60°C.

    • Run the fabric in the blank bath for 15 minutes to ensure uniform absorption of the carrier.

    • Raise the temperature to the boil (approximately 100°C) at a rate of 1-2°C per minute.

    • Continue dyeing at the boil for 60-90 minutes.

    • After dyeing, cool the dyebath to 70°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a fresh bath with sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly, first with hot water and then with cold water.

    • Neutralize with a dilute solution of acetic acid, if necessary, followed by a final cold rinse.

    • Dry the dyed fabric.

DyeingWorkflow A Dyebath Preparation (Dye, Carrier, Auxiliaries, pH 4.5-5.5) B Introduce Fabric (60°C, 15 min) A->B C Temperature Ramp (to 100°C @ 1-2°C/min) B->C D Dyeing (100°C, 60-90 min) C->D E Cooling (to 70°C) D->E F Reduction Clearing (NaOH, Na₂S₂O₄, 70-80°C, 15-20 min) E->F G Rinsing & Neutralization F->G H Drying G->H

Caption: Experimental Workflow for Carrier Dyeing.

Quantitative Data

The following tables summarize typical quantitative data related to the carrier dyeing of polyester with disperse dyes.

Recommended Dyeing Parameters
ParameterRecommended Value
Dye Concentration (% o.w.f.)*0.5 - 2.0
Carrier Concentration (g/L)2 - 5
Dispersing Agent (g/L)1 - 2
pH4.5 - 5.5[1]
Dyeing Temperature100°C[1][2]
Dyeing Time (at temp.)60 - 90 minutes

*o.w.f. = on the weight of fabric

Effect of Carrier Concentration on Color Yield (Illustrative Example)

The concentration of the carrier significantly influences the color yield, expressed as K/S values. The data in Table 3 is illustrative and based on a typical disperse dye on polyester; similar trends would be expected for this compound.

Carrier Conc. (% o.w.f.)K/S Value at 90°CK/S Value at 100°C
03.206.35
14.858.90
26.7511.20
38.9012.21
48.5012.50
58.1012.15

Note: Data is illustrative for a generic disperse dye and optimization for this compound is recommended.

Fastness Properties of this compound on Polyester

The fastness properties of polyester dyed with this compound using the carrier method are generally good, with excellent fastness to sunlight.[2]

Fastness TestAATCC StandardISO Standard
Ironing 35
Light Fastness 77
Perspiration (Fading) 55
Perspiration (Staining) 54-5
Washing (Fading) 55
Washing (Staining) 55

Source: World Dye Variety[1]

Safety and Environmental Considerations

Carriers are often based on aromatic compounds such as phenols and benzoates, which can be toxic and have a strong odor.[6] It is crucial to handle these chemicals in a well-ventilated area and with appropriate personal protective equipment. Environmental regulations may restrict the use of certain carriers, and researchers should consult relevant guidelines. The development and use of eco-friendly carriers are of growing importance in the textile industry.

Conclusion

The carrier dyeing method is a viable and effective technique for applying this compound to synthetic fibers like polyester at atmospheric pressure. By carefully controlling the dyeing parameters and after-treatment processes, it is possible to achieve vibrant yellow shades with good to excellent fastness properties. The protocols and data presented in these notes serve as a valuable starting point for researchers and scientists working with this dye-fiber system.

References

Application Notes and Protocols: The Use of Yellow Counterstains in Histology with a Focus on Disperse Yellow 49 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of yellow counterstains in histology, with a specific focus on Disperse Yellow 49 and a detailed examination of its more extensively documented alternatives, Metanil Yellow and Naphthol Yellow S. Due to a lack of detailed published protocols for this compound, this document offers its known characteristics and presents detailed methodologies for established yellow counterstains to serve as a practical guide for laboratory applications.

Introduction to this compound

This compound is a synthetic, water-insoluble dye belonging to the methine class.[1] In the field of histology, it is primarily recognized for its application as a counterstain, particularly in conjunction with Hematoxylin and Eosin (H&E) staining.[2][3] Its utility has also been noted in the diagnosis of skin cancer, where it is understood to bind to DNA-binding proteins.[2][3]

Known Properties of this compound:

PropertyValueReference
CAS Number 54824-37-2[1]
Molecular Formula C₂₁H₂₂N₄O₂[1]
Molecular Weight 362.43 g/mol [1]
Appearance Light brown powder[1]
Solubility Soluble in acetone and ethanol[1]

General Histological Staining Workflow

The following diagram illustrates a typical workflow for chromogenic staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections, where a yellow counterstain like this compound or its alternatives would be applied.

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Fixation Fixation (e.g., 10% Formalin) Dehydration Dehydration (Graded Alcohols) Fixation->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Embedding Paraffin Embedding Clearing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene) Mounting->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration PrimaryStain Primary Stain (e.g., Hematoxylin) Rehydration->PrimaryStain Differentiation Differentiation (e.g., Acid Alcohol) PrimaryStain->Differentiation Bluing Bluing (e.g., Scott's Tap Water) Differentiation->Bluing Counterstain Counterstain (e.g., Yellow Dye) Bluing->Counterstain Dehydration_Final Dehydration (Graded Alcohols) Counterstain->Dehydration_Final Clearing_Final Clearing (Xylene) Dehydration_Final->Clearing_Final Coverslipping Coverslipping Clearing_Final->Coverslipping

General Histological Staining Workflow

Detailed Application Notes for Alternative Yellow Counterstains

Given the scarcity of detailed protocols for this compound, the following sections provide comprehensive application notes for two commonly used yellow counterstains in histology: Metanil Yellow and Naphthol Yellow S. These can serve as valuable alternatives and provide a framework for optimizing yellow counterstaining in various histological applications.

Metanil Yellow

Metanil Yellow is an azo dye frequently used as a counterstain in various trichrome staining methods and to enhance contrast in Periodic Acid-Schiff (PAS) stained sections.[4][5] It is particularly effective in staining collagen.[6]

Comparative Data for Metanil Yellow:

ParameterDescription
C.I. Number 13065
Staining Color Yellow
Primary Application Counterstain in trichrome and PAS methods
Staining Target Collagen, general cytoplasm

Experimental Protocol: Alcian Blue - H&E - Metanil Yellow Stain

This protocol is particularly useful for diagnosing conditions such as Barrett's esophagus by providing a vibrant, multi-color contrast of different gastrointestinal tract components.[7]

Solutions:

  • Alcian Blue Solution (pH 2.5): 1g Alcian Blue 8GX in 100ml of 3% acetic acid.

  • Mayer's Hematoxylin

  • Eosin Y Working Solution

  • Metanil Yellow Solution (0.25% aqueous)

Procedure:

  • Deparaffinize and rehydrate tissue sections to water.

  • Stain with Alcian Blue solution for 15 minutes.[6]

  • Wash well in running water.

  • Stain with Mayer's Hematoxylin for 4 minutes.[6]

  • Rinse in running water.

  • Differentiate briefly in 0.25% acid alcohol.

  • Blue in 0.25% ammonia water or Scott's tap water substitute.[6]

  • Wash well in running water.

  • Place in 70% ethanol for 1 minute.[6]

  • Counterstain with Eosin solution for 1 minute.[6]

  • Dehydrate through 95% and two changes of 100% ethanol (30 seconds each).[6]

  • Place in Metanil Yellow solution for 1 minute. Note: Timing is critical to avoid excessive background staining.[6]

  • Rinse in two changes of 100% ethanol.

  • Clear in xylene and mount.

Expected Results:

  • Acid Mucins: Turquoise[6]

  • Nuclei: Blue

  • Cytoplasm: Pink/Red

  • Collagen: Yellow[6]

Naphthol Yellow S

Naphthol Yellow S (Acid Yellow 1) is another acidic dye used as a yellow counterstain in various histological procedures.[8] It is a component of the Pneumocystis Stain Kit, where it stains erythrocytes yellow.[9][10]

Comparative Data for Naphthol Yellow S:

ParameterDescription
C.I. Number 10316[8]
Staining Color Yellow[8]
Primary Application Counterstain for various methods, including Pneumocystis staining
Staining Target Erythrocytes, general cytoplasm

Experimental Protocol: A General Counterstaining Procedure

The following is a generalized protocol for using Naphthol Yellow S as a cytoplasmic counterstain following a nuclear stain.

Solutions:

  • Harris' Hematoxylin

  • Naphthol Yellow S Solution (0.5% in 1% acetic acid)

Procedure:

  • Deparaffinize and rehydrate tissue sections to water.

  • Stain with Harris' Hematoxylin for 5-10 minutes.

  • Wash in running tap water.

  • Differentiate in 1% acid alcohol.

  • Blue in Scott's tap water substitute.

  • Wash in running tap water.

  • Counterstain with Naphthol Yellow S solution for 1-2 minutes.

  • Briefly rinse in distilled water.

  • Dehydrate rapidly through graded alcohols.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei: Blue to purple

  • Cytoplasm and Erythrocytes: Yellow

Workflow for Selecting a Yellow Counterstain

The choice of a yellow counterstain depends on the primary stain used and the specific tissue components to be highlighted. The following diagram outlines a decision-making process for selecting an appropriate yellow counterstain.

G Start Start: Need for a Yellow Counterstain PrimaryStain What is the primary staining method? Start->PrimaryStain H_E H&E or similar PrimaryStain->H_E H&E Trichrome Trichrome Stain PrimaryStain->Trichrome Trichrome PAS PAS Stain PrimaryStain->PAS PAS Special Special Stain (e.g., Pneumocystis) PrimaryStain->Special Special Target What is the target for yellow staining? Collagen Collagen Target->Collagen Cytoplasm General Cytoplasm Target->Cytoplasm Erythrocytes Erythrocytes Target->Erythrocytes H_E->Target Trichrome->Collagen PAS->Cytoplasm Special->Erythrocytes Metanil Use Metanil Yellow Collagen->Metanil Cytoplasm->Metanil Naphthol Use Naphthol Yellow S Cytoplasm->Naphthol Disperse Consider this compound (protocol optimization needed) Cytoplasm->Disperse Erythrocytes->Naphthol

Decision Workflow for Yellow Counterstain Selection

Conclusion

While this compound is noted as a counterstain in histological literature, the lack of detailed, publicly available protocols necessitates further optimization for routine laboratory use. In contrast, alternative yellow counterstains such as Metanil Yellow and Naphthol Yellow S are well-documented with established protocols. The information and methodologies provided herein offer a practical guide for researchers and scientists to effectively utilize yellow counterstains to achieve optimal contrast and visualization in their histological preparations. The choice of counterstain should be guided by the specific requirements of the primary stain and the diagnostic or research objectives.

References

Application Notes: Non-Aqueous Medium Dyeing of Polyester with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dyeing of polyester, a hydrophobic and highly crystalline synthetic fiber, traditionally relies on aqueous processes at high temperatures (around 130°C) and pressures, or the use of chemical carriers.[1][2][3] These conventional methods consume significant amounts of water and energy and generate substantial wastewater effluent, posing environmental challenges.[4][5] Non-aqueous medium dyeing presents a sustainable alternative by replacing water with solvents, thereby eliminating wastewater, reducing energy consumption, and in some cases, allowing for the recycling of both the solvent and residual dyes.[6][7][8]

This document provides detailed protocols for two prominent non-aqueous dyeing technologies for polyester using disperse dyes: Supercritical Carbon Dioxide (scCO₂) dyeing and Silicone Solvent dyeing. These methods are particularly relevant for researchers and scientists exploring green and sustainable textile processing technologies.

Protocol 1: Dyeing of Polyester with Disperse Dyes in Supercritical Carbon Dioxide (scCO₂)

Principle

Supercritical carbon dioxide (scCO₂) is a state of CO₂ above its critical temperature (31.1°C) and pressure (73.8 bar). In this state, it exhibits properties of both a liquid and a gas, acting as an excellent non-polar solvent for disperse dyes.[7] The scCO₂ medium readily dissolves the disperse dyes and swells the polyester fibers, facilitating rapid dye diffusion into the polymer matrix without the need for water or dispersing agents.[9][10] After the dyeing process, a simple reduction in pressure allows the CO₂ to return to its gaseous state, separating it from the dyed fiber and any unused dye, enabling its recovery and recycling.[7]

Experimental Protocol

  • Fabric Preparation:

    • Begin with scoured and bleached 100% polyester fabric to ensure removal of impurities that could impede dyeing.[9]

  • Apparatus Setup:

    • Place the polyester fabric sample and a precise amount of water-free disperse dye powder into a high-pressure dyeing vessel.

    • Seal the vessel securely.

  • Dyeing Cycle:

    • Pressurize the vessel with liquid CO₂ to the desired working pressure, typically in the range of 150 to 250 bar (15 to 25 MPa).[9][11]

    • Heat the vessel to the target dyeing temperature, generally between 80°C and 120°C.[9][10] The temperature is critical as it influences dye solubility and fiber swelling.[10]

    • Maintain these conditions for the specified dyeing time, which can range from 60 to 240 minutes, depending on the desired shade depth and dye type.[9][11]

  • Post-Dyeing Procedure:

    • After the dyeing duration, cool the vessel.

    • Slowly depressurize the vessel to allow the scCO₂ to convert back to a gas, which is then vented or collected for recycling.

    • The unused dye powder precipitates at the bottom of the vessel and can also be collected.

    • Remove the dry, dyed polyester fabric from the vessel. No subsequent washing or drying is typically required as the process is anhydrous.[7]

Data Presentation

Table 1: Summary of Experimental Conditions for Polyester Dyeing in scCO₂

Dye TypeTemperature (°C)Pressure (MPa)Time (min)Key FindingsReference
Disperse Red 6050 - 9015 - 30240Dye uptake increases with temperature. Saturation was achieved within 240 minutes.[11]
Disperse Yellow 5450 - 9015 - 30>240A longer dyeing time was required to reach saturation compared to Red 60.[11]
General Disperse Dyes80 - 12020 - 2560 - 90General operating range for efficient polyester dyeing.[9]
Thiadiazolyl Azo Dyes80 - 12017.2 - 27.6Not SpecifiedDyeing performance was compared favorably with traditional aqueous methods.[10]
Reactive Disperse Dyes80 - 12010 - 20Not SpecifiedGood color intensity and superior wash fastness were obtained compared to the thermosol method.[12]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_process Dyeing Process cluster_post Recovery & Final Product A Place Polyester Fabric and Disperse Dye in Vessel B Seal Vessel & Purge with Gaseous CO₂ A->B C Introduce Liquid CO₂ B->C D Heat & Pressurize to Supercritical State (80-120°C, 200-250 bar) C->D E Hold for Dyeing (60-90 min) D->E F Cool & Depressurize E->F G Separate Gaseous CO₂ (for Recycling) F->G H Collect Unused Dye F->H I Remove Dry, Dyed Fabric F->I

Caption: Workflow for Dyeing Polyester in Supercritical CO₂.

Protocol 2: Dyeing of Polyester with Disperse Dyes in Silicone Solvent

Principle

This method utilizes a non-aqueous silicone solvent, such as decamethylcyclopentasiloxane (D5), as the dyeing medium.[13] Disperse dyes exhibit limited solubility in silicone solvents, which encourages their migration from the solvent to the polyester fiber, where they have a higher affinity.[4][13] The process is typically carried out at elevated temperatures (e.g., 140°C), which swells the polyester fibers and facilitates dye penetration. The role of dispersants can be critical; dispersants with higher hydrophilicity can decrease the dye's solubility in the silicone solvent, thereby promoting higher dye exhaustion onto the fabric.[4][14] The solvent can be recycled after use, making it an environmentally favorable process.[15]

Experimental Protocol

  • Fabric and Dyebath Preparation:

    • Use pre-scoured 100% polyester fabric.

    • Prepare the dyebath in a suitable high-temperature dyeing machine.

    • Add the silicone solvent (e.g., D5) to the machine. The liquor ratio (solvent to fabric weight) is typically set between 15:1 and 20:1.[4][13]

    • Add the required amount of disperse dye (e.g., 0.5% on the weight of fabric, o.w.f.).[4][13]

    • If required, add a specific amount of dispersant (e.g., 1.2% o.w.f. of NNO dispersant) or an accelerant to the bath.[4][13]

  • Dyeing Cycle:

    • Place the polyester fabric into the dyebath at room temperature (e.g., 25°C).[4]

    • Begin heating the bath. A typical heating ramp might be: increase to 80°C at 6°C/min, then increase to 140°C at 3°C/min.[4]

    • Maintain the final dyeing temperature of 140°C for a duration of 60 minutes under a pressure of approximately 1.53 x 10⁵ Pa.[4]

  • Post-Dyeing Procedure:

    • After the dyeing phase, cool the bath down to 80°C at a rate of 6°C/min.[4]

    • Drain the dyebath. The solvent and residual dye can be collected for recovery and recycling.

    • Perform two separate washing cycles on the dyed fabric using fresh silicone solvent at 80°C for 15 minutes each, at a 15:1 liquor ratio, to remove any surface dye.[4][13]

    • Remove the fabric and dry it.

Data Presentation

Table 2: Performance of Polyester Dyeing in Silicone Solvent (D5)

DyeDispersant/Accelerant (% o.w.f.)Temp (°C)Time (min)Liquor RatioK/S ValueDye Exhaustion (%)Reference
Disperse Red 1771.2% NNO1406015:114.7394.18[4][16]
Disperse Red 177No Dispersant1406015:1~14.7790.73[4][14]
Disperse Red 1771.2% MF1406015:114.0182.61[4][14]
Disperse Dye15% Accelerant1406020:1>12~75[13]
Disperse DyeNo Accelerant1406020:1~3.3~30[13]

K/S value is a measure of color strength on the fabric surface.

Table 3: Colorfastness Properties of Polyester Dyed in Silicone Solvent

Fastness TestGrade (1-5 Scale)Dyeing SystemReference
Washing Fastness4 to 4-5Silicone Solvent with Dispersant[4][14]
Rubbing Fastness (Dry)4 to 4-5Silicone Solvent with Dispersant[4][14]
Rubbing Fastness (Wet)4 to 4-5Silicone Solvent with Dispersant[4][14]
Light Fastness3-4Silicone Solvent with Dispersant[4][14]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_process Dyeing Process cluster_post Post-Treatment & Recovery A Prepare Dyebath: Silicone Solvent + Disperse Dye (+/- Dispersant) B Load Polyester Fabric into Dyebath A->B C Ramp Temperature to 140°C B->C D Hold for Dyeing (60 min) C->D E Cool Down to 80°C D->E F Drain Dyebath (for Solvent Recycling) E->F G Wash Fabric Twice in Fresh Solvent (80°C) F->G H Remove & Dry Fabric G->H

Caption: Workflow for Dyeing Polyester in Silicone Solvent.

References

Synthesis of Novel Azo Disperse Dyes for Polyester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of novel azo disperse dyes specifically designed for polyester fabrics. The information is curated for professionals in research and development, offering insights into the latest advancements in dye chemistry and textile coloration.

Introduction

Azo disperse dyes are a prominent class of synthetic colorants used for dyeing hydrophobic fibers like polyester. Their popularity stems from their wide color range, good tinctorial strength, and cost-effectiveness.[1] Recent research has focused on the development of novel heterocyclic azo disperse dyes, which often exhibit enhanced brightness, superior fastness properties, and even potential biological activities.[1][2][3][4] This document outlines the synthesis of a representative novel heterocyclic azo disperse dye and its application to polyester, providing a foundation for further research and development in this field. Eco-friendly approaches, such as microwave-assisted synthesis, are also highlighted as a sustainable alternative to conventional methods.[1][5][6][7]

Data Presentation: Performance of Novel Azo Disperse Dyes

The following tables summarize the key performance indicators of various newly synthesized azo disperse dyes on polyester fabrics, extracted from recent literature.

Table 1: Spectral and Fastness Properties of Novel Heterocyclic Azo Disperse Dyes on Polyester

Dye Structure/ReferenceColor Shadeλmax (nm) in DMFLight Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (Dry/Wet) (1-5)Sublimation Fastness (1-5)
Arylazopyridinone Derivatives[8]Yellow to Red420-4804-64-54-5 / 4-54-5
Heterocyclic Pyrimidine Dyes[2]Yellow to Orange410-4504-54-54-5 / 4-5-
Imidazol-5-one Moiety Dyes[3]Yellow to Reddish Orange430-4703-444 / 3-4-
Azo Schiff Base Dyes[9][10]Beige to Reddish Brown400-4604-54-54-5 / 4-54-5
Thiophene Moiety Dyes[11]Yellow to Violet450-5804-54-54-5 / 4-55

Table 2: Dyeing Performance of Novel Azo Disperse Dyes on Polyester

Dyeing MethodTemperature (°C)Time (min)pHColor Strength (K/S)Dye Uptake (%)
High-Temperature Dyeing[12]130604.5-5.5HighExcellent
Carrier Dyeing[13][14]100604.5-5.5Moderate to HighGood
Microwave-Assisted Dyeing[5][6]13010-604.5-5.5HighExcellent
Temperature Varied Dyeing[9][10]90-12010-302-6Increases with Temp.Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of a Novel Heterocyclic Azo Disperse Dye (Based on Pyridone Moiety)

This protocol describes a general procedure for the synthesis of an arylazopyridinone disperse dye.

Materials:

  • Appropriate aromatic amine (e.g., p-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl cyanoacetate

  • Propylamine

  • Ethyl acetoacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aromatic Amine:

    • Dissolve the aromatic amine (10 mmol) in concentrated HCl (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (10 mmol in 5 mL water) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.

  • Synthesis of the Coupling Component (4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile):

    • This is a representative pyridone-based coupling component.[8] The synthesis of various heterocyclic coupling components can be found in the cited literature.[2][3]

  • Azo Coupling Reaction:

    • Dissolve the coupling component (10 mmol) in a 10% aqueous sodium hydroxide solution.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with constant stirring.

    • Maintain the pH of the reaction mixture between 8 and 9 by adding a 10% sodium hydroxide solution as needed.

    • Continue stirring for 1-2 hours at 0-5 °C.

    • The precipitated azo dye is then collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in an oven at 60 °C.

  • Purification:

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure novel azo disperse dye.

Protocol 2: Application of the Novel Azo Disperse Dye to Polyester Fabric

This protocol outlines the high-temperature dyeing method for applying the synthesized disperse dye to polyester.

Materials:

  • Synthesized azo disperse dye

  • Polyester fabric

  • Dispersing agent (e.g., lignosulphonate-based)

  • Acetic acid

  • Sodium hydroxide

  • Sodium hydrosulfite

  • High-temperature, high-pressure (HTHP) dyeing apparatus

Procedure:

  • Preparation of the Dye Dispersion:

    • Prepare a 1% (on weight of fabric, o.w.f) stock dispersion of the synthesized dye.

    • Thoroughly mix the dye powder (e.g., 0.1 g for 10 g of fabric) with a dispersing agent (e.g., 1-2 g/L) and a small amount of water to form a smooth paste.

    • Gradually add more water to the paste to create a fine dispersion.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio to 20:1.

    • Fill the dyeing vessel of the HTHP apparatus with the required amount of water.

    • Add the prepared dye dispersion to the dye bath.

    • Add a dispersing agent (1 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the pre-wetted polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/minute.[10]

    • Maintain the dyeing at 130 °C for 60 minutes.[12]

    • After dyeing, cool the dye bath to 70 °C.

  • Reduction Clearing:

    • Remove the dyed fabric from the bath and rinse with water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this bath at 80 °C for 20 minutes to remove any unfixed surface dye.[10]

    • Rinse the fabric thoroughly with hot and cold water.

  • Drying:

    • Dry the dyed polyester fabric in the air or a laboratory oven.

Mandatory Visualization

Synthesis_Workflow A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Azo Coupling (Alkaline medium, 0-5 °C) C->E D Coupling Component (e.g., Pyridone) D->E F Crude Azo Dye E->F G Filtration & Washing F->G H Purification (Recrystallization) G->H I Novel Azo Disperse Dye H->I Dyeing_Process cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment A Dye Dispersion Preparation B Dye Bath Preparation (pH 4.5-5.5) A->B C Introduce Fabric (Room Temp) B->C D Heat to 130 °C (2 °C/min) C->D E Dye at 130 °C (60 min) D->E F Cool to 70 °C E->F G Reduction Clearing (80 °C, 20 min) F->G H Rinsing & Drying G->H I Dyed Polyester Fabric H->I

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Light Fastness of Disperse Yellow 49 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the light fastness of Disperse Yellow 49 on polyester substrates.

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness of this compound on polyester?

This compound exhibits a light fastness rating of 7 on the ISO 105-B02 Blue Wool Scale and a rating of 5 on the AATCC scale[1]. These ratings indicate good light fastness, but for applications requiring very high durability to light exposure, further improvements may be necessary.

Q2: What are the primary factors that influence the light fastness of this compound on polyester?

Several factors can affect the light fastness of disperse dyes on polyester, including:

  • Dye Concentration: Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules[2].

  • UV Exposure: The intensity and wavelength of UV radiation significantly impact the rate of dye degradation[3].

  • Dyeing Process Parameters: Sub-optimal dyeing conditions, such as incorrect temperature, time, or pH, can lead to poor dye fixation and lower light fastness[4].

  • Presence of Auxiliaries: Certain finishing agents, like cationic softeners, can negatively affect light fastness[3][5].

  • Unfixed Dye: Residual dye on the fiber surface that has not been properly removed through after-treatment is prone to fading[3].

Q3: How do UV absorbers improve the light fastness of this compound?

UV absorbers are organic compounds that protect the dye molecules from photodegradation. They function by absorbing harmful UV radiation and dissipating it as thermal energy, thus preventing the energy from reaching and breaking down the chromophoric structure of the dye[6][7]. Commonly used UV absorbers for polyester include benzotriazole and benzophenone derivatives[7].

Q4: What is reduction clearing and why is it important for light fastness?

Reduction clearing is a crucial post-dyeing treatment that removes unfixed disperse dye from the surface of the polyester fibers. This surface dye is not securely bonded within the fiber and is highly susceptible to fading upon light exposure. By removing it, the overall light fastness of the dyed fabric is significantly improved. The process typically involves treating the fabric with a reducing agent like sodium hydrosulfite and an alkali.

Q5: Can the dyeing pH affect the light fastness of this compound?

Yes, the pH of the dyebath is critical for the stability and exhaustion of disperse dyes. For this compound, an acidic pH range of 3 to 5 is recommended[1]. Dyeing outside this range can lead to dye degradation, especially under high-temperature alkaline conditions, which can negatively impact the final light fastness[1].

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Lower than expected light fastness (e.g., rating below 6-7). - Incomplete removal of unfixed dye.- Sub-optimal dyeing pH.- Degradation of the dye during the dyeing process.- Implement a thorough reduction clearing process after dyeing.- Ensure the dyebath pH is maintained between 3 and 5.- Avoid excessively high temperatures or prolonged dyeing times that could degrade the dye.
Inconsistent light fastness across the fabric. - Uneven application of dye or UV absorber.- Variations in temperature during heat setting.- Ensure proper dispersion of the dye and any auxiliaries in the dyebath.- Optimize the heat setting process for uniform temperature distribution.
UV absorber has minimal effect on improving light fastness. - Incorrect type or concentration of UV absorber.- Improper application method.- Select a UV absorber specifically designed for disperse dyes on polyester (e.g., benzotriazole or benzophenone types).- Optimize the concentration of the UV absorber (typically 0.4-4.0% on weight of fabric) and ensure it is applied uniformly, either in the dyebath or as a post-treatment[7].
Yellowing of the fabric in unexposed areas. - Thermal degradation of the polyester fiber or additives.- Use of certain cationic softeners or other finishing agents that yellow with heat.- Review and optimize the heat-setting temperature and duration.- Select finishing agents that are stable at the processing temperatures.

Quantitative Data on Light Fastness Improvement

TreatmentLight Fastness (ISO 105-B02 Blue Wool Scale)Notes
Standard Dyeing with this compound 7[1]Baseline light fastness with no special after-treatments.
Standard Dyeing followed by Reduction Clearing 7-8Improvement due to the removal of unfixed surface dye.
Dyeing with Benzotriazole UV Absorber (2% owf) 8UV absorber applied simultaneously in the dyebath.
Dyeing with UV Absorber & Reduction Clearing 8The combination of treatments provides the highest level of light fastness.

owf: on weight of fabric

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound using a standard high-temperature exhaust method.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature dyeing apparatus

Procedure:

  • Fabric Preparation: Scour the polyester fabric with a solution of a non-ionic detergent to remove any impurities. Rinse thoroughly.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Add the predispersed this compound (e.g., 1% on weight of fabric).

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dyebath to 70°C.

    • Rinse the fabric.

Protocol 2: Reduction Clearing

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Acetic acid (for neutralization)

Procedure:

  • Prepare the Reduction Clearing Bath:

    • Set the liquor ratio (e.g., 10:1).

    • Add 2 g/L sodium hydrosulfite.

    • Add 2 g/L sodium hydroxide.

  • Treatment:

    • Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Final Steps:

    • Rinse the fabric thoroughly with hot water, then cold water.

    • Neutralize with a weak solution of acetic acid (e.g., 1 g/L).

    • Dry the fabric.

Protocol 3: Application of a UV Absorber

Objective: To improve the light fastness of polyester fabric dyed with this compound by applying a UV absorber.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-based UV absorber

  • Dispersing agent

  • Finishing bath apparatus (e.g., padder)

Procedure:

  • Prepare a finishing bath containing the UV absorber (e.g., 2-4% on weight of fabric) and a suitable dispersing agent.

  • Immerse the fabric in the bath or pad the fabric with the solution.

  • Dry the fabric at a temperature around 100-120°C.

  • Cure the fabric at a higher temperature (e.g., 150-170°C) for a short duration (e.g., 1-2 minutes) to fix the UV absorber.

Visualizations

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment Scouring Scouring Rinsing_Prep Rinsing Scouring->Rinsing_Prep Dyeing High-Temperature Dyeing Rinsing_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing UV_Absorber UV Absorber (Optional, in dyebath) Rinsing_After Rinsing & Neutralization Reduction_Clearing->Rinsing_After UV_Absorber_Post UV Absorber (Optional, post-treatment) Rinsing_After->UV_Absorber_Post Drying_Curing Drying & Curing Rinsing_After->Drying_Curing UV_Absorber_Post->Drying_Curing

Caption: Experimental workflow for dyeing polyester with this compound and subsequent after-treatments.

Troubleshooting_Logic Start Poor Light Fastness Observed Check_RC Was Reduction Clearing Performed? Start->Check_RC Check_pH Was Dyebath pH Correct (3-5)? Check_RC->Check_pH Yes Implement_RC Implement/Optimize Reduction Clearing Check_RC->Implement_RC No Check_UV Was a UV Absorber Used? Check_pH->Check_UV Yes Adjust_pH Adjust Dyebath pH in Future Experiments Check_pH->Adjust_pH No Add_UV Consider Adding a UV Absorber Check_UV->Add_UV No Optimize_UV Optimize UV Absorber Type and Concentration Check_UV->Optimize_UV Yes End Re-evaluate Light Fastness Implement_RC->End Adjust_pH->End Add_UV->End Optimize_UV->End

Caption: Troubleshooting logic for addressing poor light fastness of this compound.

References

Technical Support Center: Mitigating the Environmental Footprint of Disperse Dye Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the treatment of disperse dye effluent.

Troubleshooting Guide

This section addresses specific issues that may arise during the implementation of various treatment methods for disperse dye effluent.

Problem Potential Causes Troubleshooting Steps
Low dye removal efficiency in adsorption process. - Inappropriate adsorbent dosage. - Non-optimal pH of the solution. - Insufficient contact time. - Interference from other wastewater components. - Adsorbent saturation.1. Optimize Adsorbent Dosage: Systematically vary the adsorbent dose to find the optimal concentration for maximum dye removal. Increasing the adsorbent dose generally increases the percentage of dye uptake due to a larger available surface area.[1] 2. Adjust pH: The pH of the solution significantly influences the surface charge of the adsorbent and the ionization of the dye molecule. Determine the optimal pH for the specific adsorbent and dye combination by conducting experiments across a pH range. For many systems, acidic pH is favorable for disperse dye removal.[2][3] 3. Increase Contact Time: Ensure sufficient time for the dye molecules to adsorb onto the adsorbent surface. Monitor dye concentration at different time intervals to determine the equilibrium time.[2] 4. Pre-treatment of Effluent: If other pollutants are suspected to interfere with adsorption, consider a pre-treatment step to remove them. 5. Regenerate or Replace Adsorbent: If the adsorbent is saturated, it will no longer be effective. Regenerate the adsorbent according to the manufacturer's protocol or replace it with fresh adsorbent.
Incomplete degradation of dyes in Advanced Oxidation Processes (AOPs). - Incorrect catalyst concentration or type. - Non-optimal pH. - Insufficient oxidant dosage (e.g., H₂O₂, ozone). - Presence of radical scavengers in the effluent. - Inadequate UV light intensity (for photo-AOPs).1. Optimize Catalyst and Oxidant Dosage: Systematically vary the concentrations of the catalyst and oxidant to find the most effective ratio for dye degradation. 2. Adjust pH: The efficiency of many AOPs is highly pH-dependent. For instance, the Fenton process works best in acidic conditions. Determine the optimal pH for your specific AOP.[2] 3. Identify and Remove Scavengers: Inorganic ions like chlorides, carbonates, and bicarbonates can act as radical scavengers, reducing the efficiency of the process.[4] Consider pre-treatment to remove these ions. 4. Increase UV Light Intensity: For photo-assisted AOPs, ensure the UV lamp is functioning correctly and the intensity is sufficient for the volume of effluent being treated.
Low efficiency of biological treatment. - Toxicity of disperse dyes to microorganisms. - Non-acclimatized sludge. - Unfavorable pH or temperature. - Insufficient nutrients for microbial growth. - Presence of inhibitory compounds in the effluent.1. Acclimatize the Sludge: Gradually introduce the disperse dye effluent to the activated sludge to allow the microorganisms to adapt.[5] 2. Control pH and Temperature: Maintain the optimal pH and temperature for the specific microbial consortium being used. For example, some processes work best at a pH of 8 and a temperature of 50°C.[6] 3. Supplement Nutrients: Ensure the effluent contains sufficient nutrients (e.g., nitrogen, phosphorus) to support microbial growth. If not, supplement with external sources. The addition of glucose can also improve dye adsorption efficiency in bio-sludge systems.[5][6] 4. Pre-treat for Toxicity: If the dye concentration is too high and causing toxicity, consider a pre-treatment step to reduce the initial dye load. Some studies have shown that anaerobic treatment of disperse dyes can be unsuccessful even at low concentrations due to their toxicity to the biomass.[7][8]
Membrane fouling during filtration. - High concentration of suspended solids in the feed. - Precipitation of sparingly soluble salts on the membrane surface. - Adsorption of dye molecules onto the membrane surface. - High operating pressure.1. Pre-filter the Effluent: Use pre-filtration methods to remove suspended solids before they reach the main membrane filtration unit.[9] 2. Control Operating Parameters: Optimize the operating pressure and cross-flow velocity to minimize fouling. 3. Chemical Cleaning: Perform regular chemical cleaning of the membranes as recommended by the manufacturer to remove foulants. 4. Select Appropriate Membrane: Choose a membrane material that has low affinity for the dye molecules to reduce adsorption-related fouling.

Frequently Asked Questions (FAQs)

1. What are the primary methods for treating disperse dye effluent?

The main approaches for treating wastewater containing disperse dyes can be categorized as physical, chemical, and biological methods.[10][11]

  • Physical Methods: Adsorption is a widely used and economical physical treatment that uses porous materials (adsorbents) to bind dye molecules.[2][6][12] Other physical methods include membrane filtration (nanofiltration and reverse osmosis), coagulation, and flocculation.[11][13][14]

  • Chemical Methods: Advanced Oxidation Processes (AOPs) are a prominent category of chemical treatments. AOPs utilize strong oxidizing agents like hydroxyl radicals to break down complex dye molecules into simpler, less harmful compounds.[4][15] Examples include Fenton's reagent, ozonation, and photocatalysis.[15]

  • Biological Methods: These methods employ microorganisms such as bacteria and fungi to biodegrade the dyes.[10][11] This can be a cost-effective and environmentally friendly approach.[10]

2. How does pH affect the efficiency of disperse dye removal?

The pH of the wastewater is a critical factor in most treatment processes.

  • Adsorption: pH influences the surface charge of the adsorbent and the dye molecules. For many adsorbents, a lower pH (acidic conditions) leads to a more positively charged surface, which enhances the adsorption of certain disperse dyes.[1][3]

  • Advanced Oxidation Processes: The effectiveness of AOPs is often pH-dependent. For example, the Fenton process is most efficient in acidic conditions.[2]

  • Biological Treatment: Microorganisms have an optimal pH range for their metabolic activity. Deviations from this range can inhibit their growth and reduce the efficiency of dye degradation.[6]

3. What are the advantages and disadvantages of the different treatment methods?

Treatment MethodAdvantagesDisadvantages
Adsorption - Simple and economical.[12] - Effective for a wide range of dyes.- Generation of sludge.[2][6] - Adsorbent requires regeneration or disposal.[16]
Advanced Oxidation Processes (AOPs) - Can completely mineralize dyes.[15] - Effective for recalcitrant dyes.- High operational costs.[4][17] - May produce by-products.
Biological Treatment - Cost-effective and environmentally friendly.[10] - Low sludge production.- Can be slow. - Sensitive to toxicity and shock loads.[7][8] - May not be effective for all dyes.
Membrane Filtration - High removal efficiency.[14][18] - Potential for water and dye recovery.[9][13][19]- Membrane fouling.[9] - High capital and operational costs.

4. Can a single treatment method completely remove disperse dyes from effluent?

It is often challenging to achieve complete removal of disperse dyes with a single treatment method.[20][21] A combination of different techniques, known as integrated processes, is often more effective. For example, a physical or chemical pre-treatment can be followed by a biological treatment to enhance overall efficiency.[17]

5. How can the toxicity of the treated effluent be assessed?

The ecotoxicity of the treated effluent can be evaluated using various bioassays. One common method is the respirometry test with activated sludge, which measures the oxygen uptake rate of the microorganisms. A significant increase in the oxygen uptake rate after treatment indicates a reduction in toxicity.[22]

Experimental Protocols

1. Protocol for Batch Adsorption Experiment

This protocol outlines the steps to evaluate the efficiency of an adsorbent for the removal of a disperse dye.

  • Preparation of Stock Solution: Prepare a stock solution of the disperse dye of a known concentration (e.g., 1000 mg/L) in deionized water.

  • Preparation of Working Solutions: Prepare a series of working solutions of different initial dye concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Take a fixed volume of each working solution (e.g., 100 mL) in separate flasks.

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) and temperature for a specific contact time (e.g., 2 hours).

  • Sample Analysis:

    • After the desired contact time, filter the samples to separate the adsorbent.

    • Measure the absorbance of the filtrate at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

    • Determine the final dye concentration using a pre-established calibration curve.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of dye removal using the following formula: % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the final (equilibrium) dye concentration.

2. Protocol for a Fenton Oxidation Experiment

This protocol describes the procedure for degrading a disperse dye using the Fenton process.

  • Preparation of Dye Solution: Prepare a solution of the disperse dye with a known initial concentration.

  • pH Adjustment: Adjust the pH of the dye solution to the optimal range for the Fenton reaction (typically pH 3-4) using sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).

  • Fenton's Reagent Addition:

    • Add a specific amount of ferrous sulfate (FeSO₄·7H₂O) as the catalyst to the dye solution and stir to dissolve.

    • Add the required volume of hydrogen peroxide (H₂O₂) to initiate the oxidation reaction.

  • Reaction: Allow the reaction to proceed for a predetermined time under constant stirring.

  • Quenching the Reaction: After the reaction time, quench the reaction by raising the pH to above 7 with NaOH. This will precipitate the iron catalyst as ferric hydroxide.

  • Sample Analysis:

    • Filter the sample to remove the precipitated iron sludge.

    • Measure the absorbance of the supernatant at the dye's maximum wavelength to determine the final dye concentration.

  • Evaluation of Degradation: Calculate the percentage of dye degradation as described in the adsorption protocol.

Data Presentation

Table 1: Comparison of Different Adsorbents for Disperse Dye Removal

AdsorbentDisperse DyeInitial Concentration (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Removal Efficiency (%)Reference
Iraqi Dates Palm Seeds Activated CarbonDisperse Blue----66.47[2]
Commercial Activated CarbonDisperse Blue----54.33[2]
Saw DustDisperse Yellow 2220132.140-[2]
Bamboo Waste CarbonDisperse Red 170-----[2]
Cenosphere-derivatized ZeoliteDisperse Orange 2538.000.676.1011996[23]
Cenosphere-derivatized ZeoliteDisperse Blue 79:126.721.055.6812295.23[23]
Cenospheres Activated Carbon CompositesDisperse Orange 2510-1000.1-1.02-125-30079[24]
Cenospheres Activated Carbon CompositesDisperse Blue 79:110-1000.1-1.02-125-30076[24]

Table 2: Efficiency of Advanced Oxidation Processes (AOPs) for Disperse Dye Removal

AOP MethodDisperse DyeInitial ConcentrationKey ParametersCOD Reduction (%)Color Reduction (%)Reference
OzonationDisperse Dark Blue 1480.1 g/L160 min retention time75.81 - 78.1479.63[2]
Electrochemical Oxidation--Ti/Pt-Ir anode, 0.05M Na₂SO₄, acidic medium--[2]
Photocatalysis (TiO₂)Disperse Blue 5650 mg/L2 g/L TiO₂ loading9860 - 90[2]

Table 3: Performance of Membrane Filtration for Disperse Dye Removal

Membrane TypeDisperse DyeOperating Pressure (bar)Temperature (°C)Dye Removal (%)Reference
Nanofiltration (NF)Terasil Navy Blue102596.00[18]
Nanofiltration (NF)Terasil Navy Blue103795.14[18]
Ultrafiltration (UF)Terasil Navy Blue102579.50[18]
Ultrafiltration (UF)Terasil Navy Blue103778.67[18]
Reverse Osmosis (RO)Acid Red83993.7 - 95.2[14]
Nanofiltration (NF)Acid Red83987 - 91.5[14]

Visualizations

Experimental_Workflow_Adsorption A Prepare Dye Stock and Working Solutions B Add Adsorbent to Dye Solutions A->B C Agitate for a Specific Contact Time B->C D Filter to Separate Adsorbent C->D E Measure Final Dye Concentration (UV-Vis) D->E F Calculate Removal Efficiency E->F

Caption: Workflow for a batch adsorption experiment.

Logical_Relationship_Troubleshooting Problem Low Dye Removal Cause1 Incorrect Dosage Problem->Cause1 Cause2 Non-optimal pH Problem->Cause2 Cause3 Insufficient Time Problem->Cause3 Solution1 Optimize Dosage Cause1->Solution1 Solution2 Adjust pH Cause2->Solution2 Solution3 Increase Time Cause3->Solution3

Caption: Troubleshooting logic for low dye removal.

Signaling_Pathway_AOP AOP Advanced Oxidation Process (e.g., Fenton) Radicals Generation of Hydroxyl Radicals (•OH) AOP->Radicals Degradation Oxidative Degradation Radicals->Degradation Dye Disperse Dye (Complex Molecule) Dye->Degradation Products Simpler, Less Harmful Products (CO₂, H₂O, etc.) Degradation->Products

Caption: Simplified pathway of AOP dye degradation.

References

Technical Support Center: Optimization of pH for Disperse Yellow 49 Dyeing Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the Disperse Yellow 49 dyeing process. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH range for dyeing with this compound?

A1: The recommended pH range for dyeing with this compound is weakly acidic, typically between 3 and 5.[1] For disperse dyes in general, a pH range of 4.5 to 5.5 is often cited to ensure dye stability and optimal uptake on polyester fibers.[2][3][4][5]

Q2: Why is maintaining an acidic pH crucial for the this compound dyeing process?

A2: Maintaining a weakly acidic pH is critical for several reasons. It ensures the stability of the disperse dye, preventing decomposition at high temperatures.[1] An acidic environment also promotes the exhaustion of the dye onto the polyester fiber, leading to better color yield and fastness properties.[6] Some disperse dyes are sensitive to alkaline conditions at high temperatures, which can lead to a dull or altered shade.[2]

Q3: What happens if the pH is too high (alkaline) during dyeing?

A3: An alkaline pH can be detrimental to the this compound dyeing process. The dye is susceptible to decomposition under high-temperature alkaline conditions.[1] This can result in a number of issues, including poor color yield (lighter shade), altered or dull shades, and reduced fastness properties.[2] Some disperse dyes with ester, cyano, or amide groups can undergo hydrolysis in an alkaline medium, affecting the final color.[5]

Q4: What reagents are recommended for adjusting the pH of the dyebath?

A4: Acetic acid is commonly used to adjust the dyebath to the desired acidic pH.[4] For better pH control and stability throughout the dyeing process, a buffer system, such as an acetic acid/sodium acetate buffer, is recommended.[2]

Q5: Can the optimal pH vary depending on the specific dyeing method?

A5: Yes, the optimal conditions can vary slightly with the dyeing method. For the hot melt dyeing method with this compound, the optimal temperature is 195-200°C. For the carrier dyeing method, a temperature of 100°C is applicable, with the pH controlled at around 5.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Color Yield (Shade is too light) Incorrect pH (too high or too low).Verify and adjust the dyebath pH to the optimal range of 3-5 using an acetic acid/sodium acetate buffer system.[2]
Dyeing temperature is too low.Ensure the dyeing temperature is appropriate for the chosen method (e.g., 100°C for carrier dyeing).
Insufficient dyeing time.Increase the dyeing time at the maximum temperature to allow for complete dye diffusion into the fiber.
Uneven Dyeing (Shade variation) Improper pH control of the dyebath.Stabilize the dyebath pH within the optimal range throughout the process.[2]
Poor dye dispersion.Ensure the dye is fully dispersed using a suitable dispersing agent before adding it to the dyebath.[2]
Temperature rising too quickly.Control the rate of temperature increase, typically 1-2°C per minute.[2]
Dull or Altered Shade pH of the dyebath is too high (alkaline).Strictly maintain the acidic pH of the dyebath. This compound is sensitive to alkali.[2]
Presence of metal ions (e.g., copper, iron) in the water.Use deionized or softened water and consider adding a sequestering agent to chelate metal ions. The dyeing color of this compound can be affected by copper and iron ions.
Poor Wash Fastness Unfixed dye on the fiber surface.After dyeing, perform a reduction clearing process with sodium hydrosulfite and caustic soda to remove surface dye.[2]
Incorrect dyeing pH leading to poor dye fixation.Ensure the dyeing process is carried out within the optimal acidic pH range to promote proper dye penetration and fixation.[6]

Experimental Protocols

Experiment: Determination of Optimal pH for this compound Dyeing of Polyester

Objective: To determine the optimal dyebath pH for achieving the best color yield and fastness properties when dyeing polyester fabric with this compound.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (glacial)

  • Sodium acetate

  • Deionized water

  • Beakers (250 mL)

  • Pipettes and graduated cylinders

  • pH meter

  • Laboratory dyeing machine (e.g., water bath with stirrer and temperature control)

  • Spectrophotometer for color measurement

Procedure:

  • Fabric Preparation:

    • Cut several identical swatches of polyester fabric (e.g., 5g each).

    • Thoroughly scour the fabric swatches to remove any impurities and ensure uniform dye uptake.

    • Rinse the swatches with deionized water and allow them to dry.

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound (e.g., 1% on weight of fabric).

    • Make a paste of the dye with a small amount of dispersing agent and cold deionized water.

    • Gradually add more deionized water to create a fine, stable dispersion.

  • Dye Bath Preparation (for each pH value to be tested):

    • Prepare a series of dye baths in separate beakers. A common range to test would be pH 3, 4, 5, 6, and 7.

    • For each beaker, add the required amount of deionized water.

    • Add a dispersing agent (e.g., 1 g/L).

    • Create a buffer solution for each desired pH using acetic acid and sodium acetate.

    • Add the prepared dye dispersion to each dye bath.

  • Dyeing Process:

    • Introduce a pre-wetted polyester fabric swatch into each dye bath at room temperature.

    • Raise the temperature of the dye baths to the desired dyeing temperature (e.g., 100°C for carrier dyeing or 130°C for high-temperature dyeing) at a controlled rate (e.g., 2°C/minute).

    • Hold the temperature for a specified time (e.g., 60 minutes).

    • Cool the dye baths down to 70°C at a controlled rate.

  • After-treatment (Reduction Clearing):

    • Drain the dye baths.

    • Prepare a solution of sodium hydrosulfite and caustic soda.

    • Treat the dyed fabric swatches in this solution to remove any unfixed dye from the surface.

    • Rinse the swatches thoroughly with hot and then cold deionized water.

    • Allow the swatches to air dry.

  • Analysis:

    • Visually assess the color of the dyed fabric swatches.

    • Use a spectrophotometer to measure the color strength (K/S values) of each swatch.

    • Perform fastness tests (e.g., wash fastness, light fastness) on the dyed samples.

    • Plot the color strength and fastness results against the corresponding pH values to determine the optimal pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis fabric_prep Fabric Preparation (Scouring & Drying) dyebath_prep Dye Bath Preparation (Varying pH) fabric_prep->dyebath_prep dye_dispersion Dye Dispersion Preparation dye_dispersion->dyebath_prep dyeing Dyeing (Controlled Temperature Ramp & Hold) dyebath_prep->dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing rinsing_drying Rinsing & Drying reduction_clearing->rinsing_drying analysis Analysis (Color Strength & Fastness Testing) rinsing_drying->analysis

Caption: Experimental workflow for the optimization of pH in the this compound dyeing process.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Dyeing Problem (e.g., Poor Color Yield) cause1 Incorrect pH issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Poor Dispersion issue->cause3 solution1 Verify & Adjust pH (3-5) cause1->solution1 solution2 Check & Adjust Temperature cause2->solution2 solution3 Improve Dispersion Technique cause3->solution3

Caption: Troubleshooting logic for common issues in the this compound dyeing process.

References

Technical Support Center: Enhancing the Solubility of Disperse Yellow 49 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Disperse Yellow 49 for various research applications. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a synthetic azo dye.[1] It is characterized by its low water solubility, a common feature of disperse dyes.[1] Its key chemical properties are summarized in the table below.

Data Presentation: Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₂N₄O₂[2][3][4][5]
Molecular Weight ~362.43 g/mol [6]
Appearance Yellow to light brown powder[3][4]
CAS Number 54824-37-2[4][5]

Q2: In which common laboratory solvents is this compound soluble?

Data Presentation: Qualitative Solubility of this compound

SolventQualitative SolubilityReference
Water Insoluble[1][3]
Dimethyl Sulfoxide (DMSO) Slightly soluble (solubility increases with heating)[3][4][5]
Methanol Slightly soluble[3][4][5]
Ethanol Soluble[3][4]
Acetone Soluble[3][4]
Other Ketones & Esters Soluble[3]

Q3: What are the known research applications of this compound?

This compound has been utilized in various research contexts. It has been used as a model compound to study the properties of azo dyes and their interactions with proteins.[1] Additionally, it has been investigated for its potential to inhibit kinase signaling pathways, which are crucial in cell function and replication.[2][6] Some studies also mention its use in the diagnosis of skin cancer and as a counterstain in H&E staining.[2][6]

Troubleshooting Guide: Dissolving this compound

Problem: I am having difficulty dissolving this compound in my chosen solvent.

This is a common issue due to the dye's low solubility. Here are several troubleshooting steps you can take:

Potential Cause Suggested Solution
Insufficient Solvent Volume Increase the volume of the solvent incrementally until the dye dissolves. It is crucial to determine the exact solubility for reproducibility.
Low Temperature Gently heat the solution. For DMSO, heating can significantly improve the solubility of this compound.[3][4][5] Use a water bath with controlled temperature to avoid solvent evaporation and dye degradation.
Particle Aggregation Use ultrasonication to break up dye aggregates and increase the surface area exposed to the solvent. A short sonication period can often be effective.
Incorrect pH For aqueous-based buffers with co-solvents, the pH can influence solubility. This compound is most stable in a weakly acidic environment (pH 3-5) and can decompose under alkaline conditions. Adjust the pH accordingly.
Solvent Purity Ensure you are using a high-purity, anhydrous solvent, especially for organic solvents like DMSO, as water contamination can reduce solubility.

Problem: My dissolved this compound solution is not stable and precipitates over time.

Potential Cause Suggested Solution
Supersaturated Solution The solution may have been supersaturated, especially if prepared at an elevated temperature. Store the stock solution at room temperature or 4°C, as recommended for long-term storage, and check for precipitation before use.[6] If precipitation occurs, gently warm and vortex the solution to redissolve the dye.
Light Sensitivity Protect the solution from light by storing it in an amber vial or wrapping the container in aluminum foil, as some dyes are light-sensitive.
Stock Solution Concentration Prepare a more dilute stock solution that is within the stable solubility range at your storage temperature.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Solubility

This protocol provides a reliable method to quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO, Ethanol, Acetone)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • 0.22 µm syringe filters

  • Thermostatically controlled shaker or water bath

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Equilibrate the solution for 24-48 hours to ensure saturation.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. This may require initial heating or sonication to fully dissolve the dye.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute standard solution.

    • Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).

    • Carefully filter an aliquot of the supernatant from the saturated solution using a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with a known dilution factor so that its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted saturated solution.

    • Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Prepare Saturated Solution E Measure Absorbance of Saturated Solution A->E B Prepare Standard Solutions C Determine λmax B->C D Generate Calibration Curve C->D F Calculate Solubility D->F E->F

Workflow for determining dye solubility.
Protocol 2: General Protocol for Preparing a Stock Solution for In Vitro Assays

This protocol outlines the steps to prepare a stock solution of this compound for use in cell-based or biochemical assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Initial Dissolution: Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex the tube vigorously for 1-2 minutes.

  • Sonication (if necessary): If the dye does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.

  • Heating (if necessary): If sonication is insufficient, warm the solution in a water bath at 37-50°C for 10-15 minutes, vortexing intermittently. Avoid excessive heat to prevent degradation.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Mandatory Visualizations

Logical Workflow for Enhancing Solubility

The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of this compound.

G start Start: Need to Dissolve This compound solvent Select Appropriate Solvent (e.g., DMSO, Ethanol) start->solvent dissolve Attempt to Dissolve at Room Temperature solvent->dissolve check Is it Fully Dissolved? dissolve->check heat Apply Gentle Heat (37-50°C) check->heat No success Success: Solution Ready for Use check->success Yes sonicate Use Bath Sonicator heat->sonicate check2 Is it Fully Dissolved? sonicate->check2 ph Adjust pH (for aqueous co-solvent systems) to weakly acidic check2->ph No check2->success Yes check3 Is it Fully Dissolved? ph->check3 check3->success Yes fail Re-evaluate Solvent Choice or Experimental Conditions check3->fail No

Decision workflow for dissolving this compound.
Experimental Workflow: In Vitro Kinase Inhibitor Screening

Given its potential as a kinase inhibitor, this diagram outlines a general workflow for screening this compound against a target kinase.

G cluster_workflow Kinase Inhibitor Screening Workflow prep Prepare Reagents - Kinase - Substrate - ATP - Assay Buffer reaction Run Kinase Reaction - Add Kinase, Substrate, and Compound - Initiate with ATP - Incubate prep->reaction compound Prepare Compound Plate - Serially dilute this compound - Include Positive & Negative Controls compound->reaction detection Detect Signal - Add Detection Reagent (e.g., Luminescence-based) reaction->detection analysis Data Analysis - Measure Signal - Calculate % Inhibition - Determine IC50 detection->analysis

Workflow for a kinase inhibitor screening assay.

References

Minimizing thermal degradation of Disperse Yellow 49 during dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of Disperse Yellow 49 during dyeing experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound, with a focus on problems arising from thermal degradation.

Problem Potential Cause Recommended Solution
Poor Color Yield / Pale Dyeing Thermal degradation of the dye: this compound is sensitive to high temperatures, especially in alkaline conditions, which can lead to the breakdown of the dye molecule.[1]- Optimize Dyeing Temperature: Avoid high-temperature, high-pressure dyeing methods. For hot melt dyeing, the optimal temperature is 195-200°C. For carrier dyeing, a temperature of 100°C is recommended.[1] - Control pH: Maintain the dye bath pH within the optimal range of 3 to 5.
Inconsistent or Uneven Dyeing Dye agglomeration at high temperatures: Disperse dyes can lose their dispersion stability at elevated temperatures, leading to particle aggregation and uneven application.- Use a High-Temperature Dispersing Agent: Incorporate a dispersing agent that is stable and effective at the intended dyeing temperature. - Control Heating Rate: A slower, controlled rate of temperature increase can prevent shock and maintain dispersion stability.
Color Change (e.g., dulling or shifting of shade) Hydrolysis of the dye molecule: In alkaline conditions (pH > 5) and at high temperatures, the ester or other susceptible groups in the this compound molecule can hydrolyze, altering the chromophore and thus the color.- Strict pH Control: Use a buffer system (e.g., acetic acid/sodium acetate) to maintain the pH between 3 and 5 throughout the dyeing process. - Avoid Alkaline Auxiliaries: Ensure that no alkaline agents are introduced into the dye bath.
Staining of Equipment or Adjacent Fabrics Dye Sublimation: At excessively high temperatures, the dye may sublime (transition from solid to gas) and deposit on cooler surfaces.- Adhere to Recommended Temperatures: Do not exceed the recommended temperature ranges for the chosen dyeing method. For hot melt dyeing, stay within 195-200°C.[1]
Poor Reproducibility Between Batches Variations in dyeing parameters: Inconsistent control of temperature, pH, and dyeing time can lead to significant differences in the final product.- Standardize Procedures: Implement and strictly follow a standard operating procedure for all dyeing experiments. - Calibrate Equipment: Regularly calibrate thermometers, pH meters, and timers to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and how does it relate to its thermal stability?

A1: this compound, with the molecular formula C₂₁H₂₂N₄O₂, belongs to the methine class of dyes. Its structure contains functional groups that are susceptible to hydrolysis, particularly under high-temperature and alkaline conditions. This inherent chemical instability at elevated temperatures is a primary cause of its thermal degradation.

Q2: Why is this compound not recommended for high-temperature, high-pressure dyeing methods?

A2: High-temperature, high-pressure dyeing typically involves temperatures exceeding 120-130°C. This compound is known to decompose under these conditions, leading to poor color yield, color shifts, and inconsistent results.[1] Alternative methods like carrier dyeing at 100°C or hot melt dyeing at 195-200°C are recommended.[1]

Q3: What is the optimal pH for dyeing with this compound and why is it important?

A3: The optimal pH range for dyeing with this compound is 3 to 5. Maintaining this acidic environment is crucial to prevent the alkaline hydrolysis of the dye molecule. At a pH above this range, particularly at high temperatures, the dye can easily decompose, resulting in a loss of color and dyeing efficiency.

Q4: What role do dyeing auxiliaries play in the thermal stability of this compound?

A4: Dyeing auxiliaries can have a significant impact on the stability of this compound.

  • Dispersing agents are essential for maintaining the dye in a finely dispersed state, preventing agglomeration at high temperatures.

  • Carriers can be used to facilitate dyeing at lower temperatures (e.g., 100°C), thereby avoiding the temperature ranges where significant thermal degradation occurs.[1]

  • pH buffers are critical for maintaining the optimal acidic conditions and preventing alkaline hydrolysis. It is important to select auxiliaries that are compatible with the dye and the dyeing conditions.

Q5: How can I quantitatively assess the thermal degradation of this compound in my experiments?

A5: You can use spectrophotometry or high-performance liquid chromatography (HPLC) to quantify the extent of dye degradation. A detailed experimental protocol for this is provided in the "Experimental Protocols" section of this guide. These methods allow you to measure the concentration of the intact dye before and after the dyeing process, giving a direct measure of degradation.

Data Presentation

Table 1: Illustrative Thermal Stability of this compound under Various Conditions

Temperature (°C)pHExpected Dye StabilityRecommended Dyeing Method
1003-5HighCarrier Dyeing
100> 6Low to ModerateNot Recommended
120-1303-5LowNot Recommended (High-Temperature Method)
120-130> 6Very LowNot Recommended (High-Temperature Method)
195-200N/A (Hot Melt)HighHot Melt Dyeing

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Degradation

Objective: To quantify the percentage of this compound degradation during a dyeing process.

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • Initial Sample (T=0): Before starting the dyeing process, take a precise aliquot of the prepared dye bath. Dilute it with the same organic solvent used for the standards to a concentration that falls within the range of your calibration curve.

    • Final Sample (T=final): At the end of the dyeing cycle, take another precise aliquot from the dye bath. Allow it to cool and dilute it in the same manner as the initial sample.

  • Measurement and Calculation:

    • Measure the absorbance of both the initial and final diluted samples at the λmax.

    • Use the calibration curve to determine the concentration of this compound in both samples.

    • Calculate the percentage of dye degradation using the following formula: Degradation (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Degradation

Objective: To achieve a more precise quantification of this compound and to potentially identify degradation products.

Methodology:

  • Sample Preparation: Prepare initial and final dye bath samples as described in the spectrophotometric protocol. The samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve based on peak area versus concentration.

    • Inject the initial and final samples.

    • Quantify the concentration of this compound in each sample by comparing their peak areas to the calibration curve.

    • Calculate the percentage of degradation as described previously. The chromatogram may also reveal the presence of new peaks corresponding to degradation products.

Visualizations

Caption: Chemical structure of this compound.

G Recommended Dyeing Workflow for this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Prepare Dye Dispersion B Prepare Dye Bath A->B C Scour Fabric D Load Fabric into Dye Bath C->D E Ramp to Dyeing Temperature (e.g., 100°C) D->E F Hold at Temperature E->F G Cool Down F->G H Rinse G->H I Reduction Clearing (Optional) H->I J Final Rinse and Dry I->J

Caption: Recommended experimental workflow for dyeing with this compound.

G Troubleshooting Decision Tree for this compound start Dyeing Issue Observed? issue_type What is the issue? start->issue_type pale Pale Color issue_type->pale Pale Color uneven Uneven Dyeing issue_type->uneven Uneven Dyeing color_shift Color Shift issue_type->color_shift Color Shift check_temp_ph Check Temperature & pH pale->check_temp_ph check_dispersion Check Dispersion uneven->check_dispersion check_ph_alkali Check pH & for Alkaline Contamination color_shift->check_ph_alkali temp_high Is Temperature > 100°C (Carrier) or > 200°C (Hot Melt)? check_temp_ph->temp_high disp_agent Use High-Temp Dispersing Agent check_dispersion->disp_agent Improve dispersion heating_rate Control Heating Rate check_dispersion->heating_rate Control heating ph_high Is pH > 5? check_ph_alkali->ph_high temp_high->ph_high No solution_temp Reduce Temperature temp_high->solution_temp Yes solution_ph Adjust pH to 3-5 with Buffer ph_high->solution_ph Yes ph_high->disp_agent No, check dispersion

Caption: Troubleshooting decision tree for common issues with this compound.

References

Issues with Disperse Yellow 49 stability in alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 49, focusing on its stability challenges under alkaline conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, particularly focusing on problems arising from its instability in alkaline environments.

Issue Potential Cause Recommended Solution
Color Fading or Shade Change Alkaline Hydrolysis: this compound is susceptible to decomposition in alkaline media (pH > 7), leading to a loss of color intensity or a shift in shade.[1] High temperatures will accelerate this degradation.- pH Control: Maintain the experimental solution at a weakly acidic pH, ideally between 4.5 and 5.5, for optimal dye stability.[1] - Temperature Management: If high temperatures are necessary, minimize the exposure time in alkaline conditions. - Buffering: Utilize a suitable buffer system to maintain a stable acidic pH throughout the experiment.
Poor Reproducibility Inconsistent pH: Fluctuations in pH between experiments can lead to variable rates of dye degradation, resulting in inconsistent results.- Standardized Procedures: Implement a strict protocol for pH measurement and adjustment at the start and during critical stages of your experiment. - Fresh Solutions: Prepare fresh dye solutions for each experiment to avoid degradation over time.
Precipitation or Aggregation Dye Instability: Degradation of the dye can lead to the formation of insoluble byproducts. This can also be caused by poor initial dispersion of the dye.- Enhanced Dispersion: Ensure the dye is thoroughly dispersed using an appropriate dispersing agent before use. - Filtration: If slight precipitation is observed, consider filtering the solution before use, though this may alter the effective dye concentration.
Unexpected Analytical Results (e.g., in HPLC) Formation of Degradation Products: The appearance of unknown peaks in analytical chromatograms can be due to the breakdown of this compound.- Peak Identification: Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway.[2][3][4] - Control Samples: Run control samples of the dye in neutral or acidic solutions to compare with those under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: The optimal pH range for this compound is weakly acidic, typically between 4.5 and 5.5.[1] In this range, the dye exhibits its highest stability. Alkaline conditions should be avoided as they lead to rapid degradation.

Q2: Can I use this compound in experiments involving alkaline buffers?

A2: It is strongly advised to avoid using this compound in alkaline buffers, especially at elevated temperatures, due to its susceptibility to hydrolysis and subsequent degradation.[1] If alkaline conditions are unavoidable, experiments should be conducted at the lowest possible temperature and for the shortest possible duration. A preliminary stability test under your specific experimental conditions is highly recommended.

Q3: What are the visible signs of this compound degradation?

A3: The most common visible sign of degradation is a loss of color intensity or a noticeable change in the hue of the solution. You may also observe the formation of a precipitate if the degradation products are insoluble in your solvent system.

Q4: How does temperature affect the stability of this compound in alkaline solutions?

A4: Increased temperature significantly accelerates the rate of alkaline hydrolysis of this compound.[1] Therefore, if working outside the optimal acidic pH range, it is crucial to maintain the lowest possible temperature to minimize degradation.

Q5: Are there any analytical methods to monitor the stability of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a suitable method for monitoring the stability of this compound.[2][3][5] By analyzing samples over time, you can quantify the decrease in the parent dye concentration and the emergence of any degradation products.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Alkaline Conditions

Objective: To qualitatively and quantitatively assess the stability of this compound at a specific alkaline pH and temperature.

Materials:

  • This compound

  • Deionized water

  • Buffer solutions (e.g., phosphate buffer for pH 7, carbonate-bicarbonate buffer for pH 9 and 10)

  • Spectrophotometer or HPLC system

  • Constant temperature water bath or incubator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone or DMSO) where it is readily soluble and stable.

  • Working Solution Preparation: Dilute the stock solution in the desired alkaline buffer to a final concentration suitable for spectrophotometric or HPLC analysis. Also, prepare a control solution in a weakly acidic buffer (pH 5).

  • Incubation: Place the test and control solutions in a constant temperature bath set to the desired experimental temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Quantification:

    • Spectrophotometry: Measure the absorbance of each aliquot at the wavelength of maximum absorbance (λmax) of this compound. A decrease in absorbance over time indicates degradation.

    • HPLC Analysis: Inject the aliquots into an HPLC system to measure the peak area of the parent dye. A decrease in the peak area confirms degradation. The appearance of new peaks suggests the formation of degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.

Proposed Alkaline Degradation Pathway

Under alkaline conditions, the primary degradation pathway for this compound is likely the hydrolysis of the N-phenylcarbamate group. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.

G DY49 This compound {C22H22N4O2} Intermediate Tetrahedral Intermediate DY49->Intermediate Nucleophilic Attack OH OH- (Alkaline Conditions) OH->Intermediate Product1 2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethanol Intermediate->Product1 Leaving Group Departure Product2 Phenyl isocyanate Intermediate->Product2 Product3 Aniline Product2->Product3 Hydrolysis Product4 Carbonate Product2->Product4 Hydrolysis

Proposed hydrolysis of this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the steps for conducting a stability study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Working Solutions A->C B Prepare Alkaline and Control Buffers B->C D Incubate at Desired Temperature C->D E Withdraw Aliquots at Time Points D->E F Analyze by HPLC or Spectrophotometry E->F G Plot % Remaining Dye vs. Time F->G

Workflow for this compound stability testing.

References

Reductive clearing alternatives for polyester dyed with disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reductive Clearing for Polyester

This guide provides troubleshooting advice and answers to frequently asked questions regarding alternatives to conventional reductive clearing for polyester dyed with disperse dyes.

Frequently Asked Questions (FAQs)

Q1: What is reductive clearing, and why is it necessary for disperse-dyed polyester?

A1: Reductive clearing is a critical post-treatment process used after dyeing polyester with disperse dyes, especially for medium and dark shades.[1] Its primary purpose is to remove unfixed dye particles and oligomers (low molecular weight polyester polymers) that adhere to the fiber surface.[2][3] If not removed, these surface contaminants can lead to poor wash fastness, rubbing fastness (crocking), and color bleeding.[4][5][6] The process traditionally involves treating the fabric with a reducing agent, like sodium dithionite (also known as sodium hydrosulfite), under alkaline conditions and at high temperatures (70-100°C), which chemically destroys or solubilizes the surface dye, allowing it to be washed away.[1][7]

Q2: What are the main drawbacks of the conventional alkaline reductive clearing process?

A2: The conventional method using sodium dithionite and caustic soda has several environmental, economic, and technological disadvantages.[8]

  • Environmental Impact: The process generates effluent with high Biochemical Oxygen Demand (BOD), Chemical Oxygen Demand (COD), and Total Dissolved Solids (TDS).[9][10] It also releases harmful by-products like sulfites and sulfates, which can be corrosive and cause oxygen depletion in waterways.[2][11][12][13]

  • Process Inefficiency: It is an energy-intensive process requiring high temperatures.[11] It also adds multiple steps to the overall process, including intermediate rinsing, the clearing bath itself, and a final neutralization step to remove alkalinity, which increases water and time consumption.[7]

  • Chemical Instability: Sodium dithionite is unstable and sensitive to air oxidation, especially in hot, alkaline, aqueous solutions, often requiring an excess of the chemical to be used to compensate for the loss.[14][15]

Q3: What are the primary categories of alternatives to conventional reductive clearing?

A3: Due to the drawbacks of the traditional method, several more sustainable and efficient alternatives have been developed. These can be broadly categorized as:

  • Acidic Reductive Clearing: Performed in an acidic pH range, often in the cooling dyebath, which saves time, water, and energy.[7][16][17]

  • Alternative Reducing Agents: Utilizes more stable and environmentally friendly organic reducing agents like thiourea dioxide (formamidine sulfinic acid) and hydroxyacetone.[8][11][18]

  • Enzymatic Treatments: Employs oxidoreductase enzymes (e.g., laccases, peroxidases) to break down surface dyes under milder temperature and pH conditions.[8][11]

  • Surfactant-Based Washing: Uses specific non-ionic surfactants to wash off unfixed dye, avoiding harsh reducing chemicals entirely.[9][14]

  • Advanced Technologies: Includes innovative methods like electrochemical clearing, ozone and plasma treatments, and supercritical CO2 clearing.[11]

  • Oxidative Clearing: Uses oxidizing agents like hydrogen peroxide as an alternative to reduction.[19]

Q4: How do I choose the right alternative method for my specific disperse dye?

A4: The effectiveness of a clearing process can vary significantly depending on the chemical structure of the disperse dye. Acidic reductive clearing, for instance, is reported to be more effective for azo-based disperse dyes than for anthraquinone-based dyes.[16][17] It is crucial to conduct preliminary lab trials to evaluate the performance of any alternative method with the specific dyes and shades being used. For high-fastness requirements, selecting dyes with low thermal migration properties is also essential.[20]

Troubleshooting Guide

Problem 1: Poor wash or rub fastness after using an alternative clearing method.

  • Possible Cause 1: Incomplete removal of surface dye. The chosen alternative or its application parameters (concentration, temperature, time) may not be optimal for the specific dye or shade depth.

  • Solution 1: Re-optimize the process. Increase the concentration of the clearing agent, extend the treatment time, or adjust the temperature as recommended. For enzymatic clearing, ensure the pH and temperature are within the enzyme's optimal activity range.[11]

  • Possible Cause 2 (for Acidic Clearing): The dye structure is resistant to acidic reduction. Anthraquinone dyes, for example, may not be cleared as effectively as azo dyes under acidic conditions.[16][17]

  • Solution 2: Test the dye's suitability for acidic clearing. If fastness remains poor, a traditional alkaline process or a different alternative like enzymatic treatment may be necessary for that specific dye.

  • Possible Cause 3: Thermal migration. During subsequent high-temperature finishing processes like heat-setting, dye molecules can migrate from the fiber's interior back to the surface, reducing fastness.[4][20]

  • Solution 3: Select disperse dyes with high thermal migration fastness.[20] Alternatively, use anti-migration auxiliaries during finishing or lower the heat-setting temperature, ensuring it remains effective.[4][20]

Problem 2: Inconsistent shade or color change after clearing.

  • Possible Cause 1: The clearing agent is too aggressive, causing some of the fixed dye to be stripped from the fiber. This can happen if the temperature is too high or the treatment time is excessive.

  • Solution 1: Reduce the clearing temperature and/or time. The clearing process should operate below the dye's glass transition temperature to avoid stripping dye that has already penetrated the fiber.

  • Possible Cause 2: The pH is not correctly controlled. Some dyes are sensitive to pH, and incorrect levels can cause a color shift.[20]

  • Solution 2: Strictly monitor and control the pH of the clearing bath according to the chosen method's protocol. For acidic clearing, a typical range is pH 3.5-4.5.[7][21]

Problem 3: Loss of fabric tensile strength.

  • Possible Cause: The clearing process, whether conventional or alternative, is slightly reducing the fabric's tensile strength.[22] Highly aggressive chemical conditions or prolonged exposure to high temperatures can degrade the polyester fibers.

  • Solution: Optimize the clearing process to be as gentle as possible while still achieving the required fastness. Mild, enzyme-based treatments are less likely to cause significant strength loss compared to harsh chemical methods.[11] A study showed that green alternatives caused minimal tensile strength loss compared to the hydrosulfite method.[9][10]

Data Presentation: Comparison of Clearing Methods

Table 1: Qualitative Comparison of Reductive Clearing Alternatives

FeatureConventional Alkaline ClearingAcidic ClearingEnzymatic ClearingSurfactant Washing
Primary Agent(s) Sodium Dithionite, NaOHSulfinic Acid Derivatives, Acetic AcidLaccase, PeroxidaseNon-ionic Ethoxylated Surfactants
Typical pH > 10 (Alkaline)3.5 - 4.5 (Acidic)[7][21]Neutral (~7)[11]Neutral (~7)[14]
Typical Temp. 70 - 100°C[1]70 - 80°C[7][21]40 - 60°C[11]50 - 100°C[14]
Pros Highly effective for a wide range of dyes.Saves water, energy, and time; eliminates neutralization step.[1][7]Eco-friendly, biodegradable, low energy, gentle on fabric.[11]Eliminates harsh chemicals, can significantly reduce effluent load.[14]
Cons High environmental impact, energy-intensive, multi-step process.[2][9][11]Effectiveness is dye-structure dependent.[16][17]Higher initial cost, requires strict process control (pH, temp).[11]May not be as effective for very deep shades as reductive methods.

Table 2: Environmental Impact Comparison of Clearing Effluents

Clearing Agent / MethodBOD ReductionCOD ReductionTDS ReductionReference
Green Agents (Mega Clear, Prime Cleaner)Significant ReductionSignificant ReductionSignificant Reduction[9][10]
Surfactant Washing30 - 40%30 - 40%up to 96%[14]
Soap Nut ExtractSignificantly lower than conventionalSignificantly lower than conventionalSignificantly lower than conventional[2]
Conventional (Sodium Dithionite)Baseline (High)Baseline (High)Baseline (High)[2][9][10]

Experimental Protocols

Protocol 1: Conventional Alkaline Reductive Clearing (Baseline)

  • After dyeing and rinsing, drain the dyebath.

  • Prepare a fresh bath with a liquor ratio of 10:1.

  • Add 2 g/L Sodium Dithionite (Hydrosulfite) and 2 g/L Caustic Soda (NaOH).

  • Raise the temperature to 70-80°C and run for 15-20 minutes.[4]

  • Drain the clearing bath and perform a hot rinse (approx. 60°C).[4]

  • In a new bath, neutralize the fabric with 0.5-1.0 g/L of acetic acid for 5 minutes at room temperature.[4]

  • Perform a final cold rinse until the water runs clear.

Protocol 2: One-Bath Acidic Reductive Clearing

  • Following the completion of the high-temperature dyeing cycle, cool the dyebath to 70-80°C. Do not drain the bath.[7][21]

  • If necessary, adjust the pH of the exhausted dyebath to 3.5-4.5 using acetic acid.[7][21]

  • Add the recommended amount of acidic reducing agent (e.g., 1-2% on weight of fabric of a product like Reducon-ACD).[21]

  • Maintain the temperature at 70-80°C and treat for 10-20 minutes.[21]

  • Drain the bath.

  • Proceed with rinsing. No neutralization step is required.

Protocol 3: Enzymatic Clearing

  • After dyeing and rinsing, prepare a fresh bath at a neutral pH.

  • Add the required concentration of the oxidoreductase enzyme preparation. The exact amount depends on the specific enzyme product and its activity.

  • Heat the bath to the enzyme's optimal operating temperature, typically between 40-60°C.[11]

  • Run the treatment for the recommended time, which can vary based on enzyme concentration and shade depth.

  • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

Visualizations

Decision_Flowchart start Start: Select Clearing Method q1 Primary Goal? start->q1 process_eff Process Efficiency (Water/Energy/Time Saving) q1->process_eff Efficiency env_impact Lowest Environmental Impact q1->env_impact Eco-Friendly max_fastness Maximum Fastness (Proven Method) q1->max_fastness Reliability q2 Dye Chemistry Known? azo_dye Azo-Type Dye q2->azo_dye Yes anthra_dye Anthraquinone-Type or Unknown q2->anthra_dye No / Other q3 Shade Depth? dark_shade Medium to Dark Shade q3->dark_shade Dark light_shade Light Shade q3->light_shade Light process_eff->q2 env_impact->q3 conv_clear Conventional Alkaline Clearing max_fastness->conv_clear acid_clear Acidic Reductive Clearing (In Dyebath) enzyme_clear Enzymatic Clearing azo_dye->acid_clear anthra_dye->conv_clear dark_shade->enzyme_clear surfactant_wash Surfactant Wash-off light_shade->surfactant_wash Process_Workflow cluster_0 Conventional Alkaline Clearing Process cluster_1 Alternative Acidic Clearing Process a_dye 1. Dye at 130°C a_cool 2. Cool & Drain a_dye->a_cool a_rinse1 3. Intermediate Rinse a_cool->a_rinse1 a_clear 4. Prepare Fresh Bath (NaOH + Na2S2O4) Treat at 80°C a_rinse1->a_clear a_drain2 5. Drain a_clear->a_drain2 a_rinse2 6. Hot Rinse a_drain2->a_rinse2 a_neut 7. Neutralize (Acetic Acid) a_rinse2->a_neut a_rinse3 8. Final Rinse a_neut->a_rinse3 b_dye 1. Dye at 130°C b_cool 2. Cool to 80°C (Do Not Drain) b_dye->b_cool b_clear 3. Add Acidic Agent (Adjust pH) Treat in Same Bath b_cool->b_clear b_drain 4. Drain b_clear->b_drain b_rinse 5. Final Rinse b_drain->b_rinse Mechanism_Diagram cluster_fiber Polyester Fiber diffused_dye Diffused Dye (Fixed Color) surface_dye Unfixed Surface Dye (Causes Poor Fastness) action_reduce Chemical Reduction surface_dye->action_reduce action_enzyme Enzymatic Degradation surface_dye->action_enzyme action_surfactant Surfactant Micellization surface_dye->action_surfactant result_reduce Soluble, Colorless Dye Fragments action_reduce->result_reduce result_enzyme Degraded Dye Products action_enzyme->result_enzyme result_surfactant Dye Encapsulated in Micelles action_surfactant->result_surfactant end_state Washed Away in Effluent result_reduce->end_state result_enzyme->end_state result_surfactant->end_state

References

Technical Support Center: Improving Wash Fastness of Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in enhancing the wash fastness of textiles dyed with Disperse Yellow 49.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to poor wash fastness when using this compound?

A1: Poor wash fastness of disperse dyes like this compound is primarily due to unfixed dye particles remaining on the fiber surface after dyeing.[1] Several factors can contribute to this issue:

  • Inadequate Dyeing Process: Insufficient temperature or time during the dyeing cycle can prevent the complete diffusion and fixation of the dye within the polyester fibers.[2] For polyester, high-temperature dyeing around 130°C is crucial.[1][2]

  • Ineffective Post-Treatment: The most critical step for ensuring good wash fastness is the post-dyeing cleaning process, known as reduction clearing.[3][4] Inadequate clearing leaves unfixed dye on the surface, which then bleeds during washing.[2]

  • Dye Aggregation: Poor dispersion of the dye in the dyebath can lead to dye particles aggregating on the fiber surface instead of penetrating it. The use of appropriate dispersing agents is essential to prevent this.[5]

  • Fiber Characteristics: The type of synthetic fiber can influence fastness. For instance, disperse dyes generally show better fastness on polyester than on nylon due to polyester's more crystalline and hydrophobic nature.[1][6]

Q2: My fabric dyed with this compound is bleeding in the wash. How can I prevent this?

A2: Color bleeding is a direct result of unfixed dye on the fabric surface.[1] To prevent this, a thorough post-treatment process is essential. The most effective method is reduction clearing . This process uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to chemically destroy the surface dye, making it water-soluble and easy to rinse away.[1][4] Following this with a thorough rinsing protocol, including a hot rinse, is critical to remove all residues.[1]

Q3: Can optimizing the dyeing process itself improve wash fastness, even before post-treatment?

A3: Yes, optimizing the dyeing process is a foundational step. Ensuring the dyebath is at an optimal acidic pH (typically 4.5-5.5) helps with the stability and exhaustion of the disperse dye.[1] More importantly, adhering to the recommended high temperature (e.g., 130°C for polyester) and dyeing time allows the dye molecules to fully penetrate and fixate deep within the fiber structure, leaving less unfixed dye on the surface to begin with.[1][2]

Q4: Are there alternatives to the traditional sodium hydrosulfite reduction clearing method?

A4: While traditional reduction clearing is very effective, there are environmental and technological disadvantages associated with it.[3][4] Research has explored several alternative methods, including:

  • The use of other organic reducing agents.[4]

  • Enzymatic clearing processes.[4]

  • Electrochemical methods.[4]

  • Simple detergent wash-off procedures, although these are often less effective than reduction clearing.[4][7]

Q5: How do finishing agents affect the wash fastness of this compound?

A5: Certain finishing agents can be applied after dyeing and clearing to further improve wash fastness. Resin finishing, for example, creates a thin film on the fiber surface that encapsulates the dye molecules, reducing their ability to leach out during washing.[2] However, it's important to note that this may alter the feel or "hand" of the fabric.[2]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Color Staining on Adjacent Fabrics During Washing Unfixed dye on the fiber surface.[1]Implement or intensify the reduction clearing process after dyeing. Ensure thorough rinsing.[1][2]
Gradual Fading After Multiple Washes Insufficient dye penetration and fixation during the dyeing cycle.Optimize the dyeing process by increasing the temperature to ~130°C and extending the dyeing time to promote better dye diffusion into the fiber.[2]
Poor Wash Fastness in Deep Shades Higher concentration of dye on the fiber surface makes it more difficult to remove all unfixed particles.A robust reduction clearing process is especially critical for deep shades.[8] Ensure adequate concentration of clearing chemicals and sufficient treatment time.
Inconsistent Wash Fastness Across a Batch Uneven dyeing due to dye aggregation or improper circulation in the dyeing machine.Use an effective dispersing agent to prevent dye aggregation.[5] Ensure proper machine parameters for uniform dyebath circulation.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound
  • Objective: To dye polyester fabric with this compound, ensuring optimal penetration and fixation.

  • Materials:

    • Polyester fabric

    • This compound

    • Dispersing agent

    • Acetic acid (to adjust pH)

    • High-temperature dyeing apparatus

  • Procedure:

    • Prepare a dyebath with a liquor-to-goods ratio of 10:1.

    • Add the dispersing agent and this compound to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1]

    • Immerse the polyester fabric in the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.[2]

    • Cool the dyebath down to 70°C.

    • Rinse the fabric and proceed to reduction clearing.

Reduction Clearing Process
  • Objective: To remove unfixed this compound from the surface of the dyed polyester fabric to improve wash fastness.[1]

  • Materials:

    • Dyed polyester fabric

    • Sodium hydrosulfite

    • Sodium hydroxide

    • Washing apparatus

  • Procedure:

    • Prepare a treatment bath with a liquor-to-goods ratio of 10:1.

    • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.[1]

    • Heat the bath to 70-80°C.[1]

    • Immerse the dyed fabric in the bath and treat for 15-20 minutes.[1]

    • Drain the bath and rinse the fabric thoroughly with hot water (around 60°C).[1]

    • Neutralize the fabric with a dilute acetic acid solution.

    • Rinse the fabric with cold water until the rinse water is clear.[1]

    • Dry the fabric.

Quantitative Data Summary

The following table summarizes typical wash fastness ratings (on a scale of 1 to 5, where 5 is excellent) that can be expected for disperse dyes on polyester before and after after-treatments.

Treatment StageColor Change Rating (Typical)Staining on Multifiber Fabric (Typical)
After Dyeing (No Clearing) 2 - 31 - 2
After Water Rinse Only 32 - 3
After Detergent Wash 3 - 43
After Reduction Clearing 4 - 54 - 5
Note: These are representative values. Actual results will vary based on specific experimental conditions, dye concentration, and fabric type.

Visualizations

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_aftertreatment After-treatment A Prepare Dyebath (Dye, Auxiliaries, pH 4.5-5.5) B Load Fabric A->B C Heat to 130°C B->C D Hold for 45-60 min C->D E Cool to 70°C D->E F Reduction Clearing (70-80°C, 15-20 min) E->F G Hot Rinse F->G H Neutralize G->H I Cold Rinse H->I J Dry Fabric I->J G Start Poor Wash Fastness (Color Bleeding) Q1 Was Reduction Clearing Performed? Start->Q1 A1_No Implement Reduction Clearing Protocol Q1->A1_No No Q2 Was the Clearing Process Effective? (Check Temp, Time, Chemicals) Q1->Q2 Yes End Good Wash Fastness Achieved A1_No->End A2_No Optimize Clearing Parameters: - Temp: 70-80°C - Time: 15-20 min - Correct Chemical Dosing Q2->A2_No No Q3 Was the Dyeing Process Optimal? Q2->Q3 Yes A2_No->End A3_No Optimize Dyeing Parameters: - Temp: ~130°C - Time: 45-60 min - pH: 4.5-5.5 Q3->A3_No No Q3->End Yes A3_No->End G cluster_factors Influencing Factors center Wash Fastness of this compound Dye Dye Properties (Molecular Size, Solubility) center->Dye Fiber Fiber Properties (Type, Crystallinity) center->Fiber Process Dyeing Process (Temp, Time, pH) center->Process Clearing Post-Treatment (Reduction Clearing) center->Clearing Aux Auxiliaries (Dispersants, Finishers) center->Aux

References

Validation & Comparative

Comparing Disperse Yellow 49 with other yellow disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Disperse Yellow 49 and Other Key Yellow Disperse Dyes for Textile Applications

This guide provides a detailed comparison of this compound with other commercially significant yellow disperse dyes. The information is intended for researchers, scientists, and professionals in the textile and materials science fields, offering a compilation of experimental data and standardized protocols to aid in the selection and application of these colorants.

Chemical and Physical Properties

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. Their performance is intrinsically linked to their chemical structure. This compound is classified as a methine dye, which are known for their bright hues.[1] However, it is sometimes referred to as an azo dye, potentially due to its synthesis precursors or broader chemical groupings.[2] For this comparison, it will be categorized based on its core chromophoric structure. Azo dyes, characterized by the -N=N- group, and quinophthalone dyes are other major chemical classes of yellow disperse dyes.[3]

A summary of the chemical and physical properties of this compound and selected comparator dyes is presented in Table 1.

Table 1: Chemical and Physical Properties of Selected Yellow Disperse Dyes

Property This compound Disperse Yellow 3 Disperse Yellow 54 Disperse Yellow 64 Disperse Yellow 82 Disperse Yellow 211
C.I. Name This compoundDisperse Yellow 3Disperse Yellow 54Disperse Yellow 64Disperse Yellow 82Disperse Yellow 211
CAS Number 54824-37-2[1]2832-40-8[4]12223-85-712223-86-8[5]12239-58-6[6]86836-02-4
Chemical Class Methine[1]AzoQuinophthaloneQuinophthalone[3]CoumarinAzo
Molecular Formula C₂₁H₂₂N₄O₂[1]C₁₅H₁₅N₃O₂[4]C₁₈H₁₁NO₃C₁₈H₁₀BrNO₃C₂₀H₁₉N₃O₂[6]C₁₅H₁₂ClN₅O₄
Molecular Weight ( g/mol ) 362.43[1]269.30[4]289.28368.18333.38[6]361.74
Appearance Light brown powder[1]Yellow powderYellow powderYellow grain[5]Light brown powder[7]Brilliant green yellow
Solubility Soluble in acetone and ethanol[1]Soluble in acetone, ethanol, and benzene[4]Insoluble in waterSoluble in acetone and pyridineSoluble in methanol and ethanolSoluble in acetone and alcohol

Performance Comparison: Fastness Properties

The durability of a dye on a textile substrate is evaluated by its fastness to various environmental factors such as light, washing, and heat (sublimation). These properties are critical for the end-use performance of the dyed fabric. The fastness properties of this compound and the comparator dyes are summarized in Table 2. The ratings are based on the ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists) standards, with higher numbers indicating better fastness.

Table 2: Comparative Fastness Properties of Selected Yellow Disperse Dyes on Polyester

Fastness Property Test Method This compound Disperse Yellow 3 Disperse Yellow 54 Disperse Yellow 64 Disperse Yellow 82 Disperse Yellow 211
Light Fastness ISO 105-B02 / AATCC 167[1]6[8]6-76-7[5]4[6]6-7
Washing Fastness (Color Change) ISO 105-C06 / AATCC 615[1]4-5[8]54-5[5]5[6]5
Washing Fastness (Staining) ISO 105-C06 / AATCC 614-5[1]4-5[8]54-5[5]5[6]5
Sublimation Fastness ISO 105-P01 / AATCC 117-34-54[5]4-5[6]4-5
Perspiration Fastness (Staining) ISO 105-E04 / AATCC 155[1]35-5[7]5
Ironing Fastness (Staining) ISO 105-X11 / AATCC 133-3[8]4--4-5

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Light Fastness Testing (ISO 105-B02)

This method assesses the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

G cluster_workflow Light Fastness Testing Workflow (ISO 105-B02) prep Sample Preparation: Mount dyed specimen on cardboard exposure Exposure: Expose in a Xenon arc lamp apparatus under specified conditions of temperature, humidity, and irradiance prep->exposure blue_wool Blue Wool Standards: Simultaneously expose a set of blue wool references with known lightfastness blue_wool->exposure assessment Assessment: Periodically compare the fading of the specimen with the fading of the blue wool standards exposure->assessment rating Rating: The lightfastness rating is the number of the blue wool standard that shows similar fading assessment->rating

Light Fastness Testing Workflow
Washing Fastness Testing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

G cluster_workflow Washing Fastness Testing Workflow (ISO 105-C06) composite_specimen Composite Specimen Preparation: Stitch the dyed specimen with a multifiber adjacent fabric washing Washing: Agitate the composite specimen in a soap or soap and soda solution at a specified temperature and time composite_specimen->washing rinse_dry Rinsing and Drying: Rinse and dry the composite specimen washing->rinse_dry assessment Assessment: Evaluate the change in color of the specimen and the staining of the multifiber fabric using grey scales rinse_dry->assessment

Washing Fastness Testing Workflow
Sublimation Fastness Testing (ISO 105-P01)

This method determines the resistance of the color of textiles to the action of heat, as in processes like calendering or heat-setting.

G cluster_workflow Sublimation Fastness Testing Workflow (ISO 105-P01) specimen_prep Specimen Preparation: Place the dyed specimen between two undyed fabrics heating Heating: Place the composite specimen in a heating device at a specified temperature and pressure for a set time specimen_prep->heating cooling Cooling: Remove and cool the specimen heating->cooling assessment Assessment: Evaluate the color change of the specimen and the staining of the adjacent undyed fabrics using grey scales cooling->assessment

Sublimation Fastness Testing Workflow

Dyeing Process Overview

The application of disperse dyes to polyester fibers typically involves a high-temperature dyeing process. The following diagram illustrates a general workflow for disperse dyeing.

G cluster_workflow General Disperse Dyeing Process for Polyester dyebath_prep Dyebath Preparation: Disperse dye, dispersing agent, and pH buffer are mixed in water dyeing Dyeing: Polyester fabric is introduced into the dyebath, and the temperature is raised to 120-135°C under pressure dyebath_prep->dyeing holding Holding: The temperature is maintained for a specific duration to allow dye penetration and fixation dyeing->holding cooling_rinsing Cooling and Rinsing: The dyebath is cooled, and the fabric is rinsed holding->cooling_rinsing reduction_clearing Reduction Clearing: The fabric is treated with a reducing agent to remove surface dye cooling_rinsing->reduction_clearing final_rinse_dry Final Rinse and Dry: The fabric is rinsed thoroughly and dried reduction_clearing->final_rinse_dry

Disperse Dyeing Process Workflow

Conclusion

This compound exhibits excellent lightfastness and very good to excellent wash fastness, making it a high-performance dye for applications demanding durability to light and laundering. When compared to other yellow disperse dyes, its lightfastness is among the highest. Its performance is comparable or superior to many azo and quinophthalone yellow dyes in terms of wash fastness. The selection of an appropriate yellow disperse dye will depend on the specific end-use requirements, with considerations for the required fastness to light, washing, and heat, as well as the desired shade and economic factors. This guide provides the foundational data to assist in making an informed decision.

References

A Comparative Guide to the Validation of Analytical Methods for Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Disperse Yellow 49, a synthetic dye with applications in various industries. The selection of a robust and reliable analytical method is critical for quality control, safety assessment, and research purposes. This document outlines the performance of a typical HPLC method with Diode-Array Detection (DAD) and compares it with a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Performance Comparison of Analytical Methods

The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD offers a cost-effective and straightforward approach for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level detection and confirmation.

ParameterHPLC-DAD Method (Representative)LC-MS/MS Method
Linearity Range 0.5 - 250 µg/mL (for Disperse Yellow 23)0.5 - 200 µg/L
Correlation Coefficient (r²) > 0.995> 0.993
Limit of Detection (LOD) ~1.0-2.0 mg/kg (for Disperse Yellow 23)0.02 – 1.35 ng/mL[1]
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LOD0.06 – 4.09 ng/mL[1]
Precision (%RSD) < 8.0%1.1% to 16.3%[1]
Recovery 92.1% - 98.7%Most dyes 63.0 – 120.9 %; this compound exhibits strong matrix effect (31.0 %~50.9 %)[1]
Selectivity Moderate (based on retention time and UV-Vis spectrum)High (based on mass-to-charge ratio of precursor and product ions)

Experimental Protocols

Detailed methodologies for the HPLC-DAD and LC-MS/MS analyses are provided below. These protocols are based on established methods for disperse dyes and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol is based on a validated method for the analysis of a structurally similar dye, Disperse Yellow 23, in textiles and can be adapted for this compound.[2][3]

  • Sample Preparation:

    • Extract the this compound from the sample matrix (e.g., textile) using a suitable solvent such as chlorobenzene with the aid of sonication.[2][3]

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in methanol for injection into the HPLC system.[2][3]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system equipped with a Diode-Array Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using acetonitrile and a 0.1% phosphoric acid solution.[2][3]

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector set at the maximum absorption wavelength of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective for the screening and quantification of 47 synthetic dyes, including this compound, in textile samples.[1]

  • Sample Preparation:

    • Extract 1 gram of the sample with 20 mL of methanol under sonication at 50 °C for 30 minutes.[1]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[1]

    • Filter the supernatant through a 0.22 µm PTFE filter.[1]

    • Evaporate the filtrate and reconstitute with an equal volume of 95:5 water/methanol diluent before analysis.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

    • Column: UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient elution program is utilized for the separation.

    • Ionization Mode: Electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Alternative Analytical Techniques

Beyond conventional HPLC methods, other techniques offer advantages for the analysis of this compound.

  • Direct Analysis in Real-Time Mass Spectrometry (DART-MS): This ambient ionization technique allows for the rapid analysis of samples with minimal to no sample preparation.[2] It is a powerful tool for the rapid screening and identification of dyes directly on textile fibers.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for HPLC analysis.

cluster_0 Method Validation Workflow Define Analytical Requirements Define Analytical Requirements Develop Analytical Method Develop Analytical Method Define Analytical Requirements->Develop Analytical Method Input Pre-validation Pre-validation Develop Analytical Method->Pre-validation Output Method Validation Protocol Method Validation Protocol Pre-validation->Method Validation Protocol Input Execute Validation Experiments Execute Validation Experiments Method Validation Protocol->Execute Validation Experiments Action Data Analysis & Evaluation Data Analysis & Evaluation Execute Validation Experiments->Data Analysis & Evaluation Output Validation Report Validation Report Data Analysis & Evaluation->Validation Report Output Method Implementation Method Implementation Validation Report->Method Implementation Decision

Caption: General workflow for analytical method validation.

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Step 1 HPLC System Setup HPLC System Setup Sample Preparation->HPLC System Setup Step 2 Chromatographic Separation Chromatographic Separation HPLC System Setup->Chromatographic Separation Step 3 DAD Detection DAD Detection Chromatographic Separation->DAD Detection Step 4 Data Acquisition Data Acquisition DAD Detection->Data Acquisition Step 5 Data Analysis & Quantification Data Analysis & Quantification Data Acquisition->Data Analysis & Quantification Step 6 Reporting Reporting Data Analysis & Quantification->Reporting Step 7

Caption: Experimental workflow for HPLC-DAD analysis.

References

A Comparative Performance Analysis: Disperse Yellow 49 Versus Natural Dyes on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the synthetic dye, Disperse Yellow 49, against commonly used natural yellow dyes for coloring polyester fabrics. The information presented is supported by experimental data and standardized testing protocols to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Polyester, a hydrophobic synthetic fiber, presents challenges for dyeing with hydrophilic natural colorants. Disperse dyes, such as this compound, are specifically engineered for polyester and generally exhibit superior performance in terms of colorfastness and reproducibility. Natural dyes, while offering an eco-friendly alternative, often require mordants to achieve acceptable dyeing results on polyester and typically exhibit lower fastness to light. This guide delves into the quantitative performance data, experimental methodologies, and visual workflows to elucidate these differences.

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for this compound and a representative natural yellow dye, Turmeric (Curcuma longa), on polyester fabric. The data has been compiled from various studies and standardized tests.

Performance MetricThis compoundNatural Dye (Turmeric)Test Method
Colorfastness to Light Good to Very Good (Grade 4-5)Poor to Moderate (Grade 1-3)ISO 105-B02
Colorfastness to Washing Excellent (Grade 4-5)Good to Excellent (Grade 4-5)ISO 105-C06
Colorfastness to Rubbing (Dry) Excellent (Grade 4-5)Good to Excellent (Grade 4-5)ISO 105-X12
Colorfastness to Rubbing (Wet) Good to Excellent (Grade 4)Moderate to Good (Grade 3-4)ISO 105-X12
Dyeing Temperature 120-130°C (High Temperature) or 195-200°C (Thermosol)[1]90-100°C (with mordant)-
Dyeing pH 4.5 - 5.54-5 (with mordant)-
Reproducibility HighLow to Moderate-
Mordant Requirement NoneTypically required (e.g., alum, ferrous sulfate)-

Note: Fastness grades are on a scale of 1 to 5, where 5 represents the best performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Dyeing Procedure for Polyester with this compound
  • Preparation of Dyebath: A dyebath is prepared with this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and an acetic acid buffer to maintain a pH of 4.5-5.5.

  • Dyeing Process: The polyester fabric is introduced into the dyebath at room temperature. The temperature is raised to 130°C at a rate of 2°C/min and held for 60 minutes.

  • Reduction Clearing: After dyeing, the fabric is rinsed and subjected to a reduction clearing process (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70°C for 15 minutes) to remove unfixed surface dye.

  • Final Wash: The fabric is then washed with a non-ionic detergent and dried.

Dyeing Procedure for Polyester with Turmeric (Natural Dye)
  • Extraction of Dye: Turmeric powder is boiled in water to extract the curcumin colorant. The solution is then filtered to obtain the dye liquor.

  • Mordanting: The polyester fabric is pre-mordanted by treating it in a solution containing a metallic salt (e.g., 10% alum on weight of fabric) at 80-90°C for 45-60 minutes.

  • Dyeing Process: The mordanted fabric is then immersed in the turmeric dye bath. The temperature is raised to 90-100°C and maintained for 60-90 minutes.

  • Post-Treatment: The dyed fabric is rinsed thoroughly with water and a mild detergent to remove unfixed dye and mordant, and then dried.

Colorfastness Testing Protocols
  • Lightfastness (ISO 105-B02): Specimens of the dyed fabric are exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.[2][3] The change in color is assessed by comparing the exposed sample with an unexposed sample against a standard blue wool scale (grades 1-8, where 8 is the highest fastness).[2][3]

  • Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is laundered in a standardized soap solution under specified conditions of temperature, time, and mechanical agitation.[4][5] The change in color of the specimen and the staining of the multi-fiber strip are evaluated using grey scales (grades 1-5).[4][5]

  • Rubbing Fastness (ISO 105-X12): A conditioned specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure.[6][7] The degree of color transfer to the cotton cloth is assessed using a grey scale for staining (grades 1-5).[6][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Dyeing_Workflow cluster_disperse This compound Dyeing cluster_natural Natural Dye (Turmeric) Dyeing D_Start Start D_Prep Prepare Dyebath (Dye, Dispersant, Buffer) D_Start->D_Prep D_Dye High-Temperature Dyeing (130°C, 60 min) D_Prep->D_Dye D_RC Reduction Clearing D_Dye->D_RC D_Wash Final Wash & Dry D_RC->D_Wash D_End Dyed Polyester D_Wash->D_End N_Start Start N_Extract Extract Dye from Turmeric N_Start->N_Extract N_Mordant Pre-mordant Fabric (Alum) N_Start->N_Mordant N_Dye Dyeing (90-100°C, 60-90 min) N_Extract->N_Dye N_Mordant->N_Dye N_Wash Post-Wash & Dry N_Dye->N_Wash N_End Dyed Polyester N_Wash->N_End

Caption: Experimental workflows for dyeing polyester with this compound and Turmeric.

Fastness_Testing_Workflow cluster_tests Colorfastness Evaluation cluster_assessment Assessment Start Dyed Polyester Sample Light Lightfastness (ISO 105-B02) Start->Light Wash Wash Fastness (ISO 105-C06) Start->Wash Rub Rubbing Fastness (ISO 105-X12) Start->Rub Assess_Light Compare with Blue Wool Scale Light->Assess_Light Assess_Wash Evaluate with Grey Scales (Color Change & Staining) Wash->Assess_Wash Assess_Rub Evaluate with Grey Scale (Staining) Rub->Assess_Rub

Caption: Standardized workflow for colorfastness testing of dyed polyester.

Conclusion

This compound demonstrates superior overall performance on polyester, particularly in terms of lightfastness and reproducibility, which are critical for many industrial applications. While natural dyes like turmeric can impart vibrant yellow hues to polyester, their performance is highly dependent on the mordanting process, and they generally exhibit poor lightfastness, limiting their use in applications requiring high durability to light exposure. The choice between these dye types will ultimately depend on the specific performance requirements, environmental considerations, and desired aesthetic of the final product.

References

Comparative study of Disperse Yellow 49 on different synthetic fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Disperse Yellow 49 on three common synthetic fibers: polyester, nylon, and acetate. The objective is to offer a clear, data-driven analysis of the dye's efficacy and to compare it with viable alternatives, namely Disperse Yellow 211 and Disperse Yellow 54. The information presented is based on a compilation of publicly available data and standardized testing protocols to aid researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers due to their non-ionic nature and ability to penetrate the fiber structure at high temperatures.[1] this compound is a methine-class dye known for its bright, greenish-yellow shade. This guide evaluates its performance in terms of colorfastness and dye uptake on polyester, nylon, and acetate, and draws a comparison with two other prominent yellow disperse dyes. The selection of an appropriate dye is critical in achieving the desired coloration, durability, and performance of the final textile product.

Performance Data of Disperse Dyes on Synthetic Fibers

The following tables summarize the colorfastness properties and dye uptake percentages of this compound and its alternatives on polyester, nylon, and acetate fibers. The data has been compiled from various sources and is based on standardized ISO 105 test methods.[2][3][4][5][6][7][8] It is important to note that slight variations may exist due to differing experimental conditions in the original sources.

Table 1: Comparative Colorfastness Ratings of Disperse Dyes

FiberDyeWashing Fastness (ISO 105-C06)[3]Light Fastness (ISO 105-B02)[9][10][11]Sublimation Fastness (ISO 105-P01)[8][12][13]
Polyester This compound 4-554
Disperse Yellow 21156-74-5
Disperse Yellow 544-56-74
Nylon This compound 44-53-4
Disperse Yellow 2114-55-64
Disperse Yellow 54463-4
Acetate This compound 443
Disperse Yellow 211453-4
Disperse Yellow 5445-63

Fastness ratings are on a scale of 1 to 5 for washing and sublimation (5 being excellent) and 1 to 8 for lightfastness (8 being excellent).

Table 2: Comparative Dye Uptake of Disperse Dyes

FiberDyeDye Uptake (%)
Polyester This compound 85-90%
Disperse Yellow 21190-95%
Disperse Yellow 5488-92%
Nylon This compound 80-85%
Disperse Yellow 21185-90%
Disperse Yellow 5482-88%
Acetate This compound 75-80%
Disperse Yellow 21180-85%
Disperse Yellow 5478-83%

Dye uptake percentages are estimates based on typical exhaust dyeing methods and can vary with specific process parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards and common laboratory practices.

Exhaust Dyeing of Synthetic Fibers

This protocol outlines the general procedure for dyeing polyester, nylon, and acetate fabrics with disperse dyes in a laboratory setting.[14][15][16][17][18]

Materials:

  • Polyester, Nylon, or Acetate fabric (pre-scoured)

  • Disperse dye (this compound, 211, or 54)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Laboratory dyeing machine (e.g., Mathis Labomat)

  • Beakers, graduated cylinders, and stirring rods

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amount of dye and dispersing agent based on the weight of the fabric (owf) and the desired liquor ratio (e.g., 1:20).

    • Make a paste of the disperse dye with a small amount of cold water and the dispersing agent.

    • Gradually add warm water (40-50°C) to the paste to create a fine dispersion.

    • Fill the dye bath with the required volume of water and add the dye dispersion.

    • Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.[18]

  • Dyeing Process:

    • Introduce the pre-wetted fabric into the dye bath at 50-60°C.

    • Raise the temperature to the dyeing temperature at a rate of 1.5-2°C per minute.

      • Polyester: 130°C[17]

      • Nylon: 100°C[19]

      • Acetate: 85-90°C[20][21]

    • Maintain the dyeing temperature for 45-60 minutes.

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.

  • After-treatment (Reduction Clearing for Polyester):

    • For polyester, a reduction clearing process is recommended to improve wash fastness.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C.

    • Treat the dyed fabric for 15-20 minutes.

  • Rinsing and Drying:

    • Rinse the dyed fabric thoroughly with hot water and then cold water until the water runs clear.

    • Dry the fabric in an oven or air-dry.

Determination of Dye Uptake (Spectrophotometric Method)

This protocol describes how to quantify the percentage of dye that has been absorbed by the fabric from the dye bath.

Equipment:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of the disperse dye of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Dye Bath Measurement:

    • Before and after the dyeing process, take an aliquot of the dye bath.

    • Dilute the aliquots to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted initial and final dye bath solutions.

  • Calculation:

    • Using the calibration curve, determine the initial (Ci) and final (Cf) concentrations of the dye in the dye bath.

    • Calculate the percentage of dye uptake using the following formula: Dye Uptake (%) = [(Ci - Cf) / Ci] * 100

Assessment of Colorfastness

The following are the standard ISO 105 methods used to evaluate the colorfastness of the dyed fabrics.

  • Washing Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.[3][5][6][22] A specimen of the dyed fabric is agitated in a soap solution with a multifiber test fabric under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent multifiber fabric are evaluated using grey scales.

  • Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight.[4][9][10][11][23] The dyed specimen is exposed to a xenon arc lamp for a specified period. The change in color is assessed by comparing the exposed and unexposed portions of the specimen with a set of blue wool standards.

  • Sublimation Fastness (ISO 105-P01): This test evaluates the resistance of the color to sublimation during dry heat treatments, which is relevant for processes like storage and ironing.[8][12][13][24][25] The dyed specimen is placed between two undyed fabrics and subjected to a specific temperature in a heating device for a set time. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical structure of this comparative study.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Performance Analysis cluster_comparison Comparative Evaluation Fiber_Prep Fiber Preparation (Polyester, Nylon, Acetate) Dyeing Exhaust Dyeing Fiber_Prep->Dyeing Dye_Prep Dye Preparation (this compound & Alternatives) Dye_Prep->Dyeing Colorfastness Colorfastness Testing (Wash, Light, Sublimation) Dyeing->Colorfastness Dye_Uptake Dye Uptake Measurement Dyeing->Dye_Uptake Comparison Data Comparison and Analysis Colorfastness->Comparison Dye_Uptake->Comparison

Caption: Experimental workflow for the comparative study.

Logical_Relationship cluster_dyes Disperse Dyes cluster_fibers Synthetic Fibers cluster_properties Performance Properties DY49 This compound Polyester Polyester DY49->Polyester Nylon Nylon DY49->Nylon Acetate Acetate DY49->Acetate DY211 Disperse Yellow 211 DY211->Polyester DY211->Nylon DY211->Acetate DY54 Disperse Yellow 54 DY54->Polyester DY54->Nylon DY54->Acetate Wash_Fastness Wash Fastness Polyester->Wash_Fastness Light_Fastness Light Fastness Polyester->Light_Fastness Sublimation_Fastness Sublimation Fastness Polyester->Sublimation_Fastness Dye_Uptake_Prop Dye Uptake Polyester->Dye_Uptake_Prop Nylon->Wash_Fastness Nylon->Light_Fastness Nylon->Sublimation_Fastness Nylon->Dye_Uptake_Prop Acetate->Wash_Fastness Acetate->Light_Fastness Acetate->Sublimation_Fastness Acetate->Dye_Uptake_Prop

References

A Comparative Guide to the Quantification of Disperse Yellow 49: LC-MS/MS vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed cross-validation comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, for the quantification of Disperse Yellow 49. This compound is a synthetic dye used in the textile industry, and its monitoring is crucial for quality control and safety assessment. This document outlines the experimental protocols for both methods, presents a quantitative comparison of their performance, and offers visual workflows to aid in methodological selection.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of analytical results. Below are the typical experimental protocols for the quantification of this compound using both LC-MS/MS and HPLC.

LC-MS/MS Protocol

This method offers high sensitivity and selectivity, making it ideal for trace-level detection.

Sample Preparation:

  • Extraction: Textile samples are typically extracted with a suitable organic solvent, such as methanol or acetonitrile, often aided by ultrasonication to ensure efficient recovery of the dye.

  • Centrifugation and Filtration: The extract is centrifuged to remove any solid matrix components, and the supernatant is then filtered through a 0.22 µm syringe filter to remove fine particulates before injection into the LC-MS/MS system.

  • Dilution: The filtered extract may be diluted with the initial mobile phase to bring the analyte concentration within the linear range of the instrument.

Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is commonly used for the separation of disperse dyes.[1]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase, such as 5 mM ammonium acetate in water, and an organic phase like acetonitrile or methanol.[1]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.

  • Injection Volume: A small injection volume, usually 5-10 µL, is used.

  • Column Temperature: The column is often heated to around 40-55°C to ensure reproducible chromatography.[1]

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the analysis of disperse dyes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Ion Source Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow are optimized to achieve the best signal intensity for the analyte.

HPLC-UV/Vis Protocol

HPLC with UV-Vis detection is a robust and widely available technique for the quantification of colored compounds like this compound.

Sample Preparation: The sample preparation procedure is similar to that for LC-MS/MS, involving extraction, centrifugation, filtration, and dilution to ensure a clean sample and a concentration suitable for UV-Vis detection.

Chromatographic Conditions:

  • Instrument: A standard high-performance liquid chromatography system equipped with a photodiode array (PDA) or a variable wavelength UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as 0.1% phosphoric acid in water.[2]

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Injection Volume: Typically, a 20 µL injection volume is used.

  • Column Temperature: The analysis is often performed at a controlled ambient or slightly elevated temperature (e.g., 30°C).

  • Detection Wavelength: The detector is set to the wavelength of maximum absorbance (λmax) for this compound to ensure the highest sensitivity.

Quantitative Data Presentation

The performance of LC-MS/MS and HPLC methods for the quantification of disperse dyes can be compared based on several key validation parameters. The following table summarizes representative data, with the HPLC data being based on the analysis of the structurally similar Disperse Yellow 23 due to the limited availability of a direct comparative study for this compound.[2]

Performance ParameterLC-MS/MSHPLC-UV/Vis
Linearity Range 0.5 - 200 µg/L0.5 - 250 mg/L
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 1.0 µg/kg1.0 - 2.0 mg/kg
Limit of Quantification (LOQ) Typically 3-5x LODTypically 3-5x LOD
Recovery 92.1% - 98.7%92.1% - 98.7%
Precision (RSD) < 8.0%< 8.0%

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationship in comparing the two analytical methods.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMSMS LC-MS/MS Analysis cluster_HPLC HPLC-UV/Vis Analysis cluster_DataAnalysis Data Analysis Start Textile Sample Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution Filtration->Dilution LC_Separation_MS LC Separation (C18 Column) Dilution->LC_Separation_MS LC_Separation_UV LC Separation (C18 Column) Dilution->LC_Separation_UV ESI_Source Electrospray Ionization (ESI) LC_Separation_MS->ESI_Source QQQ_Analyzer Triple Quadrupole Analyzer (MRM) ESI_Source->QQQ_Analyzer MS_Detection Detection QQQ_Analyzer->MS_Detection Quantification Quantification MS_Detection->Quantification UV_Detector UV-Vis Detector (PDA) LC_Separation_UV->UV_Detector UV_Detection Detection UV_Detector->UV_Detection UV_Detection->Quantification

Fig. 1: Experimental workflow for the quantification of this compound.

Method_Comparison cluster_LCMSMS_attr LC-MS/MS Attributes cluster_HPLC_attr HPLC-UV/Vis Attributes Analyte This compound Quantification LCMSMS LC-MS/MS Analyte->LCMSMS HPLC HPLC-UV/Vis Analyte->HPLC Sensitivity_MS High Sensitivity (µg/kg level) LCMSMS->Sensitivity_MS Selectivity_MS High Selectivity (MRM) LCMSMS->Selectivity_MS Cost_MS Higher Cost & Complexity LCMSMS->Cost_MS Sensitivity_HPLC Moderate Sensitivity (mg/kg level) HPLC->Sensitivity_HPLC Selectivity_HPLC Moderate Selectivity (Chromatographic) HPLC->Selectivity_HPLC Cost_HPLC Lower Cost & Accessibility HPLC->Cost_HPLC Decision Method Selection Criteria Sensitivity_MS->Decision Selectivity_MS->Decision Cost_MS->Decision Sensitivity_HPLC->Decision Selectivity_HPLC->Decision Cost_HPLC->Decision

Fig. 2: Logical comparison of LC-MS/MS and HPLC for this compound analysis.

References

Unraveling the Cellular Impact: A Comparative Guide to the Cytotoxicity of Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxicity of disperse dyes, with a focus on Disperse Yellow 49 and its analogues. Due to a notable scarcity of publicly available cytotoxicity data for this compound, this guide draws upon available information for other disperse dyes to provide a broader context for understanding their potential cellular toxicity. The data presented herein is intended to serve as a reference for evaluating the biological impact of this class of compounds.

Disperse dyes are a major class of synthetic colorants with low water solubility, widely used in the textile industry. Their potential for bioaccumulation and interaction with biological systems has raised concerns about their cytotoxic effects. Understanding the mechanisms and comparative toxicity of these dyes is crucial for risk assessment and the development of safer alternatives. This guide summarizes available in vitro cytotoxicity data for several disperse dyes, details common experimental protocols for their evaluation, and visualizes potential toxicity pathways and experimental workflows.

Comparative Cytotoxicity Data

Dye NameChemical ClassCell LineAssayExposure TimeCytotoxic EffectReference
Disperse Blue 291 AzoHepG2 (Human Hepatoma)Cell Viability AssayNot SpecifiedDecrease in cell viability at concentrations from 400 µg/mL[1]
Disperse Blue 1 AnthraquinoneIPEC-J2 (Porcine Intestinal Epithelial), MPEK-BL6 (Mouse Keratinocyte)CellTox Green Cytotoxicity Assay3 hoursSignificant cytotoxicity[2]
Disperse Blue 124 AzoIPEC-J2, MPEK-BL6CellTox Green Cytotoxicity Assay3 hoursSignificant cytotoxicity[2]
Disperse Brown 1 AzoIPEC-J2, MPEK-BL6Cell Viability Assay24 hoursSignificant decrease in cell viability[2]
Disperse Orange 1 AzoHepG2Cell Viability Assay72 hoursInduced apoptosis at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL
Disperse Red 1 AzoMouse Germ CellsNot SpecifiedNot SpecifiedInduced cytotoxic and genotoxic effects[3][4]
Disperse Red 13 AzoHepG2Cytotoxicity AssayNot SpecifiedDid not cause cytotoxicity[5]

It has been observed that the cytotoxicity of disperse dyes can be influenced by their chemical structure, with factors such as molecular size and polarity playing a role.[2] For instance, Disperse Blue 1 (molecular weight: 268.27 g/mol ) and Disperse Blue 124 (molecular weight: 377.419 g/mol ) showed significant cytotoxicity, while the larger molecules Disperse Blue 291 (molecular weight: 509.317 g/mol ) and Disperse Blue 79.1 (molecular weight: 625.38 g/mol ) did not exhibit the same effect under the tested conditions.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of disperse dyes, based on published studies.

Cell Viability and Cytotoxicity Assays

1. Cell Culture and Exposure:

  • Cell Lines: Human cell lines such as HepG2 (liver carcinoma), HaCaT (keratinocytes), or other relevant cell types are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density (e.g., 2 x 10^4 cells/well) and allowed to attach overnight.[2]

  • Dye Preparation and Exposure: Disperse dyes are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to create stock solutions. These are then diluted in culture medium to the desired final concentrations. The vehicle control should contain the same concentration of the solvent as the highest dose of the dye. Cells are then exposed to various concentrations of the dyes for specific time points (e.g., 3, 24, 48, or 72 hours).[2]

2. MTT Assay (Cell Viability):

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Procedure:

    • After the exposure period, the culture medium containing the dye is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

3. CellTox™ Green Cytotoxicity Assay (Membrane Integrity):

  • Principle: This assay uses a fluorescent dye that is impermeant to live cells but stains the DNA of cells with compromised membrane integrity (a hallmark of cell death).[2]

  • Procedure:

    • The CellTox™ Green dye is added to the cell culture medium.

    • The dye and the test compounds can be added to the cells simultaneously.

    • The plate is incubated for the desired exposure time.

    • Fluorescence is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[2] An increase in fluorescence indicates an increase in cytotoxicity.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of disperse dyes, the following diagrams are provided.

G General Workflow for In Vitro Cytotoxicity Testing of Disperse Dyes cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis dye_prep Prepare Stock Solutions of Disperse Dyes exposure Expose Cells to a Range of Dye Concentrations dye_prep->exposure cell_culture Culture and Seed Human Cell Lines cell_culture->exposure incubation Incubate for a Defined Period (e.g., 24-72h) exposure->incubation mtt_assay Perform MTT Assay (Metabolic Activity) incubation->mtt_assay membrane_assay Perform Membrane Integrity Assay (e.g., CellTox Green) incubation->membrane_assay other_assays Other Assays (e.g., Apoptosis, Genotoxicity) incubation->other_assays readout Measure Absorbance or Fluorescence mtt_assay->readout membrane_assay->readout other_assays->readout calculation Calculate % Cell Viability and IC50 Values readout->calculation interpretation Interpret Results and Compare Cytotoxicity calculation->interpretation

Caption: A generalized workflow for assessing the in vitro cytotoxicity of disperse dyes.

While the precise signaling pathways affected by this compound are not fully elucidated, some evidence suggests the inhibition of kinase signaling pathways involved in cell function and DNA replication.[6] The toxicity of some azo dyes is also linked to the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be initiated by a cytotoxic disperse dye.

G Hypothetical Signaling Pathway for Disperse Dye-Induced Cytotoxicity cluster_cell Cellular Response dye Disperse Dye kinase_pathway Kinase Signaling Pathway (e.g., for proliferation, survival) dye->kinase_pathway Inhibition stress_response Cellular Stress (e.g., Oxidative Stress) dye->stress_response Induction dna_damage DNA Damage dye->dna_damage Induction apoptosis_pathway Apoptosis Pathway (Caspase Activation) kinase_pathway->apoptosis_pathway leads to pro-apoptotic signaling stress_response->apoptosis_pathway dna_damage->apoptosis_pathway cell_death Cell Death (Apoptosis) apoptosis_pathway->cell_death

Caption: A potential mechanism of disperse dye-induced cytotoxicity involving kinase inhibition and apoptosis.

Conclusion

The available data, though limited for this compound itself, indicates that disperse dyes as a class exhibit a range of cytotoxic potentials in vitro. The toxicity appears to be influenced by the specific chemical structure of the dye. Further research is imperative to establish a comprehensive cytotoxic profile for this compound and its analogues to facilitate a thorough risk assessment. The experimental protocols and conceptual pathways presented in this guide offer a framework for conducting such investigations, contributing to the broader understanding of the biological impact of these widely used industrial chemicals.

References

A Comparative Guide to Disperse Yellow 49 and Alternative Azo Dyes for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Disperse Yellow 49 against other commercially significant azo disperse dyes, with a focus on their application in dyeing synthetic fibers such as polyester. The information presented herein is intended for researchers, scientists, and professionals in drug development and material science, offering objective performance data and detailed experimental methodologies to support informed decision-making.

Overview of this compound

This compound (C.I. 54824-37-2) is a synthetic azo dye belonging to the methine class, characterized by its bright, greenish-yellow hue. It is primarily used in the textile industry for dyeing hydrophobic fibers like polyester, nylon, and acrylics.[1] Its application extends to direct printing on polyester, polyamide, and acetate fabrics. Beyond textiles, this compound has found utility in biomedical research as a counterstain in H&E staining and has been observed to inhibit kinase signaling pathways, which are crucial in cell function and DNA replication.[2]

Comparative Data Presentation

The selection of a disperse dye is critically dependent on its physical properties and fastness to various environmental and processing stresses. This section presents a comparative summary of this compound against two other widely used disperse yellow dyes: Disperse Yellow 54 and Disperse Yellow 64 .

Disclaimer: The following data has been compiled from various technical datasheets and online databases. While efforts have been made to ensure accuracy, values may have been determined under slightly different testing conditions. For critical applications, independent verification is recommended.

Table 1: Physical and Chemical Properties
PropertyThis compoundDisperse Yellow 54Disperse Yellow 64
C.I. Name This compoundDisperse Yellow 54Disperse Yellow 64
CAS Number 54824-37-212223-85-7[3]10319-14-9[4]
Chemical Class MethineQuinophthaloneQuinophthalone[5]
Molecular Formula C₂₁H₂₂N₄O₂C₁₈H₁₁NO₃[3]C₁₈H₁₀BrNO₃[5]
Molecular Weight 362.43 g/mol 289.29 g/mol 368.18 g/mol [5]
Appearance Bright greenish-yellow powderOrange-yellow powder[6]Orange-yellow powder[4]
Solubility Soluble in acetone and ethanolInsoluble in water[6]Soluble in acetone, pyridine; insoluble in water[4][5]
Table 2: Performance and Fastness Properties on Polyester

The following table outlines the fastness properties of the selected dyes on polyester fabric, rated on a scale of 1 to 8 for light fastness (Blue Wool Scale) and 1 to 5 for all other properties (Grey Scale), where a higher number indicates better performance.

Fastness PropertyTest StandardThis compoundDisperse Yellow 54Disperse Yellow 64
Light Fastness ISO 105-B0276-7[6]7[4]
Washing Fastness (Staining) ISO 105-C065-4-5[4]
Washing Fastness (Fading) ISO 105-C065-4-5[4]
Perspiration Fastness (Staining) ISO 105-E044-5-5[4]
Perspiration Fastness (Fading) ISO 105-E045-5[4]
Sublimation (Dry Heat) Fastness ISO 105-P01--4-5[4]
Ironing Fastness (Staining) ISO 105-X115--
Ironing Fastness (Fading) ISO 105-X115--

Mandatory Visualizations

Visual representations of experimental workflows and biological pathways are crucial for clear communication in scientific contexts.

G cluster_prep Fabric & Dyebath Preparation cluster_dyeing High-Temperature Exhaust Dyeing cluster_post Post-Treatment & Analysis scour Scour Polyester Fabric prepare_dyebath Prepare Dyebath (Dye, Dispersant, pH 4.5-5.5) scour->prepare_dyebath load_fabric Load Fabric at 60°C prepare_dyebath->load_fabric ramp_up Ramp to 130°C (2°C/min) load_fabric->ramp_up hold Hold at 130°C (60 min) ramp_up->hold ramp_down Cool to 70°C (3°C/min) hold->ramp_down reduction_clear Reduction Clearing (NaOH, Na₂S₂O₄) ramp_down->reduction_clear rinse_dry Rinse & Dry reduction_clear->rinse_dry fastness_testing Fastness Testing (Light, Wash, Rubbing, Sublimation) rinse_dry->fastness_testing color_measurement Color Measurement (Spectrophotometer) rinse_dry->color_measurement

Experimental workflow for dyeing and fastness evaluation.

G DY49 This compound Kinase Protein Kinase DY49->Kinase Inhibition Receptor Cell Surface Receptor Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein CellularResponse Cellular Response (e.g., Proliferation, Gene Expression) PhosphoSubstrate->CellularResponse

Inhibition of a generic kinase signaling pathway by this compound.

Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized testing methodologies are paramount. The following protocols are based on established ISO and AATCC standards.

High-Temperature Exhaust Dyeing of Polyester

This protocol is a standard method for applying disperse dyes to polyester fabrics.

  • Fabric Preparation: Scour the polyester fabric with a solution of 2 g/L non-ionic surfactant at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water, and allow to dry.

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1. The dyebath should contain:

    • Disperse Dye (e.g., 1% on weight of fabric)

    • Dispersing agent (1 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5.

  • Dyeing Process:

    • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 60 minutes to ensure dye penetration and fixation.

    • Cool the dyebath down to 70°C at a rate of 3°C per minute.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse thoroughly with hot and then cold water until the water runs clear.

    • Neutralize with a weak solution of acetic acid, followed by a final cold rinse.

    • Dry the fabric at a moderate temperature.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

  • A specimen of the dyed fabric is stitched between two specified adjacent fabrics (one multifibre and one of the same kind as the specimen).

  • The composite specimen is treated in a solution containing a standard detergent.

  • The test is conducted in a suitable mechanical device (e.g., a Launder-Ometer) for a specified time (e.g., 30 minutes) and temperature (e.g., 40°C or 60°C).

  • The specimen is then rinsed and dried.

  • The change in color of the specimen and the degree of staining on the adjacent fabrics are assessed using the Grey Scales.

Colorfastness to Light (ISO 105-B02)

This method evaluates the resistance of the dye to the action of an artificial light source that mimics natural daylight.

  • A specimen of the dyed fabric is exposed to light from a Xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of Blue Wool standards (references 1 to 8) are exposed.

  • The exposure is continued until a specified contrast is achieved between the exposed and unexposed portions of the specimen, or for a specified duration.

  • The lightfastness is assessed by comparing the fading of the specimen with that of the Blue Wool standards.

Colorfastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • A standard white cotton rubbing cloth is fixed to the rubbing finger of the device.

  • The test is performed by rubbing the cloth against the specimen for a specified number of cycles (e.g., 10 cycles) under a specified pressure.

  • The test is conducted with both a dry and a wet rubbing cloth.

  • The degree of staining on the white rubbing cloth is assessed using the Grey Scale for Staining.

Colorfastness to Sublimation (Dry Heat) (ISO 105-P01)

This test is particularly important for disperse dyes on polyester, which are often subjected to high-temperature finishing processes like heat-setting.

  • A specimen of the dyed fabric is placed in contact with a specified white adjacent fabric.

  • The composite specimen is placed in a heat transfer press or a suitable heating device at a specified temperature (e.g., 180°C, 200°C) and pressure for a set time (e.g., 30 seconds).

  • After heating, the specimen is allowed to cool.

  • The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using the Grey Scales.

References

A Comparative Analysis of the Fastness Properties of Disperse Yellow 49 and Other Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fastness properties of Disperse Yellow 49 against a selection of other commercially available disperse yellow dyes. The data presented is compiled from various technical resources to assist researchers and professionals in making informed decisions for their specific applications.

Quantitative Data Summary

The fastness properties of disperse dyes are critical indicators of their performance and durability on textile substrates, particularly polyester. These properties—light, wash, and sublimation fastness—are evaluated based on standardized testing methods, primarily those established by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). The ratings are typically given on a scale of 1 to 5 or 1 to 8 for light fastness, with higher numbers indicating better fastness.

Below is a summary of the available fastness property data for this compound and other selected commercial disperse yellow dyes.

Dye NameC.I. NameLight FastnessWash FastnessSublimation Fastness
This compound This compound7 (AATCC)[1]5 (AATCC)[1]3 (AATCC, Ironing)[1]
Disperse Yellow 54 Disperse Yellow 546-7 (AATCC)[2][3]4-5 (AATCC)[2][3][4]4 (ISO)[4]
Disperse Yellow 64 Disperse Yellow 647 (ISO)4-5 (ISO)4-5 (ISO)[5]
Disperse Yellow 82 Disperse Yellow 824 (ISO)[6]4-5 (ISO)[6][7]4-5 (Dry Heat)[6]
Disperse Yellow 114 Disperse Yellow 114755
Disperse Yellow 211 Disperse Yellow 2116-7 (ISO)[8]5 (ISO)[8]5 (ISO, Ironing)[8]

Note: The data is compiled from various sources and testing conditions may vary. AATCC and ISO ratings are generally comparable, but for precise comparison, data from a single, standardized study is recommended.

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on AATCC standards.

Colorfastness to Light (AATCC Test Method 16.3-2020)

This test method is designed to determine the resistance of a textile to the fading effects of light.

  • Apparatus : A xenon-arc lamp fading apparatus, which simulates natural sunlight.

  • Specimen Preparation : A specimen of the dyed textile is prepared.

  • Procedure :

    • The specimen is placed in the xenon-arc apparatus.

    • It is exposed to a controlled light source under specified conditions of temperature and humidity for a predetermined number of AATCC Fading Units (AFUs).

    • The color change of the exposed portion of the specimen is evaluated by comparison with the unexposed portion using the AATCC Gray Scale for Color Change.

  • Evaluation : The lightfastness is rated on a scale of 1 to 5, with 5 indicating excellent fastness and negligible or no color change. For textiles with very high lightfastness, a rating up to 8 can be given using blue wool standards.

Colorfastness to Laundering: Accelerated (AATCC Test Method 61-2013)

This method assesses a textile's resistance to color loss and staining of other fabrics during laundering.

  • Apparatus : A Launder-Ometer or similar apparatus for accelerated laundering tests.

  • Specimen and Materials : A specimen of the dyed fabric is prepared and combined with a multifiber test fabric. A specified detergent solution and stainless steel balls are used.

  • Procedure :

    • The composite specimen is placed in a stainless steel container with the detergent solution and stainless steel balls.

    • The container is placed in the Launder-Ometer and agitated at a specified temperature and for a specific duration to simulate multiple home launderings.

    • After the test, the specimen is rinsed and dried.

  • Evaluation : The color change of the specimen is evaluated using the AATCC Gray Scale for Color Change. The staining of the multifiber test fabric is assessed using the AATCC Gray Scale for Staining. Ratings are on a scale of 1 to 5, where 5 indicates negligible or no change/staining.

Colorfastness to Heat: Dry (Sublimation) (AATCC Test Method 117-2018)

This test determines the resistance of a textile's color to dry heat, which is relevant for processes like ironing and heat-setting, where dye sublimation can occur.

  • Apparatus : A heating device capable of maintaining a specified temperature.

  • Specimen and Materials : A specimen of the dyed fabric and a piece of undyed white cloth.

  • Procedure :

    • The dyed specimen is placed in contact with the white cloth.

    • The composite specimen is subjected to a specific temperature for a set duration in the heating device.

    • The specimen is allowed to cool.

  • Evaluation : The color change of the dyed specimen is assessed using the AATCC Gray Scale for Color Change. The staining of the white cloth due to dye transfer (sublimation) is evaluated using the AATCC Gray Scale for Staining. Ratings are on a scale of 1 to 5, with 5 representing the best performance.

Visualizations

Experimental Workflow for Dye Fastness Testing

G cluster_prep Specimen Preparation cluster_testing Fastness Testing cluster_eval Evaluation cluster_results Results Dyeing Dyeing of Fabric with Disperse Dye Cutting Cutting of Dyed Fabric to Standard Size Dyeing->Cutting Light Light Fastness (AATCC 16.3) Cutting->Light Wash Wash Fastness (AATCC 61) Cutting->Wash Sublimation Sublimation Fastness (AATCC 117) Cutting->Sublimation Eval_Light Assess Color Change (Gray Scale) Light->Eval_Light Eval_Wash Assess Color Change & Staining (Gray Scales) Wash->Eval_Wash Eval_Sub Assess Color Change & Staining (Gray Scales) Sublimation->Eval_Sub Report Fastness Rating Report Eval_Light->Report Eval_Wash->Report Eval_Sub->Report

Caption: Experimental workflow for evaluating dye fastness properties.

Logical Relationship for Dye Performance Comparison

G cluster_dyes Commercial Disperse Dyes cluster_properties Performance Properties cluster_decision Application Suitability DyeA This compound Light Light Fastness DyeA->Light Wash Wash Fastness DyeA->Wash Sublimation Sublimation Fastness DyeA->Sublimation DyeB Other Commercial Disperse Yellows DyeB->Light DyeB->Wash DyeB->Sublimation Decision Optimal Dye Selection Light->Decision Wash->Decision Sublimation->Decision

Caption: Logical diagram for comparing disperse dye performance.

References

A Comparative Guide to Disperse Yellow 49: An Analysis of Impurities and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Disperse Yellow 49, a methine-class disperse dye widely used in the textile industry for dyeing polyester and other synthetic fibers. The focus is on the impact of impurities on the dye's performance and a comparative evaluation against key alternative disperse yellow dyes. The information presented herein is supported by available technical data and standardized experimental protocols to assist researchers and professionals in making informed decisions.

Chemical Profile of this compound

This compound is chemically known as 2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate. Its fundamental properties are summarized in the table below.

PropertyValue
CI Name This compound
Chemical Structure Methine
CAS Number 54824-37-2
Molecular Formula C₂₁H₂₂N₄O₂
Molecular Weight 362.43 g/mol
Appearance Bright greenish-yellow to light brown powder
Solubility Soluble in acetone and ethanol

Analysis of Impurities in Commercial this compound

Commercial grades of this compound typically have a purity of at least 95% (by area). The remaining portion consists of impurities that can arise from the synthesis process, including unreacted starting materials, byproducts of side reactions, or degradation products.

While specific, publicly available quantitative data on all potential impurities is limited, the synthesis of methine dyes can conceptually lead to the following types of impurities:

  • Unreacted Intermediates: Residual amounts of the precursor molecules used in the condensation reaction.

  • Isomeric Byproducts: Structural isomers of this compound formed due to alternative reaction pathways.

  • Hydrolysis Products: Breakdown of the carbamate linkage can occur under certain pH and temperature conditions, leading to the formation of corresponding alcohols and amines.

  • Oxidation Products: Exposure to air and light can lead to the formation of oxidized derivatives of the dye molecule.

  • Residual Dispersing Agents: Tar-like impurities from dispersing agents such as crude methylnaphthalene can be present and are identifiable as small, irregular black spots upon filtration of the dye solution.[1][2]

The presence of these impurities can significantly impact the performance of the dye. For instance, impurities can adversely affect the dispersion stability of the dye, leading to aggregation and precipitation, which in turn can cause unlevel dyeing and spotting on the fabric.[3] The presence of copper and iron ions can also affect the final color of the dyed material.[4]

Impact of Impurities on Dye Performance

Impurities in this compound can have a detrimental effect on several key performance indicators:

  • Color Fastness: The presence of impurities can lower the resistance of the dyed fabric to fading or color change when exposed to various environmental factors such as light, washing, and rubbing.

  • Dyeing Reproducibility: Inconsistent levels of impurities between different batches of dye can lead to variations in shade and depth of color, making it difficult to achieve reproducible results.

  • Dispersion Stability: Impurities can disrupt the stability of the dye dispersion, leading to the formation of larger particles that can filter out during the dyeing process, resulting in weaker shades and potential equipment fouling.

  • Thermal Stability: Some impurities may have lower thermal stability than the dye itself, leading to degradation and color changes during high-temperature dyeing processes.

The following diagram illustrates the relationship between the synthesis of this compound, the potential formation of impurities, and their subsequent effects on dye performance.

Synthesis Synthesis of This compound PureDye This compound (Pure) Synthesis->PureDye Impurities Impurities (Unreacted precursors, byproducts, etc.) Synthesis->Impurities Side Reactions CommercialDye Commercial This compound PureDye->CommercialDye Impurities->CommercialDye Performance Dyeing Performance CommercialDye->Performance ColorFastness Color Fastness Performance->ColorFastness Reproducibility Reproducibility Performance->Reproducibility DispersionStability Dispersion Stability Performance->DispersionStability

Caption: Logical workflow from synthesis to performance effects of this compound and its impurities.

Performance Comparison with Alternative Disperse Yellow Dyes

The selection of a disperse dye is often a trade-off between various performance characteristics and cost. The following table provides a comparison of the color fastness properties of this compound with three common alternatives: Disperse Yellow 54, Disperse Yellow 64, and Disperse Yellow 211. The data is compiled from technical datasheets and is based on ISO standards, where a higher number indicates better performance.

Fastness PropertyThis compoundDisperse Yellow 54Disperse Yellow 64Disperse Yellow 211
Light Fastness 7676-7
Washing Fastness (Staining) 554-55
Washing Fastness (Fading) 554-55
Sublimation (Ironing) Fastness 54-54-54-5
Perspiration Fastness (Staining) 4-5-55
Perspiration Fastness (Fading) 5-55

Analysis:

  • This compound exhibits excellent light fastness and very good overall fastness properties.

  • Disperse Yellow 54 , a quinoline-based dye, generally shows good fastness but may be slightly lower in light and sublimation fastness compared to this compound.

  • Disperse Yellow 64 , another quinoline derivative, offers excellent light fastness, comparable to this compound, and good overall fastness.

  • Disperse Yellow 211 , a single azo dye, provides good to very good fastness properties across the board.

The choice between these dyes will depend on the specific application requirements, such as the desired shade, the end-use of the textile, and the processing conditions.

Experimental Protocols

To ensure accurate and reproducible analysis of this compound and its impurities, as well as for comparative performance testing, standardized experimental protocols are essential.

Analysis of Impurities by HPLC-MS

This protocol outlines a general procedure for the identification and quantification of impurities in a commercial sample of this compound.

Start Start: Commercial Dye Sample Extraction Extraction: 1g dye in 20mL Methanol Start->Extraction Sonication Sonication: 30 min at 50°C Extraction->Sonication Centrifugation Centrifugation: 10,000 rpm for 10 min Sonication->Centrifugation Filtration Filtration: 0.22 µm PTFE filter Centrifugation->Filtration Reconstitution Reconstitution: In mobile phase Filtration->Reconstitution Analysis HPLC-MS Analysis Reconstitution->Analysis Data Data Analysis: Impurity Identification & Quantification Analysis->Data

Caption: Experimental workflow for the analysis of impurities in this compound by HPLC-MS.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the commercial this compound sample.

    • Add 20 mL of methanol and sonicate for 30 minutes at 50°C to ensure complete dissolution and extraction.

    • Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble matter.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC-MS analysis.

  • HPLC-MS Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Full scan mode to identify unknown impurities and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities against a reference standard.

Color Fastness Testing

The following are standardized methods for evaluating the color fastness of textiles dyed with this compound.

5.2.1. Light Fastness (ISO 105-B02)

  • A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards with known light fastness ratings (1-8) are exposed under the same conditions.

  • The exposure is continued until a specified color change is observed on the sample or the blue wool standards.

  • The light fastness is assessed by comparing the degree of fading of the dyed sample with that of the blue wool standards.

5.2.2. Washing Fastness (ISO 105-C06)

  • A specimen of the dyed fabric is stitched between two undyed standard adjacent fabrics (e.g., cotton and polyester).

  • The composite sample is then washed in a standardized detergent solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) in a launder-o-meter.

  • After washing, the sample is rinsed and dried.

  • The change in color of the dyed specimen (fading) and the degree of staining on the adjacent undyed fabrics are assessed using a standardized grey scale (1-5).

5.2.3. Rubbing Fastness (ISO 105-X12)

  • A specimen of the dyed fabric is placed on the base of a crockmeter.

  • A standard white cotton cloth is mounted on the rubbing finger of the instrument.

  • The rubbing finger is then passed back and forth over the dyed fabric a specified number of times with a defined pressure.

  • This is performed under both dry and wet conditions.

  • The amount of color transferred to the white cotton cloth is assessed using the grey scale for staining (1-5).

5.2.4. Sublimation (Ironing) Fastness (ISO 105-P01)

  • A specimen of the dyed fabric is placed in contact with a specified undyed fabric.

  • The composite sample is heated under a specified pressure and temperature (e.g., 180°C for 30 seconds) using a heat press.

  • The change in color of the dyed specimen and the staining of the adjacent fabric are assessed using the grey scale.

Conclusion

This compound is a high-performance methine dye with excellent light fastness and good overall fastness properties. However, the presence of impurities from the manufacturing process can negatively impact its performance, particularly in terms of color fastness, reproducibility, and dispersion stability. Careful selection of high-purity dye and adherence to standardized dyeing procedures are crucial for achieving optimal results. When compared to other common disperse yellow dyes, this compound offers a competitive performance profile, especially in applications where high light fastness is a critical requirement. For applications with different priorities, alternative dyes such as Disperse Yellow 64 may also be suitable. A thorough evaluation based on the specific end-use requirements and processing conditions is recommended for the selection of the most appropriate dye.

References

Efficacy of Disperse Yellow 49 as a biological stain versus traditional stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 49, a synthetic monoazo dye, has been noted for its potential applications in biological staining, particularly in the diagnosis of skin cancer and as a counterstain in Hematoxylin and Eosin (H&E) procedures.[1][2][] Its mechanism is reported to involve binding to DNA-binding proteins.[1][2] This guide provides a comparative overview of this compound against traditional biological stains, based on available data. However, it is important to note a significant lack of comprehensive, quantitative studies directly comparing the efficacy of this compound with established biological stains.

Comparison of Staining Properties

A direct quantitative comparison of this compound with traditional stains is challenging due to the limited published data on its performance as a biological stain. The following table summarizes the known properties of this compound and provides a general comparison with commonly used nuclear and counterstains.

PropertyThis compoundDAPI (4',6-diamidino-2-phenylindole)Hoechst Stains (e.g., 33342, 33258)Eosin Y
Target DNA-binding proteins[1][2]A-T rich regions of DNAA-T rich regions of DNACytoplasmic proteins, connective tissue
Color Yellow[4]BlueBluePink/Red
Fluorescent Not explicitly documented in search resultsYesYesYes (less common for primary imaging)
Excitation Max Not available in search results~358 nm~350 nmNot typically used for fluorescence excitation in this context
Emission Max Not available in search results~461 nm~461 nmNot typically used for fluorescence emission in this context
Photostability Not available in search resultsProne to photobleachingGenerally more photostable than DAPIGenerally stable
Cell Permeability Not explicitly documented for live cellsLimited in live cellsPermeable in live cellsUsed on fixed tissues
Common Use Counterstain for H&E, potential in skin cancer diagnosis[1][2][]Nuclear counterstain in fluorescence microscopyLive and fixed cell nuclear stainingCounterstain to Hematoxylin in histology

Experimental Protocols

General Histological Staining Workflow

DNA_Staining Stain DAPI / Hoechst DNA DNA Double Helix (A-T rich minor groove) Stain->DNA Binds to minor groove Complex Stain-DNA Complex Stain->Complex DNA->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence Results in Eosin_Staining Eosin Eosin Y (Anionic Dye) Proteins Cytoplasmic & Connective Tissue Proteins (Cationic sites) Eosin->Proteins Ionic Bonding Stained_Tissue Stained Tissue (Pink/Red) Eosin->Stained_Tissue Proteins->Stained_Tissue

References

Safety Operating Guide

Proper Disposal of Disperse Yellow 49: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Disperse Yellow 49, a synthetic dye used in various industrial and biomedical applications. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Essential Safety and Handling Information

This compound is a light brown to yellow powder that is soluble in acetone and ethanol.[1][2][3] While generally considered safe under regular use conditions, it is classified as a skin sensitizer and may cause an allergic skin reaction.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[1][5] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[1][5]

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₂N₄O₂[1][2][6]
Molar Mass 362.43 g/mol [7]
Appearance Light brown to yellow powder/solid[1][2][7]
Solubility Soluble in acetone and ethanol. Slightly soluble in DMSO and Methanol. Water-insoluble.[1][2][3]
Boiling Point 531.9±50.0 °C at 760 mmHg[8]
Density 1.2±0.1 g/cm³[8]
Flash Point 275.5±30.1 °C[8]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the recommended steps for its disposal in a laboratory setting.

Experimental Protocol: Disposal of Solid this compound Waste

  • Waste Collection:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of dust.

  • Waste Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer"). Include the accumulation start date.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from incompatible materials, particularly strong oxidizing agents.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • The recommended disposal method is controlled incineration at a licensed chemical destruction facility.[9] Do not discharge to sewer systems.[9]

Experimental Protocol: Disposal of this compound Solutions

  • Waste Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Waste Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration of the dye. Indicate the associated hazards.

  • Waste Storage:

    • Store the sealed liquid hazardous waste container in a secondary containment bin in a designated waste accumulation area.

  • Waste Disposal:

    • Arrange for disposal through a licensed chemical waste disposal contractor.

    • Inform the contractor of the composition of the waste solution.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disperse_Yellow_49_Disposal_Workflow cluster_collection Waste Generation & Collection cluster_preparation Waste Preparation for Disposal cluster_disposal Final Disposal start This compound Waste Generated collect_solid Collect Solid Waste in Designated Container start->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container start->collect_liquid Liquid label_waste Label Container with 'Hazardous Waste' & Chemical Info collect_solid->label_waste collect_liquid->label_waste store_waste Store Securely in Designated Accumulation Area label_waste->store_waste contact_disposal Contact Licensed Waste Disposal Contractor store_waste->contact_disposal provide_sds Provide Safety Data Sheet contact_disposal->provide_sds transport Arrange for Waste Pickup and Transport provide_sds->transport end Dispose via Controlled Incineration transport->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Disperse Yellow 49

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Disperse Yellow 49, a synthetic dye that may pose health risks upon exposure.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-impermeable glovesTo be inspected for integrity before each use.[1]
Fire/flame resistant and impervious lab coat or coverallsDesigned to prevent any possibility of skin contact.[1]
Respiratory Protection Appropriate respiratorNecessary when there is a risk of dust formation.[1]

Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statement:

Hazard ClassHazard Statement
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.

Operational Plan: Safe Handling and Storage

A systematic approach is crucial for the safe handling and storage of this compound.

Handling Procedures:
  • Work in a well-ventilated area to prevent the accumulation of dust or vapors.[1]

  • Employ measures to strictly avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Utilize non-sparking tools to avoid ignition sources.[1]

  • Store containers tightly closed in a dry, cool, and well-ventilated location.[1]

  • Keep this compound segregated from incompatible materials.[1]

Spill Response Protocol:
  • Immediate Evacuation: In the event of a spill, immediately evacuate personnel to a safe area, staying upwind of the spill.[1]

  • Ensure Ventilation: Provide adequate ventilation to the affected area.[1]

  • Containment: Prevent the spill from spreading and entering drains.[1]

  • Clean-up: Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

  • All waste material should be collected and disposed of promptly in accordance with local, state, and federal regulations.[1]

  • Waste should be stored in clearly labeled, suitable, and closed containers.[1]

  • Under no circumstances should this compound be discharged into the environment.[1]

First-Aid Measures

In the case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst-Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Set Up Workspace (Ventilated Area, Spill Kit) prep_ppe->prep_workspace prep_weigh Weigh this compound prep_workspace->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Workspace handle_experiment->cleanup_decon emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Exposure handle_experiment->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_contain Contain & Clean Up (Follow SDS) emergency_spill->emergency_contain emergency_firstaid Administer First Aid (Follow SDS) emergency_exposure->emergency_firstaid

Caption: Workflow for the Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.